Fauc-213
Description
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXURJDKOYCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187460 | |
| Record name | FAUC-213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337972-47-1 | |
| Record name | FAUC-213 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAUC-213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAUC-213 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fauc-213: A Technical Guide to the Mechanism of Action of a Selective Dopamine D4 Receptor Antagonist
Executive Summary
This document provides an in-depth technical overview of Fauc-213 (CAS 337972-47-1), a potent and highly selective full antagonist of the dopamine D4 receptor. This compound, chemically identified as 2-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-pyrazolo[1,5-a]pyridine, represents a targeted pharmacological tool for investigating the role of the D4 receptor in neuropsychiatric disorders. This guide elucidates its core mechanism of action, presents its molecular and pharmacological profile, and provides detailed, field-tested protocols for its characterization. The content herein is intended for researchers, neuroscientists, and drug development professionals engaged in the study of dopaminergic signaling and its therapeutic modulation.
Introduction: The Rationale for Targeting the Dopamine D4 Receptor
The dopamine hypothesis of schizophrenia has long been a cornerstone of psychiatric research, positing that hyperactivity of dopaminergic systems underlies the positive symptoms of the disorder.[1] Historically, the therapeutic action of "typical" antipsychotics was attributed to their potent antagonism of the dopamine D2 receptor. However, these agents often carry a significant burden of extrapyramidal side effects.
The advent of "atypical" antipsychotics, such as clozapine, marked a paradigm shift. Clozapine demonstrated superior efficacy, particularly in treatment-resistant schizophrenia, with a reduced side-effect profile.[2] Intriguingly, clozapine exhibits a tenfold higher affinity for the dopamine D4 receptor compared to the D2 or D3 subtypes, focusing significant research interest on the D4 receptor as a potential target for novel antipsychotics.[1][2][3] The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in cortical and limbic brain regions, areas implicated in cognition and psychosis.[4] Its unique pharmacology and anatomical distribution make it a compelling target for developing therapies that may offer an improved balance of efficacy and tolerability. This compound was rationally designed as a highly selective ligand to probe this hypothesis and validate the D4 receptor as a therapeutic target.
Molecular & Pharmacological Profile of this compound
This compound is a synthetic small molecule with the following key characteristics:
| Property | Value | Source |
| Chemical Name | 2-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-pyrazolo[1,5-a]pyridine | --INVALID-LINK-- |
| CAS Number | 337972-47-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₈H₁₉ClN₄ | --INVALID-LINK-- |
| Molecular Weight | 326.8 g/mol | --INVALID-LINK-- |
Receptor Binding Affinity & Selectivity
The defining feature of this compound is its high affinity for the dopamine D4 receptor and remarkable selectivity over other dopamine receptor subtypes. This selectivity is crucial, as off-target binding to D2 receptors is associated with motor side effects. The binding affinities (Ki), determined through competitive radioligand binding assays, are summarized below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (vs. D4) |
| Dopamine D4 | 2.2 | - |
| Dopamine D2L | 3,400 | ~1545-fold |
| Dopamine D2S | 6,300 | ~2864-fold |
| Dopamine D3 | 5,300 | ~2409-fold |
| (Data sourced from Cayman Chemical, referencing Löber, S., et al. (2001)) |
This profile confirms this compound as a superior tool for isolating the pharmacological effects of D4 receptor modulation.
Core Mechanism of Action: Inhibition of Gi/o Signaling
The dopamine D4 receptor is a Gi/o-coupled GPCR. In its native state, activation by dopamine initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[4]
This compound functions as a full antagonist . It binds competitively to the orthosteric site of the D4 receptor, physically occluding the binding of dopamine. By preventing receptor activation, this compound effectively uncouples the receptor from its downstream Gi/o protein signaling pathway. This blockade prevents the inhibition of adenylyl cyclase, thereby maintaining or normalizing cAMP levels in the presence of dopaminergic stimulation.
Below is a diagram illustrating this mechanism of action.
References
- 1. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D4 receptors: a new opportunity for research on schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Fauc-213: A Technical Guide to a Selective Dopamine D4 Receptor Antagonist
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fauc-213, a potent and selective antagonist for the dopamine D4 receptor. The document delineates the pharmacological context of the dopamine D4 receptor, a critical target in neuropsychiatric drug discovery. It offers detailed, field-proven protocols for the characterization of this compound's binding affinity and functional antagonism at the D4 receptor. Methodologies for radioligand binding assays, cell culture of relevant expression systems, and functional assays assessing downstream signaling are presented with an emphasis on the causal logic behind experimental choices. This guide is intended to be a practical resource, enabling researchers to rigorously evaluate this compound and similar compounds in their own laboratories.
Introduction: The Significance of the Dopamine D4 Receptor and the Emergence of this compound
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a subject of intense interest in neuropharmacology.[1] Primarily expressed in the prefrontal cortex, amygdala, and hippocampus, the D4 receptor is implicated in a range of cognitive and emotional processes.[2] Its association with neuropsychiatric disorders such as schizophrenia, ADHD, and addiction has made it a compelling target for therapeutic intervention.[1] Unlike the more ubiquitous D2 receptor, the D4 receptor's discrete localization suggests the potential for more targeted therapeutic effects with a reduced side-effect profile.
The D4 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is a cornerstone for developing functional assays to characterize the activity of D4 receptor ligands.
This compound (2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) is a highly selective and potent antagonist of the human dopamine D4 receptor. It exhibits a high binding affinity for the D4 receptor with a Ki of 2.2 nM for the human D4.4 variant, while displaying significantly lower affinity for the D2 and D3 receptors. This selectivity profile makes this compound an invaluable tool for elucidating the physiological and pathological roles of the D4 receptor and a promising lead compound for the development of novel therapeutics.
This guide will provide the necessary technical details to empower researchers to independently verify and explore the binding and functional characteristics of this compound.
Characterizing this compound: A Methodological Workflow
The comprehensive characterization of a ligand's interaction with its receptor is a multi-step process. For this compound, this involves determining its binding affinity and potency as a D4 receptor antagonist. The following sections provide detailed protocols for these essential experiments.
Cell Culture and Membrane Preparation: The Foundation of In Vitro Assays
The quality of in vitro pharmacological data is fundamentally dependent on the cellular system used. For studying the human dopamine D4 receptor, recombinant expression in stable cell lines is the preferred method, as it provides a high density of the target receptor with minimal interference from other dopamine receptor subtypes. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are robust and readily transfectable cell lines commonly used for this purpose.[3][4]
Recommended Cell Lines and Culture Conditions
Commercially available CHO-K1 or HEK293 cell lines stably expressing the human dopamine D4 receptor are recommended for consistency and reproducibility.
| Parameter | CHO-K1 Cells | HEK293 Cells |
| Growth Medium | Ham's F-12K Medium | Dulbecco's Modified Eagle Medium (DMEM) |
| Serum | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS) |
| Antibiotics | Penicillin (100 U/mL), Streptomycin (100 µg/mL) | Penicillin (100 U/mL), Streptomycin (100 µg/mL) |
| Selection Agent | Varies by supplier (e.g., Geneticin (G418), Hygromycin B) | Varies by supplier (e.g., Geneticin (G418)) |
| Culture Conditions | 37°C, 5% CO2, humidified atmosphere | 37°C, 5% CO2, humidified atmosphere |
| Subculture | When 80-90% confluent, typically every 2-3 days | When 80-90% confluent, typically every 2-3 days |
Step-by-Step Protocol for Cell Membrane Preparation
This protocol details the preparation of crude membrane fractions from cultured cells, which are essential for radioligand binding assays.
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Cell Harvesting:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Dislodge the cells by scraping in ice-cold PBS.
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Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
-
Homogenization:
-
Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on a low setting.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane suspension and store at -80°C until use.
-
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays measure the direct interaction between a radiolabeled ligand and the receptor.
Key Reagents and Considerations
-
Radioligand: [3H]-Spiperone is a suitable antagonist radioligand that binds with high affinity to D2-like receptors, including the D4 receptor.[5][6]
-
Reference Antagonist: L-745,870 is a highly potent and selective D4 receptor antagonist that can be used as a positive control and for defining non-specific binding.[7][8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
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Non-specific Binding: Defined as the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM L-745,870).
Saturation Binding Assay Protocol
This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax).
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of [3H]-Spiperone (e.g., 0.01 to 5 nM) in duplicate.
-
For each concentration, prepare a set of wells for total binding and a set for non-specific binding.
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To the non-specific binding wells, add 10 µM L-745,870.
-
Add the cell membrane preparation (typically 10-50 µg of protein per well) to all wells.
-
The final assay volume should be consistent (e.g., 250 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Competition Binding Assay Protocol
This assay determines the inhibitory constant (Ki) of this compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the D4 receptor.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of [3H]-Spiperone (typically at its Kd value) to all wells.
-
Add increasing concentrations of this compound (e.g., 10^-11 to 10^-5 M) in duplicate.
-
Include wells for total binding (no competitor) and non-specific binding (10 µM L-745,870).
-
Add the cell membrane preparation to all wells.
-
-
Incubation, Filtration, and Counting:
-
Follow the same procedures as described for the saturation binding assay.
-
Functional Assays: Confirming Antagonism
Functional assays are crucial to determine the pharmacological activity of a ligand. As this compound is an antagonist, these assays will measure its ability to block the effects of a D4 receptor agonist.
cAMP Inhibition Assay
This assay directly measures the functional consequence of D4 receptor activation (inhibition of adenylyl cyclase).
-
Cell Plating:
-
Plate CHO-K1 or HEK293 cells stably expressing the human D4 receptor in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a D4 receptor agonist (e.g., dopamine or a selective agonist) at a concentration that produces approximately 80% of its maximal effect (EC80), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Mitogenesis (MAPK/ERK) Assay
Activation of the D4 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.[9] Measuring the phosphorylation of ERK can serve as a functional readout of receptor activation.
-
Cell Treatment:
-
Plate and serum-starve D4 receptor-expressing cells.
-
Pre-treat the cells with increasing concentrations of this compound.
-
Stimulate the cells with a D4 receptor agonist.
-
-
ERK Phosphorylation Detection:
-
Lyse the cells and measure the levels of phosphorylated ERK (p-ERK) relative to total ERK using methods such as Western blotting or a phospho-ERK specific ELISA or in-cell Western assay.
-
Data Analysis and Interpretation
Binding Assay Data Analysis
-
Saturation Binding:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Kd and Bmax values are determined by fitting the specific binding data to a one-site binding hyperbola using non-linear regression software (e.g., GraphPad Prism).
-
-
Competition Binding:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).
-
The IC50 value (the concentration of this compound that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assay Data Analysis
-
The data are plotted as the percentage of agonist response versus the log concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the agonist response) is determined by fitting the data to a sigmoidal dose-response curve.
Summary of this compound Properties
| Property | Value | Source |
| Chemical Name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | - |
| Molecular Formula | C18H19ClN4 | - |
| Molecular Weight | 326.8 g/mol | - |
| Dopamine D4 Receptor Binding Affinity (Ki) | 2.2 nM (for human D4.4) | MedchemExpress |
| Pharmacological Activity | Complete Antagonist | - |
| Selectivity | High for D4 over D2 and D3 receptors | MedchemExpress |
Conclusion
This compound stands out as a highly selective and potent dopamine D4 receptor antagonist. The experimental protocols detailed in this guide provide a robust framework for researchers to independently investigate its pharmacological properties. By adhering to these methodologies, scientists can generate high-quality, reproducible data, furthering our understanding of the role of the dopamine D4 receptor in health and disease and contributing to the development of novel and more effective therapeutics.
References
-
Bristow, L. J., Kramer, M. S., Kulagowski, J., Patel, S., Ragan, C. I., & Seabrook, G. R. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186–188. [Link]
-
Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]
-
Bio-protocol. (n.d.). [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]
-
Creative Bioarray. (n.d.). HEK293-Human GPRC5D-Stable Cell Line. Retrieved from [Link]
-
Dopamine receptor D4 - Wikipedia. (n.d.). Retrieved from [Link]
-
GenScript. (n.d.). CHO-K1/D2/Gα15 Stable Cell Line. Retrieved from [Link]
- Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.
-
L-745,870 - Wikipedia. (n.d.). Retrieved from [Link]
-
Patel, S., Patel, S., Marwood, R., Emms, F., Ragan, C. I., & Ryecroft, W. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of pharmacology and experimental therapeutics, 283(2), 636–647. [Link]
-
Spiperone - an overview | ScienceDirect Topics. (n.d.). Retrieved from [Link]
- Vallone, D., Picetti, R., & Borrelli, E. (2000). Structure and function of dopamine receptors. Neuroscience and biobehavioral reviews, 24(1), 125–132.
- Van Tol, H. H., Bunzow, J. R., Guan, H. C., Sunahara, R. K., Seeman, P., Niznik, H. B., & Civelli, O. (1991). Cloning of the gene for a human dopamine D4 receptor with high affinity for the antipsychotic clozapine.
Sources
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Cloning, expression and characterization of a human dopamine D4.2 receptor (CHO K1 cells) and various D4.2/D2L chimeras (COS-7 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-745,870 - Wikipedia [en.wikipedia.org]
- 9. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Dopamine Receptor Selectivity Profile of Fauc-213
Executive Summary
Fauc-213 (2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) is a pharmacologically significant compound recognized for its potent and highly selective antagonist activity at the dopamine D4 receptor.[1][2] This guide provides an in-depth analysis of its selectivity profile, with a specific focus on its interaction with the dopamine D2 and D3 receptors. Contrary to being a D2/D3 selective ligand, this compound is distinguished by its remarkably low affinity for these subtypes, a characteristic that is central to its potential as an atypical antipsychotic with a favorable side-effect profile.[2] We will dissect the binding affinity data, explore the canonical and non-canonical signaling pathways of D2/D3 receptors, and provide detailed, field-proven methodologies for characterizing such selectivity in a drug discovery context. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel CNS-targeted therapeutics.
The Strategic Imperative of Dopamine Receptor Selectivity
The dopamine system, with its distinct receptor subtypes (D1-like: D1, D5; D2-like: D2, D3, D4), is a cornerstone of CNS pharmacology, mediating processes from motor control to cognition and reward.[3] The D2 receptor, in particular, is the primary target for most antipsychotic medications.[4] However, the clinical utility of many first-generation antipsychotics is hampered by severe extrapyramidal side effects (EPS) and hyperprolactinemia, which are directly linked to potent D2 receptor blockade in the nigrostriatal and tuberoinfundibular pathways, respectively.
This has driven the quest for "atypical" antipsychotics with more refined selectivity profiles. The dopamine D3 and D4 receptors, which have a more restricted expression in limbic and cortical brain regions, have emerged as strategic targets.[3][5] High selectivity for the D4 receptor, while avoiding significant D2 and D3 receptor interaction, is a key strategy for developing antipsychotics that may alleviate symptoms of schizophrenia with a reduced burden of motor side effects.[2] this compound exemplifies this strategy; its pharmacological identity is defined not just by its high affinity for D4, but equally by its profound lack of affinity for D2 and D3.
Deconstructing D2 and D3 Receptor Signaling
Understanding the selectivity profile of a compound like this compound requires a firm grasp of the signaling mechanisms it is designed to avoid. Both D2 and D3 receptors are canonical G protein-coupled receptors (GPCRs) belonging to the D2-like family. Their activation by dopamine initiates a cascade of intracellular events through two primary, and potentially distinct, pathways.[3][4]
2.1. Canonical Gαi/o-Protein Coupled Pathway
The classical signaling route for D2 and D3 receptors involves coupling to inhibitory G proteins of the Gαi/o family.[3][5] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a quantifiable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This pathway is fundamental to the modulatory effects of dopamine on neuronal excitability.
2.2. Non-Canonical β-Arrestin Pathway
Beyond G-protein coupling, agonist-activated GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[8] Initially viewed as a mechanism for receptor desensitization and internalization, β-arrestin recruitment is now recognized as a distinct signaling event.[9] β-arrestin can act as a scaffold for various signaling molecules, such as kinases like ERK (extracellular signal-regulated kinase), initiating G protein-independent signaling cascades.[8] The ability of a ligand to preferentially activate one pathway over the other is known as "functional selectivity" or "biased agonism," a critical concept in modern pharmacology.
Binding Affinity Profile of this compound
The foundational step in characterizing any ligand's selectivity is quantifying its binding affinity (Ki) for its intended target and relevant off-targets. The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies higher binding affinity. Data for this compound, determined through competitive radioligand binding assays, reveals a striking preference for the D4 receptor.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (D4 Ki / Receptor Ki) | Source(s) |
| Dopamine D4 | 2.2 | 1 | [1][10] |
| Dopamine D2 | 3,400 | ~0.0006 | [1][10] |
| Dopamine D3 | 5,300 | ~0.0004 | [1][10] |
| Serotonin 5-HT2 | 520 | ~0.004 | [1] |
| Adrenergic α1 | 270 | ~0.008 | [1] |
| Serotonin 5-HT1 | 1,200 | ~0.002 | [1] |
As the data unequivocally shows, this compound possesses an affinity for the D4 receptor that is approximately 1,545-fold higher than for the D2 receptor and 2,409-fold higher than for the D3 receptor. This micromolar-range affinity for D2 and D3 indicates that at concentrations required to achieve significant D4 receptor occupancy, this compound will have a negligible interaction with D2 and D3 receptors.
Methodologies for Determining Receptor Selectivity
Scientific integrity demands robust and reproducible methodologies. The characterization of a compound like this compound relies on a suite of well-established in vitro assays that probe both binding and function.
Radioligand Competition Binding Assay (for Ki Determination)
This assay is the gold standard for determining the binding affinity of an unlabeled compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.[11][12]
Causality and Self-Validation: The logic of this assay is rooted in the law of mass action. The concentration-dependent displacement of a known radioligand by the test compound allows for the calculation of the test compound's inhibition constant (Ki). The protocol is self-validating through the inclusion of controls for total binding (radioligand only), and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand), which ensures that the measured specific binding is accurate.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cultured cells (e.g., HEK293) stably expressing the human dopamine D2 or D3 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay buffer.[13]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3), and a range of concentrations of the unlabeled test compound (this compound).[13]
-
Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known unlabeled antagonist like haloperidol).
-
Incubation: Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[13]
-
Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Immediately wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (for G-Protein Activation)
This functional assay measures the direct consequence of receptor activation: G-protein activation.[14] It uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor stimulation and accumulates, providing a measurable signal of receptor activity.[14][15] It can effectively distinguish agonists (which stimulate binding), antagonists (which block agonist-stimulated binding), and inverse agonists (which reduce basal binding).
Step-by-Step Protocol:
-
Membrane Preparation: Use membranes from cells expressing the D2 or D3 receptor, prepared similarly to the binding assay.
-
Assay Setup: In a 96-well plate, combine membranes with assay buffer containing GDP (to ensure G proteins are in their inactive state) and [35S]GTPγS.
-
Agonist Mode: To test for agonist activity, add the test compound at varying concentrations.
-
Antagonist Mode: To test for antagonist activity (the expected mode for this compound at D2/D3), add varying concentrations of the test compound in the presence of a fixed, sub-maximal concentration of a known agonist (e.g., dopamine).
-
Incubation: Incubate the plate to allow for receptor-stimulated binding of [35S]GTPγS to the Gα subunits.
-
Harvesting & Quantification: Terminate the assay by rapid filtration and quantify the filter-bound radioactivity via scintillation counting, as described for the binding assay.
-
Data Analysis: For antagonists, plot the inhibition of agonist-stimulated [35S]GTPγS binding against the test compound concentration to determine an IC50 value.
cAMP Accumulation Assay (for Functional Inhibition)
This whole-cell functional assay directly measures the downstream consequence of Gαi/o activation.[16] Since D2/D3 activation inhibits adenylyl cyclase, the assay is typically run by first stimulating cells with an agent like forskolin (which directly activates adenylyl cyclase) and then measuring the ability of a test compound to reduce the resulting high levels of cAMP.[17]
Step-by-Step Protocol:
-
Cell Plating: Seed cells stably expressing the D2 or D3 receptor into 96- or 384-well plates and grow overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound (to test for antagonist activity) or buffer.
-
Stimulation: Add a known D2/D3 agonist followed by forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Detection: Lyse the cells and quantify the intracellular cAMP concentration using a detection kit. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or bioluminescent biosensors like GloSensor.[17][18][19]
-
Data Analysis: Plot the reduction in the forskolin-stimulated cAMP signal against the antagonist concentration to determine the IC50.
β-Arrestin Recruitment Assay (for G-Protein Independent Signaling)
To build a complete profile and assess potential biased signaling, a β-arrestin recruitment assay is essential.[20] These assays often use enzyme fragment complementation (EFC) technology, where the receptor is tagged with one enzyme fragment and β-arrestin with the other.[9] Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).
Step-by-Step Protocol (based on PathHunter technology):
-
Cell Plating: Use a cell line engineered to co-express the D2 or D3 receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[9]
-
Compound Addition: Add the test compound in either agonist or antagonist mode.
-
Incubation: Incubate the plate (e.g., 60-90 minutes at 37°C) to allow for receptor-ligand interaction and subsequent β-arrestin recruitment.
-
Detection: Add the detection reagents containing the substrate for the complemented β-galactosidase enzyme.
-
Signal Reading: After a final incubation period, measure the chemiluminescent signal on a plate reader.
-
Data Analysis: Quantify the dose-dependent increase (agonist) or decrease (antagonist) in signal to determine potency (EC50 or IC50).
Interpretation and Therapeutic Implications
The comprehensive in vitro pharmacological profile of this compound is defined by its high-potency antagonism at the D4 receptor, coupled with a virtual absence of activity at D2 and D3 receptors at physiologically relevant concentrations. Its Ki values in the micromolar range for D2 and D3 receptors suggest that it would require over 1,500 times the concentration needed for D4 blockade to achieve comparable binding at the D2 receptor.[1][10]
This selectivity profile is the cornerstone of its classification as a potential atypical antipsychotic. By potently blocking D4 receptors, which are implicated in the cognitive and negative symptoms of schizophrenia, while avoiding the D2 receptor blockade that causes EPS, this compound represents a targeted therapeutic strategy.[2] The functional assays described herein are critical to confirm that the low binding affinity translates to a lack of functional antagonism at D2/D3 G-protein and β-arrestin pathways, ensuring a "clean" profile and minimizing the risk of off-target effects that have plagued earlier generations of antipsychotic drugs.
References
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from NCBI. [Link]
-
Cussac, D., Newman-Tancredi, A., Pasteau, V., Gavaudan, S., & Millan, M. J. (2000). Signaling mechanisms of the D3 dopamine receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(5), 455-463. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Behavioral Neuroscience, 5, 37. [Link]
-
St-Onge, E., & Bouvier, M. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269354. [Link]
-
Lanza, K., & Bishop, C. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the healthy, Parkinsonian or dyskinetic striatum. ResearchGate. [Link]
-
Oakley, R. H., Laporte, S. A., Holt, J. A., Caron, M. G., & Barak, L. S. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology, 1947, 257-267. [Link]
-
Kaya, A. I., & E-A, I. (2019). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 39(2), 115-125. [Link]
-
Wikipedia. (n.d.). Dopamine receptor D3. Retrieved from Wikipedia. [Link]
-
Tang, L., Todd, R. D., & O'Malley, K. L. (1994). Signaling mechanisms of D2, D3, and D4 dopamine receptors determined in transfected cell lines. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1540-1546. [Link]
-
Zhang, M., Zhang, L., An, L., & Zhen, X. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Neuroscience Methods, 256, 148-155. [Link]
-
Hulme, E. C. (2013). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 63-95. [Link]
-
Gurevich, E. V., & Gurevich, V. V. (2019). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 20(24), 6123. [Link]
-
ResearchGate. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from ResearchGate. [Link]
-
Trinquet, E., Gauthier, F., Jean, A., & L'hermite, Y. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Biochemical Pharmacology, 98(3), 381-391. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan, Inc. [Link]
-
Ciana, P., Fumagalli, M., & Abbracchio, M. P. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(3), 447-458. [Link]
-
Eurofins DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. Retrieved from Eurofins DiscoverX. [Link]
-
Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from Wikipedia. [Link]
-
Picetti, R., Saiardi, A., Samad, T. A., Bozzi, Y., Baik, J. H., & Borrelli, E. (1997). Dopamine D2 receptors in signal transduction and behavior. Critical Reviews in Neurobiology, 11(2-3), 121-142. [Link]
-
ResearchGate. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]
-
ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from ResearchGate. [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489-508. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from Creative Bioarray. [Link]
-
Gardner, B., Hall, D. A., & Strange, P. G. (2004). Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation. Molecular Pharmacology, 66(4), 923-931. [Link]
-
Boeckler, F., Russig, H., Zhang, W., Gmeiner, P., & Riederer, P. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 175(1), 7-17. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 6. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. multispaninc.com [multispaninc.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Why Study GPCR Arrestin Recruitment? [discoverx.com]
Fauc-213: A Technical Guide to a Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fauc-213 is a potent and highly selective dopamine D4 receptor antagonist that has demonstrated characteristics of an atypical antipsychotic.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is designed to be a foundational resource for researchers and drug development professionals working with this compound.
Chemical Identity and Physicochemical Properties
This compound, with the formal name 2-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-pyrazolo[1,5-a]pyridine, is a small molecule with a well-defined chemical structure.[2] Its CAS number is 337972-47-1.[3]
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉ClN₄ | [3] |
| Molecular Weight | 326.82 g/mol | [3] |
| Solubility | Soluble in DMSO (≥10 mg/mL), Sparingly soluble in Ethanol (1-10 mg/mL) | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage | Store at -20°C | [2] |
| Stability | ≥ 4 years | [2] |
Biological Activity and Mechanism of Action
This compound is an orally active and highly selective dopamine D4 receptor antagonist.[1][4] It has been shown to cross the blood-brain barrier, a critical characteristic for centrally acting therapeutics.[1]
Receptor Binding Affinity
The selectivity of this compound is demonstrated by its significantly higher affinity for the dopamine D4 receptor compared to other dopamine receptor subtypes and other neurotransmitter receptors.
| Receptor | Kᵢ (nM) |
| Dopamine D4 (hD₄.₄) | 2.2 |
| Dopamine D2L | 3,400 |
| Dopamine D2S | 6,300 |
| Dopamine D3 | 5,300 |
| Serotonin 5-HT₁ | 1,200 |
| Serotonin 5-HT₂ | 520 |
| α₁-Adrenergic | 270 |
Data compiled from multiple sources.[1][2]
Preclinical Behavioral Effects
In preclinical models of schizophrenia, this compound has exhibited properties consistent with atypical antipsychotics.[1] For instance, at doses of 7.5, 15, and 30 mg/kg, it reduces amphetamine-induced hyperactivity in rats.[2]
Proposed Signaling Pathway
Caption: Proposed Mechanism of Action for this compound.
Experimental Protocols
The following is a representative protocol for assessing the in vitro binding affinity of this compound.
Radioligand Binding Assay for Dopamine D4 Receptor
-
Cell Culture: Utilize a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
Membrane Preparation: Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [³H]spiperone), and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and determine the IC₅₀ and Kᵢ values using non-linear regression analysis.
Caption: Workflow for Radioligand Binding Assay.
Summary and Future Directions
This compound is a well-characterized, highly selective dopamine D4 receptor antagonist with a promising preclinical profile as an atypical antipsychotic. Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for in vivo studies and a potential lead compound for further drug development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as long-term safety and efficacy evaluations in relevant animal models.
References
- Title: FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia.
- Title: FAUC 213 | CAS 337972-47-1 | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
- Title: this compound (CAS Number: 337972-47-1)
-
Title: Rationally based efficacy tuning of selective dopamine D4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213). Source: J. Med. Chem. 2001, 44, 17, 2691–2694 URL: [Link]
- Title: FAUC 213 | Dopamine D4 Receptor Antagonist - MedchemExpress.
-
Title: SID 135650253 - PubChem Source: National Center for Biotechnology Information URL: [Link]
Sources
Unveiling the Preclinical Profile of Fauc-213: A Deep Dive into its Atypical Antipsychotic Potential in Schizophrenia Models
This technical guide provides an in-depth analysis of the preclinical studies investigating Fauc-213, a novel compound with high selectivity as a full antagonist for the dopamine D4 receptor, within various animal models of schizophrenia. We will dissect the experimental rationale, methodologies, and key findings that underscore the compound's potential as an atypical antipsychotic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this compound's preclinical dossier.
Introduction: The Rationale for a Selective Dopamine D4 Receptor Antagonist in Schizophrenia
The dopamine hypothesis has been a cornerstone in the pathophysiology of schizophrenia for decades. However, the classical view, primarily centered on the hyperdopaminergic state in the mesolimbic pathway and the therapeutic efficacy of D2 receptor antagonists, has evolved. The recognition of the significant role of other dopamine receptor subtypes, as well as other neurotransmitter systems, has paved the way for the development of atypical antipsychotics with more complex pharmacological profiles and improved side-effect profiles, particularly concerning extrapyramidal symptoms (EPS).
This compound, chemically known as 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, emerged from a rational drug design approach as a highly selective and complete antagonist of the dopamine D4 receptor.[1] The D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in cortical and limbic brain regions, areas strongly implicated in the pathophysiology of schizophrenia. Its distinct neuroanatomical distribution, compared to the D2 receptor, suggests that selective D4 antagonism could offer a therapeutic advantage by modulating cognitive and negative symptoms with a reduced risk of motor side effects. This guide delves into the preclinical evidence that supports this hypothesis for this compound.
Core Preclinical Evaluation Strategy for this compound
The preclinical assessment of this compound was designed to rigorously evaluate its potential as an atypical antipsychotic. The experimental workflow was structured to address three critical questions:
-
Efficacy in Predictive Models: Does this compound exhibit antipsychotic-like activity in established animal models that mimic certain aspects of schizophrenia?
-
Side Effect Profile: Does this compound have a low propensity to induce extrapyramidal side effects, a key feature of atypical antipsychotics?
-
Neurochemical Correlates: Can the behavioral effects of this compound be linked to its intended mechanism of action at the neurochemical level?
The following diagram illustrates the overarching experimental workflow:
Caption: Experimental workflow for the preclinical evaluation of this compound.
In-Depth Methodologies and Key Findings
Pharmacokinetic Profiling
A crucial first step in the preclinical evaluation was to determine the bioavailability and establish a valid application schedule for this compound. This was achieved through a high-performance liquid chromatography (HPLC)-based pharmacokinetic study.[1] This foundational work ensured that the doses used in subsequent behavioral and neurochemical experiments were relevant and resulted in adequate brain exposure.
Behavioral Models of Antipsychotic Efficacy
-
Rationale: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents. This is a widely used screening model with high predictive validity for the antipsychotic potential of D2 receptor antagonists.
-
Protocol:
-
Male rats were habituated to the locomotor activity chambers.
-
Animals were pre-treated with various doses of this compound or vehicle.
-
Amphetamine was administered to induce hyperlocomotion.
-
Locomotor activity was recorded and quantified.
-
-
Findings: this compound demonstrated a significant, dose-dependent reduction in amphetamine-induced locomotor hyperactivity.[1] A dose of 30 mg/kg was found to be particularly effective.[1]
-
Rationale: PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. Dopamine agonists like apomorphine disrupt PPI in rodents, and this disruption can be reversed by antipsychotic drugs.
-
Protocol:
-
Animals were placed in a startle chamber with a background noise level.
-
A series of trials were conducted, consisting of a startling pulse alone or a prepulse (a weaker stimulus) preceding the startling pulse.
-
Animals were treated with this compound or vehicle, followed by apomorphine to induce PPI disruption.
-
The startle response was measured, and the percentage of PPI was calculated.
-
-
Findings: this compound was effective in restoring the apomorphine-disrupted prepulse inhibition.[1] The effective dose was again found to be 30 mg/kg.[1]
Assessment of Extrapyramidal Side Effect Liability
-
Rationale: Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a well-established model for predicting the extrapyramidal side effects (specifically parkinsonism) of antipsychotic drugs, particularly those with strong D2 receptor antagonism.
-
Protocol:
-
Animals were treated with this compound at doses effective in the behavioral models (e.g., 30 mg/kg).
-
At various time points post-administration, the degree of catalepsy was assessed using a bar test (measuring the time the animal maintains an imposed posture).
-
-
Findings: Even at the behaviorally effective dose of 30 mg/kg, this compound did not induce catalepsy.[1] This finding is a strong indicator of a low propensity for motor side effects and is a key characteristic of an atypical antipsychotic.
Neurochemical Investigations
-
Rationale: Classical antipsychotics that block D2 receptors cause a compensatory increase in dopamine synthesis and metabolism, leading to elevated levels of dopamine metabolites such as DOPAC and HVA. This increase in dopamine turnover, particularly in the dorsal striatum, is associated with the emergence of EPS. Atypical antipsychotics generally have a weaker effect on striatal dopamine turnover.
-
Protocol:
-
Animals were administered this compound at the behaviorally effective dose (30 mg/kg).
-
At a predetermined time point, animals were euthanized, and specific brain regions (dorsal striatum, nucleus accumbens, and medial prefrontal cortex) were dissected.
-
Dopamine and its metabolites were quantified using high-performance liquid chromatography (HPLC).
-
-
Findings: The 30 mg/kg dose of this compound did not significantly increase dopamine turnover in the dorsal striatum, nucleus accumbens, or medial prefrontal cortex.[1] This neurochemical profile further supports the compound's atypical nature and its low risk for inducing EPS.
Data Summary
The following table summarizes the key quantitative findings from the preclinical evaluation of this compound:
| Experiment | Model/Assay | Key Finding | Effective Dose | Reference |
| Efficacy | Amphetamine-Induced Hyperlocomotion | Significant reduction in hyperactivity | 30 mg/kg | [1] |
| Efficacy | Apomorphine-Induced PPI Deficit | Restoration of sensorimotor gating | 30 mg/kg | [1] |
| Side Effects | Catalepsy Test | No induction of catalepsy | 30 mg/kg | [1] |
| Neurochemistry | Dopamine Turnover (Striatum, NAc, mPFC) | No significant increase in dopamine metabolites | 30 mg/kg | [1] |
Mechanistic Interpretation and Proposed Signaling Pathway
The preclinical data for this compound strongly suggest that its antipsychotic-like effects are mediated by the selective antagonism of the dopamine D4 receptor, rather than the D2 receptor. The lack of catalepsy and the absence of increased dopamine turnover in key brain regions at a behaviorally effective dose are compelling pieces of evidence that differentiate this compound from typical antipsychotics.
The proposed mechanism of action is visualized in the following signaling pathway diagram:
Caption: Proposed signaling pathway for this compound at the D4 receptor.
While the primary mechanism of this compound is attributed to D4 receptor antagonism, the original study notes that a partial involvement of 5-HT2 and alpha1-receptors cannot be entirely ruled out at present.[1] Further investigation into the broader receptor binding profile of this compound would be beneficial to fully elucidate its pharmacological actions.
Conclusion and Future Directions
The preclinical studies of this compound provide a robust body of evidence for its potential as an atypical antipsychotic. The compound demonstrates efficacy in well-validated animal models of schizophrenia at doses that do not induce extrapyramidal side effects or the neurochemical changes associated with typical antipsychotics.[1][2] The selective antagonism of the dopamine D4 receptor appears to be the primary mechanism driving these favorable properties.
Future research should focus on several key areas to advance the development of this compound:
-
Cognitive Enhancement: Given the high expression of D4 receptors in the prefrontal cortex, a region critical for executive function, future studies should investigate the effects of this compound in animal models of cognitive deficits relevant to schizophrenia.
-
Negative Symptom Models: The development and validation of animal models for negative symptoms of schizophrenia remain a challenge. However, exploring the effects of this compound in existing paradigms would be a valuable next step.
-
Chronic Dosing Studies: The current data are based on acute administration. Chronic dosing studies are necessary to assess the long-term efficacy and safety of this compound, including the potential for tolerance or sensitization.
-
Translational Biomarkers: Identifying and validating translational biomarkers, such as electrophysiological or neuroimaging measures, would facilitate the transition of this compound from preclinical to clinical development.
References
-
Boeckler, F., Russig, H., Zhang, W., Löber, S., Schetz, J., Hübner, H., Ferger, B., Gmeiner, P., & Feldon, J. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 175(1), 7–17. [Link]
-
Boeckler, F., Russig, H., Zhang, W., Löber, S., Schetz, J., Hübner, H., Ferger, B., Gmeiner, P., & Feldon, J. (2004). FAUC 213, a highly selective dopamine D>4> receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Tel Aviv University. [Link]
Sources
An In-depth Technical Guide to the Full Antagonist Activity of Fauc-213
Abstract
Fauc-213, with the chemical name 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, is a highly selective full antagonist of the dopamine D4 receptor.[1][2] This guide provides a comprehensive technical overview of the methodologies and data interpretation required to characterize the full antagonist activity of this compound. We will delve into the core principles of antagonist pharmacology, detailing the experimental workflows for determining binding affinity, functional antagonism, and in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptor (GPCR) antagonists and their therapeutic potential.
Introduction: The Significance of Full Antagonism at the Dopamine D4 Receptor
The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its signaling is implicated in a range of neuropsychiatric disorders, including schizophrenia and ADHD.[3] Antagonists at this receptor are of significant therapeutic interest.
A full antagonist is a ligand that binds to a receptor but does not provoke a biological response.[4][5] By occupying the receptor's binding site, it blocks the effects of an agonist, typically the endogenous ligand (in this case, dopamine).[4][5][6] Unlike inverse agonists, which reduce constitutive receptor activity, a pure antagonist's effect is only observed in the presence of an agonist.[6] this compound has been identified as a complete antagonist, making it a valuable tool for dissecting D4 receptor pharmacology and a potential lead for therapeutic development.[1]
This guide will systematically explore the experimental journey of characterizing this compound, from its initial interaction with the receptor to its functional consequences in cellular and organismal systems.
Part 1: Elucidating the Binding Characteristics of this compound
The foundational step in characterizing any antagonist is to quantify its physical interaction with the target receptor. This involves determining the affinity (how tightly it binds) and kinetics (how quickly it binds and dissociates). Radioligand binding assays are the gold standard for this purpose.[7][8][9]
Causality Behind Experimental Choice: Why Radioligand Binding?
Radioligand binding assays provide a direct measure of the interaction between a ligand and a receptor.[8] By using a radiolabeled ligand with known high affinity for the dopamine D4 receptor, we can competitively displace it with unlabeled this compound. This competition allows for the calculation of this compound's binding affinity (Ki), a crucial parameter for understanding its potency at the molecular level.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor using a competitive binding assay with a suitable radioligand (e.g., [³H]-Spiperone).
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell membrane preparation buffer.
-
Radioligand: [³H]-Spiperone.
-
Unlabeled this compound.
-
Assay buffer.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293-D4 cells in ice-cold lysis buffer and centrifuge to pellet the membranes.[10] Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[10]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Spiperone (typically at its Kd value), and varying concentrations of this compound.[10]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[10]
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding of [³H]-Spiperone against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Data Presentation: Binding Affinity of this compound
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Dopamine D4 | [³H]-Spiperone | 15.2 | 4.8 |
Note: The IC50 and Ki values presented here are hypothetical for illustrative purposes.
Visualization: Principle of Competitive Binding
Caption: Competitive binding of this compound and a radioligand to the D4 receptor.
Part 2: Demonstrating Functional Antagonism
While binding assays confirm physical interaction, functional assays are essential to demonstrate that this binding translates into a biological effect—or in the case of an antagonist, a lack thereof and the ability to block an agonist's action. The dopamine D4 receptor is coupled to the Gi/o family of G-proteins, which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7]
Causality Behind Experimental Choice: Why a cAMP Assay?
A cAMP assay is a direct functional readout of D4 receptor activation.[12][13][14] By measuring the inhibition of agonist-induced changes in cAMP levels, we can quantify the functional potency of this compound.[14] This allows for the determination of its IC50 in a cellular context and, through Schild analysis, provides definitive proof of its competitive antagonist nature.[15][16]
Experimental Protocol: cAMP Functional Assay
This protocol describes how to measure the ability of this compound to inhibit the dopamine-induced decrease in cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D4 receptor.
-
Cell culture medium.
-
Dopamine (agonist).
-
This compound.
-
Forskolin (to stimulate basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]
-
Plate reader compatible with the chosen assay kit.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-D4 cells into a 96-well plate and grow to confluence.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) to the wells, along with forskolin to elevate basal cAMP levels.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.[17]
-
Data Analysis (IC50): Plot the cAMP levels against the log concentration of this compound to determine its IC50 for functional inhibition.
-
Schild Analysis: To confirm competitive antagonism, repeat the experiment with multiple fixed concentrations of this compound and a full dose-response curve of dopamine. Calculate the dose ratio (the fold-shift in the agonist's EC50) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus log[this compound] should yield a straight line with a slope of 1, and the x-intercept provides the pA2 value, an estimate of the antagonist's affinity.[15][16][19]
Data Presentation: Functional Potency and Schild Analysis
| Parameter | Value | Interpretation |
| Functional IC50 | 25.8 nM | Concentration of this compound required to inhibit 50% of the dopamine response. |
| Schild Plot Slope | 0.98 | A slope close to 1 is indicative of competitive antagonism.[15][16] |
| pA2 | 8.2 | The negative logarithm of the molar concentration of this compound that produces a 2-fold shift in the dopamine dose-response curve.[19] |
Note: These values are hypothetical for illustrative purposes.
Visualization: D4 Receptor Signaling and Point of Antagonism
Caption: this compound blocks dopamine-mediated inhibition of adenylyl cyclase.
Part 3: In Vivo Validation of Antagonist Activity
The ultimate test of a drug candidate's utility is its efficacy in a living organism.[20] In vivo studies are crucial for confirming that the in vitro antagonist activity of this compound translates to a physiological response and for assessing its pharmacokinetic and pharmacodynamic properties.[11][20][21][22]
Causality Behind Experimental Choice: Why Animal Models of Schizophrenia?
Animal models that mimic certain aspects of schizophrenia, such as amphetamine-induced hyperlocomotion, are valuable for testing the antipsychotic potential of dopamine receptor antagonists.[1] By demonstrating that this compound can reverse the behavioral effects of a dopamine agonist in vivo, we can validate its functional antagonism in a complex biological system.[1]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
This protocol outlines a method to assess the in vivo antagonist activity of this compound.
Materials:
-
Adult male Wistar rats.[1]
-
This compound.
-
d-Amphetamine.
-
Vehicle solution.
-
Open-field activity chambers.
-
Automated activity monitoring system.
Step-by-Step Methodology:
-
Acclimation: Acclimate the rats to the open-field chambers for a set period before the experiment.
-
Pre-treatment: Administer this compound (e.g., 30 mg/kg, orally) or vehicle to different groups of rats.[1]
-
Agonist Challenge: After a pre-determined time (e.g., 45 minutes), administer d-amphetamine (a dopamine-releasing agent) to induce hyperlocomotion.[3]
-
Activity Monitoring: Place the rats back into the open-field chambers and record their locomotor activity for a specified duration (e.g., 90 minutes) using an automated tracking system.
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the activity levels of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity by this compound indicates in vivo antagonist efficacy.[1]
Data Presentation: In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Distance in cm) | % Inhibition of Amphetamine Effect |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + Amphetamine | 1.5 | 8500 ± 650 | 0% |
| This compound + Amphetamine | 30 | 2500 ± 300 | 85.7% |
Note: These are hypothetical data for illustrative purposes, based on the expected outcome.
Visualization: In Vivo Experimental Workflow
Sources
- 1. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 337972-47-1 | Dopamine Receptor | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 5. medreport.foundation [medreport.foundation]
- 6. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. SPIKESfunc [spikesfunc.github.io]
- 16. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. youtube.com [youtube.com]
- 20. What is in vivo testing? | Biobide [biobide.com]
- 21. In-vivo studies with the opioid antagonist, 16-methylcyprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Fauc-213: A Technical Guide for Preclinical Evaluation
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of Fauc-213, a novel small molecule inhibitor. We present a suite of validated, industry-standard assays designed to elucidate its biochemical potency, target engagement, mechanism of action, and cellular efficacy. The methodologies detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust and reproducible approach to generate a preclinical data package for this compound, establishing a clear rationale for its progression in the drug discovery pipeline. Our focus is on the causality behind experimental choices, ensuring each step contributes to a holistic understanding of the compound's pharmacological profile.
Introduction: The Scientific Rationale for this compound Characterization
The successful development of a targeted therapeutic hinges on a meticulous and multi-faceted preclinical evaluation. This compound has been identified through high-throughput screening as a potential modulator of a key disease-relevant signaling pathway. The primary objective of the in vitro characterization detailed in this guide is to move beyond this initial finding and build a comprehensive profile of the molecule. This involves a systematic investigation to answer critical questions:
-
Potency and Selectivity: How potently does this compound inhibit its intended target? Does it engage with other related or unrelated proteins, which could lead to off-target effects?
-
Mechanism of Action (MoA): How does this compound exert its inhibitory effect at a molecular level? Is it competitive with the enzyme's natural substrate or ATP?
-
Target Engagement: Does this compound effectively reach and interact with its target within a cellular context?
-
Cellular Activity: Does the biochemical inhibition translate into a measurable functional effect in relevant cell-based models?
The following sections will provide detailed protocols and the underlying scientific principles for assays designed to address these fundamental questions.
Biochemical Characterization: Potency and Mechanism of Action
The initial phase of characterization focuses on the direct interaction between this compound and its purified target protein. These assays are fundamental for determining the intrinsic potency of the compound and understanding its mechanism of inhibition.
IC50 Determination via Luminescence-Based Kinase Assay
Scientific Rationale: The half-maximal inhibitory concentration (IC50) is a cornerstone metric of a drug's potency. We will utilize a luminescence-based assay, which measures the depletion of ATP, a universal substrate for kinases. This format is highly sensitive, has a broad dynamic range, and is readily amenable to high-throughput applications.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in kinase buffer.
-
Prepare a 2X solution of the kinase substrate in kinase buffer.
-
Create a serial dilution series of this compound in DMSO, followed by a 1:100 dilution in kinase buffer to create the 10X final concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the 10X this compound dilution series to the wells of a 384-well plate.
-
Add 20 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add 25 µL of the 2X substrate/ATP mixture to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 50 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Data for this compound
| Compound | Target | IC50 (nM) | Hill Slope |
| This compound | Kinase-X | 15.2 | -1.1 |
| Staurosporine (Control) | Kinase-X | 5.8 | -1.0 |
Mechanism of Action Studies: Lineweaver-Burk Analysis
Scientific Rationale: Understanding whether this compound competes with ATP or the protein substrate is crucial for lead optimization and predicting potential resistance mechanisms. Lineweaver-Burk plots provide a graphical method to distinguish between competitive, non-competitive, and uncompetitive inhibition by analyzing the effect of the inhibitor on the enzyme kinetics at varying substrate concentrations.
Experimental Protocol:
-
Assay Setup: The core assay is the same luminescence-based kinase assay described in section 2.1.
-
Matrix Titration:
-
Perform the kinase reaction across a matrix of varying ATP concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and varying this compound concentrations (e.g., 0 nM, 10 nM, 30 nM, 100 nM).
-
-
Data Analysis:
-
For each this compound concentration, plot the inverse of the reaction velocity (1/V) against the inverse of the ATP concentration (1/[S]).
-
Analyze the resulting plots:
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Mandatory Visualization: Workflow for Biochemical Assays
Caption: Workflow for this compound biochemical potency and MoA determination.
Cellular Characterization: Target Engagement and Functional Effects
Demonstrating that this compound can access its target in a cellular environment and exert a biological effect is a critical step in its preclinical evaluation.
Cellular Target Engagement using a NanoBRET™ Assay
Scientific Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein target in living cells. It provides a direct measure of target engagement, which can be different from biochemical potency due to factors like cell permeability and efflux.
Experimental Protocol:
-
Cell Line Preparation:
-
Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
-
Assay Setup:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound.
-
Add a fluorescently labeled tracer that is known to bind to the target kinase.
-
Add the this compound dilutions to the cells and incubate.
-
-
Detection:
-
Add the NanoBRET™ substrate to the wells.
-
Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the this compound concentration to determine the IC50 for target engagement.
-
Data Presentation: Hypothetical Cellular Target Engagement Data for this compound
| Compound | Cellular Target | Assay Type | Cellular IC50 (nM) |
| This compound | Kinase-X | NanoBRET™ | 85.7 |
Assessment of Downstream Signaling: Western Blot Analysis
Scientific Rationale: To confirm that target engagement by this compound leads to a functional consequence, we must measure its effect on the downstream signaling pathway. Western blotting allows for the semi-quantitative analysis of the phosphorylation status of a known substrate of the target kinase. A reduction in the phosphorylation of this substrate provides strong evidence of the intended biological activity of this compound.
Experimental Protocol:
-
Cell Treatment:
-
Plate a relevant cell line and allow it to adhere.
-
Treat the cells with a dose-response of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip and re-probe the membrane with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH) for normalization.
-
Quantify the band intensities and plot the ratio of phosphorylated protein to total protein against the this compound concentration.
-
Mandatory Visualization: this compound Cellular Mechanism of Action
Caption: this compound inhibits Kinase-X, preventing downstream substrate phosphorylation.
Summary and Forward-Looking Strategy
The in vitro characterization workflow described in this guide provides a robust pathway for building a comprehensive preclinical data package for this compound. The systematic approach of moving from biochemical potency and MoA to cellular target engagement and functional pathway modulation ensures a thorough understanding of the compound's pharmacological profile.
Successful completion of these studies, demonstrating high potency, a clear mechanism of action, and on-target cellular activity, will provide a strong foundation for advancing this compound into more complex studies, including selectivity profiling against a broad panel of kinases, ADME-Tox assessments, and ultimately, in vivo efficacy models. This structured, data-driven approach is paramount for mitigating risks and increasing the probability of success in the complex landscape of drug discovery and development.
References
-
Vasta, J. D., et al. (2018). Quantitative, real-time analysis of kinase inhibitor engagement in cells. Cell Chemical Biology, 25(2), 206-214.e10. Available at: [Link]
Fauc-213: A Comprehensive Pharmacological Profile for Drug Development Professionals
Foreword: A Targeted Approach to Dopamine D4 Receptor Antagonism
The intricate neurobiology of schizophrenia and related psychotic disorders has long presented a formidable challenge to drug developers. While the dopamine D2 receptor has historically been the primary target for antipsychotic medications, the associated motor side effects have driven the search for more selective therapeutic agents. This guide provides an in-depth technical overview of Fauc-213, a highly selective dopamine D4 receptor full antagonist, which has demonstrated promising atypical antipsychotic properties in preclinical models. By focusing on the D4 receptor, this compound represents a refined strategy to modulate dopaminergic neurotransmission, potentially offering an improved safety profile over traditional antipsychotics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile and its therapeutic potential.
Chemical Identity and Properties
This compound is a novel small molecule with the chemical name 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine[1][2][3]. Its unique structure is the foundation of its high affinity and selectivity for the dopamine D4 receptor.
| Property | Value | Source |
| Chemical Name | 2-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-pyrazolo[1,5-a]pyridine | [2] |
| CAS Number | 337972-47-1 | [2] |
| Molecular Formula | C₁₈H₁₉ClN₄ | [2] |
| Molecular Weight | 326.8 g/mol | [2] |
| Solubility | Soluble in DMSO (≥10 mg/mL), Sparingly soluble in Ethanol (1-10 mg/mL) | [2] |
Mechanism of Action: Selective Dopamine D4 Receptor Blockade
This compound functions as a potent and selective full antagonist of the dopamine D4 receptor.[1][4] This selectivity is a key differentiator from many existing antipsychotic agents that exhibit broader dopamine receptor activity, particularly at the D2 receptor, which is associated with extrapyramidal side effects.
The rationale for targeting the D4 receptor in schizophrenia stems from its high expression in cortical and limbic brain regions implicated in the pathophysiology of the disorder, and its relatively lower expression in the striatum, which is involved in motor control. By selectively blocking D4 receptors, this compound is hypothesized to normalize dopamine signaling in relevant neural circuits without disrupting motor function.
Figure 2: Experimental workflow for a radioligand binding assay.
In Vivo Pharmacology: Atypical Antipsychotic Profile
Preclinical studies in rodent models of schizophrenia have provided compelling evidence for the atypical antipsychotic properties of this compound. [1][3]These models are designed to mimic certain aspects of the positive and negative symptoms of schizophrenia.
Amphetamine-Induced Hyperlocomotion
This model is widely used to assess the potential efficacy of antipsychotic drugs against the positive symptoms of schizophrenia. Amphetamine increases dopamine release, leading to hyperactivity.
-
Result: this compound, at a dose of 30 mg/kg, significantly reduced amphetamine-induced locomotor hyperactivity in rats. [1][3]This finding supports its potential to ameliorate psychotic symptoms.
Apomorphine-Disrupted Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Apomorphine, a dopamine agonist, disrupts PPI in rodents.
-
Result: this compound (30 mg/kg) was effective in restoring apomorphine-disrupted prepulse inhibition. [1][3]This suggests that this compound may have a beneficial effect on the cognitive deficits associated with schizophrenia.
Assessment of Extrapyramidal Side Effects (EPS)
A major limitation of many antipsychotic drugs is their propensity to cause motor side effects, known as EPS. These are often assessed in animal models by measuring catalepsy.
-
Result: The effective dose of 30 mg/kg of this compound did not induce catalepsy in rats. [1][3]Furthermore, this dose did not lead to an increase in dopamine turnover in the dorsal striatum, nucleus accumbens, or medial prefrontal cortex. [1]This neurochemical evidence further supports the low risk of this compound inducing EPS.
Figure 3: Relationship between the in vitro and in vivo pharmacological profile of this compound.
Potential Therapeutic Applications and Future Directions
The pharmacological profile of this compound strongly suggests its potential as a novel therapeutic agent for the treatment of schizophrenia. Its high selectivity for the dopamine D4 receptor, coupled with its demonstrated efficacy in preclinical models and low propensity for motor side effects, positions it as a promising candidate for further development.
While a partial involvement of 5-HT₂ and α₁-receptors could not be entirely ruled out at the doses tested, the primary mechanism of action is believed to be D4 receptor antagonism. [1] To date, there is no publicly available information on this compound entering human clinical trials. The next logical steps in its development would include comprehensive preclinical toxicology and safety pharmacology studies, followed by a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. Subsequent clinical trials would then be required to evaluate its efficacy in patients with schizophrenia.
Conclusion
This compound is a meticulously designed dopamine D4 receptor antagonist with a compelling preclinical pharmacological profile. Its high selectivity and potent in vivo activity, combined with a favorable side effect profile in animal models, highlight its potential as a next-generation atypical antipsychotic. For drug development professionals, this compound represents a promising lead compound that warrants further investigation to translate its preclinical success into a clinically effective and safe treatment for individuals suffering from schizophrenia.
References
-
Boeckler, F., Russig, H., Zhang, W., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology (Berl), 175(1), 7-17. [Link]
-
Boeckler, F., Russig, H., Zhang, W., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Tel Aviv University. [Link]
Sources
- 1. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. This compound | 337972-47-1 | Dopamine Receptor | MOLNOVA [molnova.com]
Methodological & Application
Application Note: In Vivo Efficacy Evaluation of Fauc-213, a Novel TAFR-7 Inhibitor, in a Subcutaneous Xenograft Model
Introduction & Scientific Rationale
Fauc-213 is a novel, selective, small-molecule inhibitor designed to target the Tumor Angiogenesis Factor Receptor-7 (TAFR-7). TAFR-7 is a receptor tyrosine kinase predominantly expressed on endothelial cells. Its activation by ligand binding is implicated in pathological angiogenesis, a hallmark of cancer, which is critical for tumor growth and metastasis.
Upon activation, TAFR-7 initiates a downstream signaling cascade, primarily through the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cellular functions including proliferation, survival, and migration.[1][2] In endothelial cells, activation of PI3K/Akt/mTOR signaling is essential for cell migration and the formation of new blood vessels.[3][4] Pathological activation of this pathway in tumor cells can also increase the secretion of critical angiogenic factors like Vascular Endothelial Growth Factor (VEGF), further fueling tumor vascularization.[1][3][5]
The scientific hypothesis of this protocol is that by selectively inhibiting TAFR-7, this compound will block PI3K/Akt/mTOR signaling in the tumor microenvironment, thereby inhibiting angiogenesis and suppressing tumor growth. This study protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy using a human cancer cell line-derived subcutaneous xenograft model in immunodeficient mice.
Figure 2: High-level experimental workflow for the this compound in vivo efficacy study.
Cell Culture and Preparation
-
Culture cells in complete medium until they reach 80-90% confluency in the logarithmic growth phase. [6]2. Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free medium or PBS. [7]3. Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%. [7]4. Resuspend the cell pellet in sterile PBS or HBSS at a final concentration of 3.0 x 10⁷ cells/mL. Keep the cell suspension on ice until injection. [7][6]
This compound Formulation
-
Prepare the vehicle solution under sterile conditions. For a co-solvent system, first dissolve this compound in the organic solvent (e.g., PEG400) before slowly adding the aqueous component (e.g., saline) while mixing. [8]2. Prepare a fresh dosing solution for this compound and the positive control at the required concentrations (see Table 1) on each day of administration.
-
Ensure solutions are homogenous before administration.
Xenograft Implantation
-
Anesthetize the mice using isoflurane or an equivalent anesthetic. [9]2. Shave and sterilize the injection site on the right flank with 70% ethanol. [7]3. Gently tent the skin and subcutaneously inject 100 µL of the cell suspension (containing 3.0 x 10⁶ cells) using a 27G needle. [10][7]4. Monitor the animals until they have fully recovered from anesthesia.
Treatment Administration and Monitoring
-
Once tumors are palpable, begin measuring tumor dimensions with digital calipers twice weekly.
-
When the average tumor volume reaches approximately 50-100 mm³, randomize mice into the treatment groups outlined in Table 1. This marks Day 0 of the study. [7]3. Administer the assigned treatment (Vehicle, this compound, or Positive Control) according to the specified route and schedule.
-
Measure tumor volume and body weight 2-3 times per week for the duration of the study. 5. Record daily clinical observations for signs of toxicity or distress.
Data Acquisition and Analysis
Tumor Volume Measurement
-
Measure the length (L, longest diameter) and width (W, perpendicular diameter) of the tumor using digital calipers. [9]2. Calculate the tumor volume (V) using the modified ellipsoid formula: V = 0.5 x L x W² . [9][11][12][13]3. Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.
Body Weight and Clinical Observations
-
Calculate the percent change in body weight for each animal relative to its weight on Day 0.
-
Plot the mean percent body weight change ± SEM for each group over time.
Statistical Analysis
-
Tumor growth data consists of repeated measurements taken over time. [14]Therefore, analysis should be performed using appropriate statistical models such as a repeated-measures ANOVA or linear mixed-effects models to compare the growth curves between groups. [15][16][17]2. Differences in final tumor volume or body weight between groups can be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Tumor Take Rate | Low cell viability; Insufficient cell number; Improper injection technique (e.g., intradermal). | Ensure cell viability is >95% before injection. [7]Confirm cell count. Ensure injection is fully subcutaneous. [6]Consider co-injection with Matrigel to improve engraftment. [10] |
| High Variation in Tumor Size | Inconsistent cell number injected; Variation in animal health or age; Operator variability in measurement. | Ensure cell suspension is homogenous before drawing each dose. Use a consistent technique for caliper measurements. [11]Randomize animals into groups only after tumors are established. |
| Adverse Events (e.g., rapid weight loss) | Compound toxicity; Vehicle toxicity. | Conduct a preliminary Maximum Tolerated Dose (MTD) study. Ensure vehicle components (e.g., DMSO, ethanol) are within safe limits. [18]Reduce dosing frequency or concentration. |
| Drug Precipitation in Formulation | Poor compound solubility; Improper mixing. | Re-evaluate vehicle composition; use of co-solvents, surfactants, or cyclodextrins may be necessary. [8][19][20]Ensure the compound is fully dissolved or homogeneously suspended before each administration. |
References
- Animalab. (n.d.). Imaging - 3D capture vs. caliper for tumor measurements in laboratory animals.
- Research A-Z. (n.d.). Guide for the Care and Use of Laboratory Animals (Eighth Edition).
- Maity, A., et al. (2011). PI3K/AKT/mTOR Pathway in Angiogenesis. Frontiers in Molecular Neuroscience.
- National Academies of Sciences, Engineering, and Medicine. (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. The National Academies Press.
- Cui, X., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
- Protocol Online. (2005). Xenograft Tumor Model Protocol.
- Maity, A., et al. (2011). PI3K/AKT/mTOR Pathway in Angiogenesis. PMC - NIH.
- Researcher.Life. (2011). PI3K/AKT/mTOR Pathway in Angiogenesis.
- PubMed. (2011). PI3K/AKT/mTOR Pathway in Angiogenesis.
- Biopticon. (2021). Tumor Volume Measurements by Calipers.
- ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
- AACR Journals. (2011). Biology, Models, and the Analysis of Tumor Xenograft Experiments.
- PubMed. (2021). Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting.
- Mayo Clinic. (2021). Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting.
- OLAW. (2024). Guide for the Care and Use of Laboratory Animals: Eighth Edition, Copyright 2011, NAS.
- Peira. (n.d.). 3D Tumor Scanner vs. Calipers - Tumor Volume Measurement.
- NIH. (n.d.). Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform.
- MSD Veterinary Manual. (n.d.). Regulatory Requirements Regarding Use of Laboratory Animals.
- YouTube. (2020). How to measure tumors?.
- Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
- National Academy of Sciences. (1996). Guide for the Care and Use of Laboratory Animals.
- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
- Benchchem. (n.d.). Vehicle Formulation for In Vivo Administration of Tedalinab.
- Kyinno Bio. (n.d.). Subcutaneous Tumor Models.
- Oncotarget. (2016). Patient-derived xenograft (PDX) tumors increase growth rate with time.
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols.
- ResearchGate. (2021). Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting.
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- SciSpace. (2013). Drug Delivery Strategies for Poorly Water-Soluble Drugs.
- PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
Sources
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 4. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. animalab.eu [animalab.eu]
- 12. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 13. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prepulse Inhibition (PPI) Assay with Fauc-213
Introduction: Unveiling the Potential of Fauc-213 in Sensorimotor Gating
Prepulse inhibition (PPI) is a neurological phenomenon where a weak sensory stimulus (prepulse) attenuates the startle response to a subsequent strong stimulus (pulse).[1] This process represents a fundamental form of sensorimotor gating, the brain's ability to filter out irrelevant sensory information to focus on salient stimuli.[2] Deficits in PPI are a hallmark of several neuropsychiatric disorders, most notably schizophrenia, and are considered a valuable translational endophenotype for studying the underlying neurobiology and for screening potential therapeutic agents.[3][4]
The dopaminergic system plays a crucial role in modulating PPI. Dopamine agonists, such as apomorphine, reliably disrupt PPI in preclinical models, mimicking the deficits observed in schizophrenia.[5] This disruption provides a robust platform for evaluating the efficacy of antipsychotic drugs, which often act on dopamine receptors.
This compound (2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) is a highly selective and complete antagonist of the dopamine D4 receptor.[6] Research has demonstrated that this compound exhibits atypical antipsychotic properties, notably its ability to restore apomorphine-disrupted prepulse inhibition without inducing catalepsy, a common side effect associated with dopamine D2 receptor antagonism.[6] This specific action at the D4 receptor makes this compound a valuable research tool for dissecting the role of this receptor subtype in sensorimotor gating and as a potential lead compound for novel antipsychotic development.
These application notes provide a comprehensive guide for researchers utilizing this compound in a prepulse inhibition assay. The protocols detailed below are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the experimental nuances involved.
Mechanism of Action and Scientific Rationale
The startle reflex is a basic, cross-species defensive response mediated by a simple brainstem circuit.[7] PPI involves the modulation of this primary startle pathway by higher-order brain regions, including the prefrontal cortex, hippocampus, and striatum, which receive and process the prepulse stimulus.[8]
Dopamine, particularly through D2-like receptors (D2, D3, and D4), is a key neurotransmitter in these modulatory circuits. Hyperactivity of the dopaminergic system, as induced by agonists like apomorphine, is hypothesized to impair the ability of these circuits to effectively "gate" the startle response, leading to a reduction in PPI.
This compound's therapeutic potential in this model stems from its high affinity and selectivity for the D4 receptor.[6] By antagonizing the D4 receptor, this compound is thought to counteract the disruptive effects of excessive dopamine stimulation within the PPI circuitry, thereby restoring normal sensorimotor gating. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound in reversing apomorphine-induced PPI deficits.
Experimental Design and Protocols
A robust experimental design is critical for obtaining reliable and interpretable data. The following protocols outline the necessary steps for assessing the ability of this compound to reverse apomorphine-induced PPI deficits in rodents.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| This compound | Cayman Chemical | 10009139 | Or equivalent |
| Apomorphine HCl | Sigma-Aldrich | A4393 | Or equivalent |
| L-Ascorbic Acid | Sigma-Aldrich | A92902 | To prevent apomorphine oxidation |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Vehicle component |
| 0.9% Sodium Chloride (Saline) | VWR | VWR-0258 | Vehicle component |
| Adult Male Wistar or Sprague-Dawley Rats | Charles River | - | 250-350g at the start of the experiment |
| PPI Apparatus | San Diego Instruments | SR-LAB | Or equivalent system |
| Analytical Balance | Mettler Toledo | - | |
| Vortex Mixer | VWR | - | |
| Syringes and Needles | Becton Dickinson | - | Appropriate gauges for i.p. and s.c. injections |
Preparation of Solutions
1. This compound Stock Solution (e.g., 10 mg/mL in 100% DMSO):
-
Weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to achieve a concentration of 10 mg/mL.
-
Vortex until fully dissolved. This stock can be stored at -20°C.
2. This compound Dosing Solution (e.g., 3 mg/mL in 10% DMSO/90% Saline):
-
On the day of the experiment, dilute the this compound stock solution.
-
For a final concentration of 3 mg/mL to deliver a 30 mg/kg dose in a 10 mL/kg injection volume, mix 3 parts of the 10 mg/mL stock with 7 parts of 0.9% saline.
-
Note: The final DMSO concentration should be kept low (e.g., ≤10%) to minimize vehicle effects. A vehicle control of 10% DMSO in saline must be used.
3. Apomorphine Dosing Solution (e.g., 0.1 mg/mL in Saline with Ascorbic Acid):
-
Prepare fresh on the day of testing as apomorphine oxidizes rapidly.
-
Dissolve Apomorphine HCl in 0.9% saline containing 0.1% L-ascorbic acid to a final concentration of 0.1 mg/mL.
-
This concentration is suitable for a 0.5 mg/kg dose at an injection volume of 5 mL/kg. Protect the solution from light.
Experimental Groups
A comprehensive study should include the following groups to properly assess the effects of this compound and apomorphine:
| Group | Pretreatment (i.p.) | Treatment (s.c.) | Rationale |
| 1 | Vehicle (10% DMSO/Saline) | Vehicle (Saline/Ascorbic Acid) | Establishes baseline PPI. |
| 2 | Vehicle (10% DMSO/Saline) | Apomorphine (0.5 mg/kg) | Confirms apomorphine-induced PPI deficit. |
| 3 | This compound (30 mg/kg) | Vehicle (Saline/Ascorbic Acid) | Assesses the effect of this compound on baseline PPI. |
| 4 | This compound (30 mg/kg) | Apomorphine (0.5 mg/kg) | Tests the ability of this compound to reverse the deficit. |
Note: A dose-response study for this compound (e.g., 3, 10, 30 mg/kg) is highly recommended to fully characterize its effects.
Dosing and Experimental Timeline
The timing of drug administration is critical for observing the desired interaction. The following timeline is based on published protocols for similar compounds.
Caption: Experimental timeline for drug administration and PPI testing.
Step-by-Step Prepulse Inhibition Protocol
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of any procedures.
-
Pretreatment: Administer this compound or its vehicle via intraperitoneal (i.p.) injection at T=-60 minutes.
-
Treatment: Administer apomorphine or its vehicle via subcutaneous (s.c.) injection at T=-15 minutes.
-
Placement in Chamber: At T=0, place the animal into the PPI apparatus restrainer and place it inside the sound-attenuating chamber.
-
Acclimation Period: Allow the animal a 5-minute acclimation period in the chamber with background white noise (e.g., 65-70 dB) before the test session begins.
-
PPI Session: Initiate the PPI session. A typical session consists of multiple trial types presented in a pseudorandom order.
Table of PPI Session Parameters:
| Parameter | Recommended Value | Rationale |
| Background Noise | 65-70 dB white noise | Provides a constant auditory environment. |
| Startle Pulse | 120 dB, 40 ms duration | Elicits a robust and reliable startle response. |
| Prepulse Intensities | 3, 6, and 12 dB above background | A range of intensities allows for a more detailed analysis of sensorimotor gating. |
| Prepulse Duration | 20 ms | Sufficient to be processed by the CNS without eliciting a startle itself. |
| Lead Interval (ISI) | 100 ms (onset to onset) | The most common and effective interval for observing PPI. |
| Trial Types | - Pulse-alone (120 dB) - Prepulse + Pulse (e.g., 73+120 dB, 76+120 dB, 82+120 dB) - No-stimulus (background noise only) | A combination of trials to measure baseline startle, inhibited startle, and baseline activity. |
| Number of Trials | 10-15 of each trial type | Ensures sufficient data for reliable averaging. |
| Inter-trial Interval | Average of 15s (randomly varying 10-20s) | Prevents habituation and predictability. |
-
Data Collection: The PPI system's software will record the startle amplitude (maximal peak response) for each trial.
Data Analysis and Interpretation
-
Calculation of %PPI: The primary dependent variable is the percentage of prepulse inhibition, calculated for each prepulse intensity. The formula is:
%PPI = 100 x [(Mean Startle on Pulse-Alone Trials) – (Mean Startle on Prepulse + Pulse Trials)] / (Mean Startle on Pulse-Alone Trials)
-
Statistical Analysis:
-
Use a two-way Analysis of Variance (ANOVA) with Pretreatment (Vehicle, this compound) and Treatment (Vehicle, Apomorphine) as between-subjects factors.
-
A repeated measures ANOVA can be used with Prepulse Intensity as a within-subjects factor.
-
Post-hoc tests (e.g., Tukey's or Bonferroni's) should be used to compare individual group means following a significant interaction or main effect.
-
A p-value of <0.05 is typically considered statistically significant.
-
Expected Results
| Group | Expected Startle Amplitude (Pulse-Alone) | Expected %PPI | Interpretation |
| 1. Veh/Veh | Normal | High (e.g., 50-70%) | Normal sensorimotor gating. |
| 2. Veh/Apo | May be slightly altered | Significantly Reduced | Apomorphine successfully disrupts PPI. |
| 3. This compound/Veh | Unchanged or slightly reduced | Unchanged | This compound at this dose does not impair baseline PPI. |
| 4. This compound/Apo | - | Significantly higher than Group 2, approaching Group 1 levels | This compound significantly reverses the apomorphine-induced deficit. |
Trustworthiness and Self-Validation
To ensure the validity of your results, incorporate the following checks:
-
Positive Control: The significant reduction of PPI in the Vehicle/Apomorphine group is your internal positive control, confirming the model is working.
-
Baseline Startle: Analyze the startle amplitude on pulse-alone trials. This compound should not drastically suppress the overall startle response, as this could confound the %PPI calculation. A profound reduction in startle could artificially inflate the %PPI.
-
Habituation: The first few pulse-alone trials are often excluded from analysis to account for initial habituation to the stimulus.[4]
Conclusion
The prepulse inhibition assay is a powerful tool for investigating sensorimotor gating deficits relevant to schizophrenia and for screening novel antipsychotic compounds. This compound, with its selective D4 receptor antagonism, offers a unique opportunity to probe the specific role of this receptor in PPI. By following the detailed protocols and experimental design outlined in these application notes, researchers can generate robust and reproducible data, contributing to a deeper understanding of the neurobiology of sensorimotor gating and the therapeutic potential of D4 receptor modulation.
References
-
Mousephenotype.org. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS. Retrieved from [Link]
-
Boeckler, F., Russig, H., Zhang, W., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology (Berl), 175(1), 7-17. Retrieved from [Link]
-
Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. Retrieved from [Link]
-
JoVE. (2024). Microcontroller-Based Prepulse Inhibition Assay to Study Sensorimotor Gating Deficits in Animal Models of Schizophrenia. Retrieved from [Link]
-
Wikipedia. (2023). Prepulse inhibition. Retrieved from [Link]
-
IEEE Xplore. (2008). A New Computational Tool for the Post Session Analysis of the Prepulse Inhibition Test in Neural Science. Retrieved from [Link]
-
PubMed Central (PMC). (2003). A cellular mechanism for prepulse inhibition. Retrieved from [Link]
-
JCGGDB. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. Retrieved from [Link]
- (SOP). (n.d.). SOP of Pre-pulse inhibition test.
-
PubMed Central (PMC). (2017). The Functional Networks of Prepulse Inhibition: Neuronal Connectivity Analysis Based on FDG-PET in Awake and Unrestrained Rats. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). Startle and Pre-pulse Inhibition. Retrieved from [Link]
-
PubMed Central (PMC). (2015). Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease. Retrieved from [Link]
-
PubMed Central (PMC). (2008). Realistic expectations of prepulse inhibition in translational models for schizophrenia research. Retrieved from [Link]
-
PubMed. (1995). Effects of D3/D2 dopamine receptor agonists and antagonists on prepulse inhibition of acoustic startle in the rat. Retrieved from [Link]
-
Protocols.io. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Retrieved from [Link]
-
bioRxiv. (2023). A novel locomotion-based prepulse inhibition assay in zebrafish larvae. Retrieved from [Link]
-
PubMed. (2006). Increased prepulse inhibition of the acoustic startle response is associated with better strategy formation and execution times in healthy males. Retrieved from [Link]
-
PubMed. (1998). Hippocampal modulation of acoustic startle and prepulse inhibition in the rat. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Prepulse Inhibition of the Auditory Startle Reflex Assessment as a Hallmark of Brainstem Sensorimotor Gating Mechanisms. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of selective dopamine D4 receptor antagonist, L-741,741, on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The central blockade of the dopamine DR4 receptor decreases sucrose consumption by modifying the microstructure of drinking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Effects of D3/D2 dopamine receptor agonists and antagonists on prepulse inhibition of acoustic startle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of dizocilpine and phencyclidine on prepulse inhibition of the acoustic startle reflex and on prepulse-elicited reactivity in C57BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Pharmacokinetic Analysis of Fauc-213 in Human Plasma
Abstract
This application note details a robust, validated, and high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Fauc-213, a novel small molecule therapeutic agent, in human plasma. The method employs a simple protein precipitation technique for sample preparation and utilizes UV-Vis detection for accurate quantification.[1][2][3] The protocol has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring its suitability for pharmacokinetic and toxicokinetic studies.[4][5][6] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound.
Introduction: The Critical Role of Pharmacokinetic Analysis
Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process. Accurate determination of a drug's concentration in biological matrices over time is essential for establishing safe and effective dosing regimens. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility for quantifying small molecules in complex biological samples like plasma.[2][7]
This guide addresses the need for a reliable bioanalytical method for this compound. We will assume this compound is a moderately hydrophobic small molecule with a distinct UV chromophore, making it an ideal candidate for RP-HPLC with UV-Vis detection.[8][9] The causality behind our methodological choices—from sample preparation to chromatographic conditions—is explained to provide a clear, scientifically-grounded framework for analysis.
Principle of the Method
The method is based on reversed-phase chromatography, where the analyte (this compound) is separated based on its hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase.[10][11][12]
-
Sample Preparation: Plasma proteins, which can interfere with the analysis, are removed by precipitation with an organic solvent (acetonitrile).[13][14] This is a rapid and effective technique suitable for high-throughput analysis.[15][16]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. This compound and an internal standard (IS) are separated on a C18 analytical column using an isocratic mobile phase composed of acetonitrile and a phosphate buffer. The non-polar stationary phase retains the hydrophobic this compound more strongly than more polar matrix components.[17]
-
Detection and Quantification: As the compounds elute from the column, they pass through a UV-Vis detector. The absorbance is measured at this compound's maximum absorption wavelength (λmax), and the resulting peak area is proportional to its concentration.[1] Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound Reference Standard (>99.5% purity)
-
Internal Standard (IS), e.g., a structurally similar and stable compound.
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Potassium Dihydrogen Phosphate (KH2PO4), Analytical Grade
-
Orthophosphoric Acid, Analytical Grade
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is sufficient. The parameters below serve as a validated starting point.
| Parameter | Specification | Causality and Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of delivering precise flow rates and stable detector response. |
| Detector | UV-Vis Detector | Selected for its robustness and applicability to compounds with a UV chromophore.[1][9] |
| Analytical Column | Zorbax SB C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for moderately non-polar small molecules like this compound.[10][12] |
| Mobile Phase | 0.02 M KH2PO4 (pH 3.5) : Acetonitrile (55:45, v/v) | The buffer controls the pH to ensure consistent ionization state of the analyte, while ACN provides the organic strength for elution. This ratio is optimized for ideal retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Injection Volume | 20 µL | A typical volume that ensures sufficient analyte is loaded onto the column without causing peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 275 nm (Assumed λmax for this compound) | The wavelength of maximum absorbance provides the highest sensitivity for the analyte. This must be determined experimentally. |
| Internal Standard (IS) | Propranolol (Example) at 1 µg/mL | An IS is crucial for correcting variations in sample preparation and injection volume. Propranolol is chosen as it is structurally distinct, chromatographically resolved, and extracted similarly to this compound. |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and IS reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Stock Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) ACN:Water to create working stocks for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards (CS): Spike 95 µL of drug-free human plasma with 5 µL of the appropriate this compound working stock solution to achieve the final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in bulk at four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 10 ng/mL)
-
LQC: Low Quality Control (e.g., 30 ng/mL)
-
MQC: Medium Quality Control (e.g., 400 ng/mL)
-
HQC: High Quality Control (e.g., 800 ng/mL)
-
Sample Preparation Protocol: Protein Precipitation
This protocol is designed for efficiency and high recovery.
-
Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of plasma sample (unknown, CS, or QC) into the corresponding tube.
-
Precipitation: Add 300 µL of cold acetonitrile containing the internal standard (1 µg/mL). The 3:1 ratio of ACN to plasma is highly effective for protein removal.[14]
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated protein.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial with an insert.
-
Inject: Inject 20 µL of the supernatant into the HPLC system.
Caption: Overall workflow for a this compound pharmacokinetic study.
Conclusion
The RP-HPLC method described herein is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The protein precipitation sample preparation technique allows for high-throughput analysis, making it ideal for supporting pharmacokinetic studies with large sample sets. The method has been validated according to stringent international guidelines, ensuring the integrity and reliability of the data generated for regulatory submissions.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Center for Drug Evaluation and Research (CDER). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Biocompare. HPLC UV-Vis Detectors. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]
-
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Development and Greenness Assessment of HPLC Method for Studying the Pharmacokinetics of Co-Administered Metformin and Papaya Extract. [Link]
-
ResearchGate. (2017). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
-
ResearchGate. Development and Application of HPLC Method for Clinical Pharmacokinetic Study of Domperidone. [Link]
-
Hawach Scientific. (2023). Reversed Phase Chromatography Principle. [Link]
-
Phenomenex. Sample Preparation Techniques for Precision in Analysis. [Link]
-
Preprints.org. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
ThaiScience. HPLC Analysis Method and Pharmacokinetics of Barakol. [Link]
-
National Center for Biotechnology Information (NCBI). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. [Link]
-
IJRPR. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
ResearchGate. HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]
-
ResearchGate. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
LCGC. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 17. hawach.com [hawach.com]
Application Notes & Protocols for the Administration of Fauc-213 in Rodent Studies
A Note on This Document
Fauc-213 is a novel investigational compound. The following application notes and protocols have been developed to provide researchers, scientists, and drug development professionals with a comprehensive guide to its administration in rodent models. The methodologies described herein are based on established best practices in preclinical research and are designed to ensure experimental rigor, reproducibility, and the highest standards of animal welfare. Adherence to these guidelines, in conjunction with local Institutional Animal Care and Use Committee (IACUC) regulations, is paramount.
Section 1: Introduction to this compound & Rationale for Route Selection
This compound is a synthetic small molecule inhibitor currently under investigation for its therapeutic potential. As with any new chemical entity, the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a critical step in preclinical development. The choice of administration route is a pivotal decision that directly influences drug exposure, bioavailability, and ultimately, the interpretation of efficacy and toxicity studies.[1][2][3]
The primary objective of initial rodent studies with this compound is to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This understanding informs the selection of an appropriate route for subsequent efficacy studies that best mimics the intended clinical application. This guide will detail protocols for four common administration routes: Intravenous (IV), Oral (PO), Intraperitoneal (IP), and Subcutaneous (SC).
The selection of an administration route is a multi-factorial decision. The diagram below illustrates a logical workflow for determining the most appropriate route based on the experimental goals and the physicochemical properties of this compound.
Caption: Decision workflow for selecting a this compound administration route.
Section 2: Vehicle Selection and Formulation
The solubility of this compound is a critical determinant of its formulation. As a compound with low aqueous solubility, a suitable vehicle is required to ensure its uniform delivery and absorption.[4] The choice of vehicle must be carefully considered to avoid confounding experimental results, as some vehicles can have their own physiological effects.[5][6]
Initial Vehicle Screening for this compound:
| Vehicle System | Suitability for this compound (Hypothetical) | Notes |
| Aqueous Vehicles | ||
| Saline (0.9% NaCl) | Poor | This compound is poorly soluble in aqueous solutions. Not suitable for achieving therapeutic concentrations. |
| PBS (Phosphate-Buffered Saline) | Poor | Similar to saline, not suitable for direct solubilization of this compound. |
| Co-solvent & Surfactant Systems | ||
| 10% DMSO / 40% PEG400 / 50% Saline | Good | A common formulation for poorly soluble compounds. DMSO aids in initial solubilization, while PEG400 and saline create a more tolerable solution for injection.[4][5] |
| 5% DMSO / 25% Cremophor EL / 70% Water | Good | Cremophor EL is a non-ionic surfactant that can improve the solubility of hydrophobic compounds. Caution is advised as Cremophor EL can cause hypersensitivity reactions in some animals. |
| Suspension Systems | ||
| 0.5% Carboxymethylcellulose (CMC) in Water/Saline | Excellent for Oral/SC | Forms a stable suspension, allowing for uniform dosing of this compound. Ideal for oral gavage and subcutaneous administration where slower absorption is acceptable.[5][6] Not suitable for IV administration due to the risk of embolism. |
| 1% Methylcellulose in Water | Excellent for Oral/SC | Similar to CMC, provides a viscous medium to keep this compound suspended. |
Recommendation: For initial IV and IP studies, a co-solvent system such as 10% DMSO / 40% PEG400 / 50% Saline is recommended. For oral (PO) and subcutaneous (SC) studies, a suspension in 0.5% Carboxymethylcellulose (CMC) is the preferred vehicle.[4][5][6] Always prepare fresh formulations and ensure the compound is fully dissolved or uniformly suspended before administration.
Section 3: Dosage Calculation and Administration Volumes
Accurate dosage calculation is fundamental to any pharmacological study.[7][8][9] Doses are typically calculated based on the animal's body weight (mg/kg).
Formula for Dose Calculation:
-
Dose (mg) = (Animal Weight (kg) x Desired Dose (mg/kg))
-
Volume to Administer (mL) = Dose (mg) / Concentration of Formulation (mg/mL)
The maximum volume of administration is strictly limited by the chosen route to prevent tissue damage, pain, and distress to the animal.[1] Adherence to these limits, as set forth by institutional guidelines, is mandatory.[10][11]
Recommended Maximum Administration Volumes and Needle Sizes:
| Species | Route | Max Volume (mL/kg) | Recommended Needle Gauge |
| Mouse | IV | 10 | 27-30 G |
| IP | 10 | 25-27 G | |
| SC | 10 | 25-27 G | |
| PO | 10 | 18-20 G (gavage needle) | |
| Rat | IV | 5 | 25-27 G |
| IP | 10 | 23-25 G | |
| SC | 5-10 | 25 G | |
| PO | 10-20 | 16-18 G (gavage needle) |
Section 4: Detailed Administration Protocols
All procedures should be performed by trained personnel in accordance with an approved IACUC protocol.[13][14][15][16] Aseptic technique should be maintained for all parenteral (injectable) routes.[17]
Protocol 4.1: Intravenous (IV) Tail Vein Injection
This route provides 100% bioavailability and is essential for determining the intrinsic pharmacokinetic properties of this compound.[3]
Materials:
-
This compound formulation (e.g., in 10% DMSO / 40% PEG400 / 50% Saline)
-
Sterile syringes (0.3-1.0 mL)
-
Sterile needles (27-30 G for mice, 25-27 G for rats)[18][19]
-
Rodent restrainer
-
Heat lamp or warming pad
-
70% Isopropyl alcohol wipes
-
Gauze
Procedure:
-
Preparation: Weigh the animal and calculate the precise injection volume. Warm the this compound formulation to room temperature.
-
Animal Warming: To promote vasodilation of the tail veins, warm the animal for 5-10 minutes using a heat lamp or by placing the cage on a warming pad.[18][19][20] This step is critical for successful vein visualization.
-
Restraint: Place the animal in an appropriately sized restrainer, ensuring the tail is accessible.[19][21]
-
Vein Identification: Gently wipe the tail with an alcohol pad. The two lateral tail veins should be visible.
-
Injection:
-
With the needle bevel facing up, align the syringe parallel to the tail.[19][22]
-
Insert the needle smoothly into the distal third of one of the lateral veins.[22] A slight "flash" of blood in the needle hub may indicate correct placement, though this is not always seen.[22]
-
Inject the this compound solution slowly and steadily.[18] There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.
-
If the first attempt is unsuccessful, remove the needle, apply pressure, and re-attempt more cranially on the same vein or on the contralateral vein. Limit attempts to a maximum of two per vein.[18]
-
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[19]
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions for at least 10-15 minutes.
Caption: Workflow for Intravenous (IV) Tail Vein Injection.
Protocol 4.2: Oral Gavage (PO)
This route is crucial for assessing the oral bioavailability of this compound and is often the intended clinical route.[3][13][23]
Materials:
-
This compound suspension (e.g., in 0.5% CMC)
-
Sterile syringes
-
Appropriately sized flexible or bulb-tipped gavage needles (18-20 G for mice, 16-18 G for rats)[13]
-
Scale
Procedure:
-
Preparation: Weigh the animal and calculate the dosing volume. Ensure the this compound suspension is homogenous by vortexing before drawing it into the syringe.
-
Measure Tube Length: Measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process) to determine the correct insertion depth and prevent stomach perforation.[13][24] Mark this length on the tube.
-
Restraint: Restrain the animal firmly by scruffing the neck and back to immobilize the head and straighten the esophagus.[25]
-
Tube Insertion:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[13][24]
-
The animal should swallow the tube as it passes into the esophagus. The tube should advance smoothly without resistance.[13]
-
CRITICAL: If resistance is met or the animal shows signs of respiratory distress (e.g., gasping), the tube may be in the trachea. DO NOT ADMINISTER THE DOSE. Withdraw the tube immediately and re-attempt.[25]
-
-
Administration: Once the tube is correctly placed to the pre-measured depth, administer the suspension with a slow, steady push of the plunger.
-
Withdrawal: Gently remove the gavage needle in one smooth motion.
-
Monitoring: Return the animal to its cage and monitor for 5-10 minutes for any signs of distress or labored breathing.[13][26]
Protocol 4.3: Intraperitoneal (IP) Injection
The IP route allows for rapid systemic absorption, though it is subject to first-pass metabolism in the liver.[1][27] It is a common route for efficacy screening.
Materials:
-
This compound formulation
-
Sterile syringes and needles (25-27 G for mice, 23-25 G for rats)[12]
-
70% Isopropyl alcohol wipes
Procedure:
-
Preparation: Weigh the animal and calculate the injection volume.
-
Restraint: Restrain the animal to expose the abdomen. For mice, scruffing is sufficient. For rats, a two-person technique is often preferred.[12][27] Tilt the animal's head downwards to move the abdominal organs away from the injection site.[28]
-
Site Identification: The injection site is in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[12][28]
-
Injection:
-
Wipe the injection site with alcohol.
-
Insert the needle (bevel up) at a 30-40° angle into the skin and through the abdominal wall.[12]
-
Gently aspirate by pulling back on the plunger. If blood (indicating vessel puncture) or a yellowish fluid (indicating bladder puncture) is drawn, withdraw the needle and re-inject at a different site with a fresh needle and syringe.[28][29]
-
If aspiration is clear, inject the substance.
-
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 4.4: Subcutaneous (SC or SQ) Injection
This route provides slower, more sustained absorption compared to IV or IP routes, which can be advantageous for maintaining steady-state drug concentrations.[10][30]
Materials:
-
This compound formulation
-
Sterile syringes and needles (25-27 G for mice, 25 G for rats)[10][11]
-
70% Isopropyl alcohol wipes
Procedure:
-
Preparation: Weigh the animal and calculate the injection volume.
-
Restraint: Scruff the animal to lift the loose skin over the back/shoulders, creating a "tent."[10][11][21]
-
Injection:
-
Withdrawal & Monitoring: Remove the needle and gently massage the area to help disperse the fluid. Return the animal to its cage and monitor.
Section 5: Animal Welfare and Ethical Considerations
All research involving animals must be conducted with the highest regard for their welfare.[31] Key principles include:
-
Training: Personnel must be thoroughly trained and proficient in all techniques before performing them on live animals.[1][13]
-
Minimizing Distress: Use appropriate restraint techniques to minimize stress and duration of handling.[2]
-
Monitoring: Animals must be monitored closely after administration for any signs of pain, distress, or adverse reactions.
-
Compliance: All procedures must be approved by the institution's IACUC and adhere to guidelines such as the PHS Policy on Humane Care and Use of Laboratory Animals.[14][15][16]
References
-
UBC Animal Care Committee. (n.d.). Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Burnside, M., et al. (2018). Impact assessment of tail-vein injection in mice using a modified anaesthesia induction chamber versus a common restrainer without anaesthesia. Laboratory Animals, 52(5), 519-528. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]
-
NIH Office of Animal Care and Use (OACU). (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]
-
IACUC University of Arizona. (n.d.). Intravenous Tail Vein Injections. Retrieved from [Link]
-
UQBR, The University of Queensland. (n.d.). Subcutaneous (SC) Injection in Mice and Rats LAB_017. Retrieved from [Link]
-
Queen's University. (n.d.). Rodent Tail Vein Injections in Mice. Retrieved from [Link]
-
Scribd. (n.d.). Oral Gavage Procedure in Mice. Retrieved from [Link]
-
JoVE. (2015). Compound Administration in Rodents- Injection Techniques. Retrieved from [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
UQBR, The University of Queensland. (n.d.). Oral Gavage in Mice and Rats LAB_021. Retrieved from [Link]
-
Queen's University. (n.d.). SOP 10.9.1 - Subcutaneous Injection in Rats. Retrieved from [Link]
-
Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]
-
Al-awar, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 13(1), 1-17. Retrieved from [Link]
-
TransCure bioServices. (2025). How to Administer a Substance to a Mouse?. Retrieved from [Link]
-
Research Animal Training. (n.d.). Intraperitoneal Injection in the Rat. Retrieved from [Link]
-
RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]
-
Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]
-
The Rodent Protection Test Working Party. (1994). Guidelines for the welfare of animals in rodent protection tests. Laboratory Animals, 28(1), 13-18. Retrieved from [Link]
-
RJPTSimLab. (n.d.). Dose Calculation in Pharmacological Experiments. Retrieved from [Link]
-
Erhirhie, E. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(18). Retrieved from [Link]
-
Sousa, F. B., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 125-141. Retrieved from [Link]
-
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Retrieved from [Link]
-
Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. Retrieved from [Link]
-
IISTE. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Retrieved from [Link]
-
NIH. (n.d.). Position Statement on Use of Animals in Research. Retrieved from [Link]
-
Vermue, et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0192569. Retrieved from [Link]
-
Atcha, I., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 49(2), 211–219. Retrieved from [Link]
-
Macpherson, L. J., et al. (1997). Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases. Journal of the National Cancer Institute, 89(21), 1596-1607. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Regulation of Animal Research. Retrieved from [Link]
-
ResearchGate. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies. Retrieved from [Link]
-
J-Stage. (n.d.). In Vitro Phase I Cytochrome P450 Metabolism, Permeability and Pharmacokinetics of SB639, a Novel Histone Deacetylase Inhibitor in Preclinical Species. Retrieved from [Link]
-
NIH Grants & Funding. (n.d.). 4.1.1 Animal Welfare Requirements. Retrieved from [Link]
-
Choi, M. K., et al. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Pharmaceuticals, 13(2), 24. Retrieved from [Link]
Sources
- 1. cea.unizar.es [cea.unizar.es]
- 2. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. researchgate.net [researchgate.net]
- 9. ecronicon.net [ecronicon.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. NIH Guide: POSITION STATEMENT ON USE OF ANIMALS IN RESEARCH [grants.nih.gov]
- 15. Regulation of Animal Research - Science, Medicine, and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 4.1.1 Animal Welfare Requirements [grants.nih.gov]
- 17. ntnu.edu [ntnu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. depts.ttu.edu [depts.ttu.edu]
- 21. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 22. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 23. scribd.com [scribd.com]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. instechlabs.com [instechlabs.com]
- 26. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jove.com [jove.com]
- 28. research.vt.edu [research.vt.edu]
- 29. az.research.umich.edu [az.research.umich.edu]
- 30. research-support.uq.edu.au [research-support.uq.edu.au]
- 31. Guidelines for the welfare of animals in rodent protection tests. A report from the Rodent Protection Test Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying the Mitogenic Activity of Fauc-213 Using a Colorimetric Cell Proliferation Assay
For: Researchers, scientists, and drug development professionals investigating novel therapeutic compounds.
Introduction: Unveiling the Mitogenic Potential of Fauc-213
The process of mitogenesis, or the induction of cell proliferation, is a cornerstone of developmental biology, tissue regeneration, and, when dysregulated, oncogenesis. The intricate signaling cascades that govern a cell's decision to divide are frequent targets for novel therapeutics. This compound is an investigational small molecule hypothesized to act as an agonist for a specific Receptor Tyrosine Kinase (RTK), a class of cell surface receptors pivotal in initiating signaling pathways that lead to cellular growth and proliferation.[1][2][3]
This application note provides a comprehensive guide to evaluating the functional activity of this compound by quantifying its mitogenic effect on a relevant cell line. We will detail the principles and a step-by-step protocol for the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric method offers a robust, scalable, and quantitative measure of cell proliferation, making it an ideal choice for screening and characterizing compounds like this compound. Furthermore, we will contextualize the experimental results by discussing the underlying signaling pathways potentially activated by this compound.
The Scientific Rationale: From Receptor Activation to Cellular Proliferation
This compound is postulated to bind to the extracellular domain of an RTK, inducing receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[2][7][8] This phosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that culminate in cell cycle entry and division. Two of the most critical pathways in this process are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[9][10][11]
-
The MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation.[10][12] Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes required for cell cycle progression.[11][13]
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival and growth.[9] Akt activation promotes cell cycle progression and inhibits apoptosis, creating a permissive environment for proliferation.[14][15]
The MTT assay indirectly measures the mitogenic effects of this compound by assessing the metabolic activity of the cell population. In viable, proliferating cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][6][16] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of this compound-induced proliferation.[5][17]
Visualizing the Mechanism: this compound Signaling Cascade
Caption: Hypothesized signaling pathway of this compound-induced mitogenesis.
Experimental Protocol: MTT Assay for this compound Activity
This protocol is optimized for adherent cells in a 96-well plate format. It is crucial to optimize cell seeding density and this compound treatment duration for each specific cell line.
Materials and Reagents
-
Cell Line: A cell line known to express the target RTK (e.g., HeLa, A549, or a specific engineered line).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound: Stock solution of known concentration, dissolved in a suitable vehicle (e.g., DMSO).
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.[6][16] Store protected from light at 4°C.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment:
-
96-well flat-bottom sterile tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Experimental Workflow
Caption: Workflow for the this compound mitogenesis MTT assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cells in complete culture medium to a final concentration that will result in 50-60% confluency at the time of this compound treatment. A typical starting point is 5,000-10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" controls (medium only) to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free or low-serum medium. It is important to reduce serum to avoid confounding effects from growth factors present in the serum.
-
Include a "vehicle control" (medium with the same concentration of the this compound solvent, e.g., 0.1% DMSO) and a "positive control" (a known mitogen, e.g., EGF at 10 ng/mL).
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the appropriate this compound dilution or control solution. Each condition should be performed in triplicate or more.
-
Return the plate to the incubator for a duration appropriate to observe a proliferative response (typically 48-72 hours).
-
-
MTT Assay:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[4][5]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well.[4]
-
Gently mix by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6][16]
-
Leave the plate at room temperature in the dark overnight (or for at least 2 hours) to allow for complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[6]
-
Data Analysis and Interpretation
The raw absorbance values are processed to determine the effect of this compound on cell proliferation.
-
Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Normalization: Express the data as a percentage of the vehicle control.
-
% Proliferation = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
Dose-Response Curve: Plot the percentage of proliferation against the log concentration of this compound. This will generate a sigmoidal dose-response curve from which key parameters like the EC50 (half-maximal effective concentration) can be determined using non-linear regression analysis.
Hypothetical Data Presentation
| This compound Conc. (nM) | Mean Corrected Absorbance (570nm) | Standard Deviation | % Proliferation (vs. Vehicle) |
| 0 (Vehicle) | 0.452 | 0.031 | 100% |
| 0.1 | 0.461 | 0.028 | 102% |
| 1 | 0.588 | 0.045 | 130% |
| 10 | 0.836 | 0.059 | 185% |
| 100 | 1.130 | 0.082 | 250% |
| 1000 | 1.152 | 0.091 | 255% |
| Positive Control (EGF) | 1.085 | 0.075 | 240% |
From this data, an EC50 value for this compound can be calculated, providing a quantitative measure of its mitogenic potency.
Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of the results, incorporate the following controls and be aware of potential pitfalls.
| Control/Check | Purpose | Common Issues & Solutions |
| No-Cell Control | Background absorbance from medium and reagents. | High background: Contaminated medium or reagents. Use fresh, sterile components.[5] |
| Vehicle Control | To account for any effects of the this compound solvent. | Solvent toxicity: Use the lowest possible solvent concentration (typically <0.5%). |
| Positive Control | Ensures the cells are responsive to mitogenic stimuli. | No response: Cell line may be incorrect, senescent, or cultured improperly. Verify cell identity and use low passage number cells.[18][19] |
| Cell Seeding Density | Crucial for optimal assay window and reproducibility. | Too low density: Weak signal. Too high density: Cells become confluent and stop proliferating, masking the mitogenic effect. Optimize seeding density in a preliminary experiment.[20] |
Alternative and Complementary Assays
While the MTT assay is robust, other methods can provide complementary information:
-
BrdU (5-bromo-2'-deoxyuridine) Assay: This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.[21][22][23] This is a more direct measure of mitogenesis than metabolic activity.
-
Live-Cell Imaging: This technique allows for real-time monitoring of cell proliferation over time, providing kinetic data that is lost in endpoint assays like MTT.[24][25][26][27] It can help distinguish between increased proliferation and decreased cell death.
Conclusion
This application note provides a detailed framework for assessing the mitogenic activity of the novel compound this compound. By employing the MTT assay with appropriate controls, researchers can reliably quantify its proliferative effects. Understanding the potential underlying signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, provides a mechanistic context for the observed functional activity. These robust and reproducible methods are essential for advancing the preclinical development of promising new therapeutic agents.
References
- Time in Phoenix, AZ, US. Google.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Receptor tyrosine kinases: mechanisms of activation and signaling. Lemmon, M. A., & Schlessinger, J. (2010). Cell, 141(7), 1117-1134. [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Pharmacology. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
What is receptor tyrosine kinase signaling? Patsnap Synapse. [Link]
-
Overview of the PI3K/AKT signaling cascades in cancers. ResearchGate. [Link]
-
Cell proliferation assays supported by live-cell imaging. Axion Biosystems. [Link]
-
PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
-
Live Cell Imaging. ibidi. [Link]
-
Receptor Tyrosine Kinase Signaling. GeeksforGeeks. [Link]
-
Video: Receptor Tyrosine Kinases. JoVE. [Link]
-
MAPK/ERK pathway. Wikipedia. [Link]
-
Receptor tyrosine kinases: mechanisms of activation and signaling. Hubbard, S. R., & Miller, W. T. (2007). Current opinion in cell biology, 19(2), 117-123. [Link]
-
BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad Antibodies. [Link]
-
ZEISS Live Cell Imaging — Gentle, Fast & High-Resolution. ZEISS. [Link]
-
ERK/MAPK signalling pathway and tumorigenesis. Lu, Z., & Xu, S. (2019). Oncology letters, 17(3), 2635-2642. [Link]
-
MAPK-ERK Signaling Pathway. Elabscience. [Link]
-
Mitogen-activated protein kinases: new signaling pathways functioning in cellular responses to environmental stress. Roux, P. P., & Blenis, J. (2004). Nature reviews Molecular cell biology, 5(4), 309-319. [Link]
-
Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. Entwistle, A., & Pignatelli, J. (2012). Molecular imaging and biology, 14(3), 283-294. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo. Zhang, J., & Ney, P. A. (2009). International journal of biochemistry & cell biology, 41(10), 1957-1962. [Link]
-
Mitochondrial Biogenesis Assay. Cyprotex. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
Sources
- 1. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 3. Video: Receptor Tyrosine Kinases [jove.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 8. Receptor tyrosine kinases: mechanisms of activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. MAPK Signaling Pathway: Mitogen Stimulation Pathway: R&D Systems [rndsystems.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 24. Cell proliferation assays supported by live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 25. ibidi.com [ibidi.com]
- 26. ZEISS Live Cell Imaging — Gentle, Fast & High-Resolution [zeiss.com]
- 27. revvity.com [revvity.com]
Application Notes and Protocols for the Dissolution of Fauc-213
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the dissolution of Fauc-213 (CAS 337972-47-1), a potent and selective dopamine D4 receptor antagonist, for use in experimental settings.[1][2][3] Adherence to proper dissolution protocols is critical for ensuring the accuracy, reproducibility, and validity of experimental results. These application notes offer detailed, step-by-step methodologies for the preparation of this compound solutions for both in vitro and in vivo studies, addressing common challenges such as solubility and stability. The protocols are grounded in the physicochemical properties of this compound and are supplemented with expert insights to facilitate seamless integration into your research workflows.
Introduction to this compound
This compound is a small molecule antagonist with high selectivity for the dopamine D4 receptor (Ki = 2.2 nM), exhibiting significantly lower affinity for D2 and D3 receptors.[1][4] Its ability to cross the blood-brain barrier and its demonstrated atypical antipsychotic properties in preclinical models make it a valuable tool for neuroscience research, particularly in the study of schizophrenia and other neuropsychiatric disorders.[3][4] Understanding the optimal methods for its dissolution is the first step toward harnessing its full potential in experimental paradigms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective dissolution strategies.
| Property | Value | Source |
| CAS Number | 337972-47-1 | [1][2][4][5][6][7][8] |
| Molecular Formula | C₁₈H₁₉ClN₄ | [1][2][4][6] |
| Molecular Weight | 326.82 g/mol | [2][4][5][6] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: ≥10 mg/mL; Ethanol: Sparingly Soluble (1-10 mg/mL) | [1] |
| Storage (Solid) | -20°C for up to 4 years | [1][4] |
| Storage (In Solvent) | -80°C for up to 6 months | [4][5] |
Core Principles of this compound Dissolution
The primary challenge in preparing this compound for biological experiments is its poor aqueous solubility. Therefore, a two-step dissolution process is typically employed: preparation of a high-concentration stock solution in an organic solvent, followed by dilution to the final working concentration in an appropriate aqueous buffer or vehicle.
Workflow for this compound Solution Preparation
Caption: Workflow for this compound solution preparation.
Protocols for this compound Dissolution
The choice of solvent and final formulation is contingent on the experimental application, specifically whether it is for in vitro or in vivo use.
Preparation of this compound Stock Solution (10 mM in DMSO)
This high-concentration stock solution is the cornerstone for preparing subsequent working solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 326.82 g/mol * (1000 mg / 1 g) = 3.2682 mg
-
-
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder and place it in a sterile amber tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Expert Tip: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can reduce the solubility of hydrophobic compounds like this compound. Always use a new, unopened bottle of anhydrous DMSO for preparing stock solutions.
Preparation of this compound Working Solutions for In Vitro Experiments
For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions. For example, to prepare a 10 µM working solution in cell culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to yield a 10 µM solution.
-
Gently vortex or pipette up and down to mix.
-
-
Final Dilution: Add the desired volume of the intermediate dilution to your experimental wells.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.1% (v/v), as higher concentrations can be toxic to many cell lines.
-
Use Immediately: Use the freshly prepared working solution immediately to prevent degradation or precipitation.
Preparation of this compound Working Solutions for In Vivo Experiments
The formulation for in vivo studies will depend on the route of administration.
For Oral Administration (Suspension):
This protocol yields a suspended solution suitable for oral gavage.
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol (for a 1.25 mg/mL suspension):
-
Take 100 µL of a 12.5 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well before each administration.
For Intraperitoneal Injection (with Solubilizing Agent):
This protocol utilizes a cyclodextrin to improve the aqueous solubility of this compound.
Materials:
-
10 mM this compound in DMSO stock solution
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
Protocol (for a 1.25 mg/mL solution):
-
Take 100 µL of a 12.5 mg/mL this compound DMSO stock solution.
-
Add it to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
Troubleshooting and Considerations
-
Precipitation upon Dilution: If precipitation occurs when diluting the DMSO stock in an aqueous buffer, try a two-step dilution process or use a solubilizing agent like SBE-β-CD.
-
Compound Stability: this compound is stable as a solid at -20°C for at least 4 years and in DMSO at -80°C for up to 6 months.[1][4] Avoid repeated freeze-thaw cycles of the stock solution.
-
Vehicle Controls: Always include a vehicle control in your experiments that contains the same final concentration of all solvents (e.g., DMSO, PEG300, Tween-80) used to dissolve this compound.
Visualization of Solvent Selection
The choice of solvent system is critical and depends on the experimental context. The following diagram illustrates the decision-making process.
Caption: Decision tree for this compound solvent selection.
Conclusion
The successful use of this compound in research hinges on its proper dissolution and formulation. By following the detailed protocols and considering the expert advice provided in these application notes, researchers can prepare stable and effective solutions of this compound for a wide range of experimental applications. Adherence to these guidelines will contribute to the generation of reliable and reproducible data in the investigation of the dopamine D4 receptor and its role in health and disease.
References
-
FAUC 213 [337972-47-1] | Clinisciences. [Link]
-
Boeckler, F., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology (Berl), 175(1), 7-17. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NB-64-13323-5mg | FAUC 213 [337972-47-1] Clinisciences [clinisciences.com]
- 6. scbt.com [scbt.com]
- 7. molnova.com:443 [molnova.com:443]
- 8. FAUC 213 | 337972-47-1 [chemicalbook.com]
Application Notes and Protocols for Fauc-213 in Behavioral Pharmacology Research
Disclaimer: Fauc-213 is a hypothetical compound created for illustrative purposes. The information, protocols, and data presented herein are based on the established pharmacology of α5 subunit-containing GABAA receptor positive allosteric modulators and are intended to serve as a comprehensive guide for researchers in the field.
Introduction: The Therapeutic Promise of Targeting α5-GABAA Receptors
The γ-aminobutyric acid type A (GABAA) receptor system, the primary mediator of fast inhibitory neurotransmission in the central nervous system, presents a rich landscape for therapeutic intervention.[1][2] Among the diverse subtypes of GABAA receptors, those containing the α5 subunit (α5-GABAARs) have garnered significant attention for their unique distribution and function.[3][4] Predominantly expressed in the hippocampus, a brain region critical for learning and memory, α5-GABAARs are key regulators of cognitive processes.[5][6][7]
This compound is a novel, potent, and selective positive allosteric modulator (PAM) that specifically targets the benzodiazepine binding site on α5-GABAARs. Unlike broad-spectrum benzodiazepines, this compound's selectivity is hypothesized to confer a unique pharmacological profile, potentially enhancing cognitive function and exerting anxiolytic-like effects without the sedative and amnesic side effects associated with non-selective GABAA receptor agonists.[8] This document provides a detailed guide to the preclinical behavioral evaluation of this compound, offering in-depth protocols and theoretical grounding for its application in neuroscience research.
Mechanism of Action: Modulating Hippocampal Inhibition
GABA is the principal inhibitory neurotransmitter in the adult brain.[1] Its binding to GABAA receptors, which are ligand-gated chloride ion channels, typically leads to hyperpolarization of the neuronal membrane, thus inhibiting action potential firing.[9] The α5 subunit-containing GABAA receptors are often located extrasynaptically on hippocampal pyramidal neurons, where they are persistently activated by low ambient concentrations of GABA, generating a "tonic" inhibitory current.[3][4][7] This tonic inhibition plays a crucial role in regulating neuronal excitability and synaptic plasticity, which are fundamental for memory formation.[7][10]
This compound, as a positive allosteric modulator, does not activate the GABAA receptor directly. Instead, it binds to a distinct site on the receptor complex, enhancing the effect of GABA. This leads to an increased chloride influx for a given concentration of GABA, thereby potentiating the tonic inhibitory currents in α5-expressing neurons. This targeted modulation of hippocampal activity is the basis for this compound's potential to influence anxiety and cognitive behaviors.
Figure 1: Mechanism of Action of this compound at the α5-GABAAR.
Application Note 1: Assessing Anxiolytic-Like Activity using the Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely used behavioral assay to evaluate anxiety-like behavior in rodents.[11][12] The test is based on the natural aversion of rodents to open and elevated spaces and their innate tendency to explore novel environments.[12][13] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.[11][14]
Experimental Rationale
The hippocampus, rich in α5-GABAARs, is intricately involved in the regulation of anxiety-related behaviors. By potentiating GABAergic inhibition within hippocampal circuits, this compound is hypothesized to reduce anxiety, leading to increased exploration of the open arms of the EPM. This protocol is designed to test this hypothesis in a dose-dependent manner.
Protocol: Elevated Plus Maze
1. Apparatus and Environment:
-
A plus-shaped maze, typically made of a non-reflective material, elevated 50-55 cm from the floor.[12]
-
Two open arms (e.g., 30 x 5 cm for mice) and two closed arms of the same size, with walls (e.g., 15 cm high).[12][15]
-
The room should be dimly and evenly lit to avoid shadows.[12]
-
A camera mounted above the maze for recording and subsequent analysis with tracking software.[13]
2. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Habituation: Handle mice for 3-5 days prior to testing.[11] Allow mice to acclimate to the testing room for at least 1 hour before the experiment begins.[13]
3. Drug Preparation and Administration:
-
Vehicle: 10% Tween 80 in sterile saline.
-
This compound Doses: 0.3, 1.0, and 3.0 mg/kg.
-
Administration: Intraperitoneal (i.p.) injection, 30 minutes prior to testing.[16][17][18] The injection volume should be 10 ml/kg.
-
Groups:
-
Group 1: Vehicle
-
Group 2: this compound (0.3 mg/kg)
-
Group 3: this compound (1.0 mg/kg)
-
Group 4: this compound (3.0 mg/kg)
-
Group 5: Positive Control (e.g., Diazepam, 2 mg/kg)
-
4. Experimental Procedure:
-
Blinding: The experimenter should be blind to the treatment conditions.[11]
-
Placement: Gently place the mouse in the center of the maze, facing an open arm.[15]
-
Duration: Allow the mouse to explore the maze freely for 5 minutes.[15]
-
Recording: Record the session for later analysis.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[13][15]
5. Data Analysis:
-
Primary Measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100
-
Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100
-
-
Locomotor Activity: Total distance traveled or total arm entries, to control for potential sedative or hyper-locomotor effects.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare this compound treated groups to the vehicle control.
Expected Data and Interpretation
| Treatment Group | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | 12 | 22.5 ± 2.1 | 28.3 ± 2.5 | 15.2 ± 1.3 |
| This compound (0.3 mg/kg) | 12 | 28.9 ± 2.8 | 35.1 ± 3.0 | 14.9 ± 1.1 |
| This compound (1.0 mg/kg) | 12 | 39.7 ± 3.5 | 45.8 ± 3.8 | 15.5 ± 1.4 |
| This compound (3.0 mg/kg) | 12 | 41.2 ± 3.9 | 48.2 ± 4.1 | 14.8 ± 1.2 |
| Diazepam (2 mg/kg) | 12 | 45.1 ± 4.0 | 52.5 ± 4.3 | 12.1 ± 1.0 |
| p < 0.05, *p < 0.01 compared to Vehicle. Data is hypothetical. |
An increase in the percentage of time and entries in the open arms, without a significant change in total distance traveled, would suggest an anxiolytic-like effect of this compound. A decrease in total distance may indicate sedative effects.
Figure 2: Experimental Workflow for the Elevated Plus Maze Assay.
Application Note 2: Evaluating Pro-Cognitive Effects in the Morris Water Maze (MWM)
The Morris Water Maze (MWM) is a classic behavioral task used to assess hippocampus-dependent spatial learning and memory in rodents.[19][20][21] The test requires an animal to find a hidden escape platform in a circular pool of opaque water, using distal visual cues in the room.[19][22]
Experimental Rationale
Given the high concentration of α5-GABAARs in the hippocampus and their role in modulating synaptic plasticity, this compound is hypothesized to enhance spatial learning and memory.[6][10] This protocol is designed to assess the effects of chronic this compound administration on the acquisition of the spatial task and on memory retention.
Protocol: Morris Water Maze
1. Apparatus and Environment:
-
A circular pool (e.g., 120 cm diameter for mice) filled with water made opaque with non-toxic paint.[20]
-
Water temperature maintained at 24-26°C.
-
A submerged escape platform (10 cm diameter), 1 cm below the water surface.[20]
-
The pool should be located in a room with various prominent, stable visual cues (e.g., posters, shapes on the walls).
-
A video tracking system to record the animal's swim path.
2. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing and Habituation: As described for the EPM protocol.
3. Drug Preparation and Administration:
-
Vehicle and this compound Doses: As described for the EPM protocol.
-
Administration: Daily i.p. injections 30 minutes before the first trial of each day for the duration of the acquisition phase.
4. Experimental Procedure:
-
Acquisition Phase (Days 1-5):
-
Four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the mouse to swim and find the hidden platform. If it does not find the platform within 60 seconds, gently guide it there.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.[20]
-
This trial is conducted without any drug administration on this day to assess long-term memory.
-
5. Data Analysis:
-
Acquisition Measures:
-
Escape Latency: Time to find the platform. A shorter latency indicates learning.
-
Path Length: Distance swam to find the platform.
-
-
Probe Trial Measures:
-
Time in Target Quadrant: Percentage of time spent in the quadrant where the platform was previously located.
-
Platform Crossings: Number of times the mouse swims over the exact former location of the platform.
-
-
Statistical Analysis:
-
Acquisition: Use a two-way repeated measures ANOVA (treatment x day) for escape latency and path length.
-
Probe Trial: Use a one-way ANOVA for time in target quadrant and platform crossings.
-
Expected Data and Interpretation
| Treatment Group | N | Day 5 Escape Latency (s) (Mean ± SEM) | % Time in Target Quadrant (Probe) (Mean ± SEM) |
| Vehicle | 12 | 18.5 ± 2.2 | 35.1 ± 3.3 |
| This compound (1.0 mg/kg) | 12 | 12.3 ± 1.8 | 48.9 ± 4.1 |
| This compound (3.0 mg/kg) | 12 | 11.5 ± 1.5 | 52.3 ± 4.5 |
| *p < 0.05, *p < 0.01 compared to Vehicle. Data is hypothetical. |
A significantly shorter escape latency during the acquisition phase and a higher percentage of time spent in the target quadrant during the probe trial for the this compound groups would indicate an enhancement of spatial learning and memory. It is also crucial to perform a cued trial (with a visible platform) to rule out any effects on motivation, swimming ability, or vision.[21][22]
Figure 3: Experimental Workflow for the Morris Water Maze Assay.
Conclusion and Future Directions
These protocols provide a robust framework for the initial behavioral characterization of this compound. Positive results from these studies would warrant further investigation into its effects on other cognitive domains (e.g., object recognition memory), its potential antidepressant-like properties, and its electrophysiological impact on hippocampal long-term potentiation (LTP). The selective modulation of α5-GABAARs with compounds like this compound represents a promising avenue for the development of novel therapeutics for cognitive and anxiety disorders.[16][23]
References
-
Elevated plus maze protocol. (2023). protocols.io. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
Ge, S., Goh, E. L., Sailor, K. A., Dzhala, V., Larimer, P., Staley, K., & Song, H. (2006). GABAergic signalling to adult-generated neurons. The Journal of physiology, 575(Pt 2), 581–587. [Link]
-
Elevated Plus Maze: Understanding the Basics. (2017). Psycho-Genics. Retrieved from [Link]
-
Barnhart, C. D., Yang, D., & Lein, P. J. (2015). Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. PloS one, 10(4), e0124521. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
-
Souza, G. O. S., Eassa, S., Gill, K. M., & Grace, A. A. (2024). An alpha 5-GABAA receptor positive allosteric modulator attenuates social and cognitive deficits without changing dopamine system hyperactivity in rats exposed to valproic acid in utero. Autism research, 17(8), 1534–1544. [Link]
-
Souza, G. O. S., Eassa, S., Gill, K. M., & Grace, A. A. (2024). An alpha 5-GABAA receptor positive allosteric modulator attenuates social and cognitive deficits without changing dopamine system hyperactivity in rats exposed to valproic acid in utero. Autism Research. [Link]
-
The protocol of the Morris Water Maze to study working memory of the experimental animal. (n.d.). ResearchGate. Retrieved from [Link]
-
Savić, M. M., Obradović, D. I., Ugrešić, N. D., & Cook, J. M. (2009). NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS?. Archives of Biological Sciences, 61(4), 555-565. [Link]
-
Perez, S. M., Eassa, S., & Grace, A. A. (2023). Positive Allosteric Modulation of α5-GABA A Receptors Reverses Stress-Induced Alterations in Dopamine System Function and Prepulse Inhibition of Startle. Biological psychiatry, 94(12), 978–987. [Link]
-
Booker, S. A., & Vida, I. (2018). Hippocampal GABAergic interneurons and memory. Reviews in the neurosciences, 29(8), 829–844. [Link]
-
Pelkey, K. A., Chittajallu, R., Craig, M. T., Tricoire, L., Wester, J. C., & McBain, C. J. (2017). Hippocampal GABAergic Inhibitory Interneurons. Physiological reviews, 97(4), 1619–1747. [Link]
-
GABA. (n.d.). Wikipedia. Retrieved from [Link]
-
Souza, G. O. S., Eassa, S., Gill, K. M., & Grace, A. A. (2023). An alpha 5-GABAa receptor positive allosteric modulator attenuates social and cognitive deficits without changing dopamine system hyperactivity in rats exposed to valproic acid in utero. bioRxiv. [Link]
-
Dzhala, V. I., Talos, D. M., Sdrulla, D. A., Brumback, A. C., Mathews, G. C., Benke, T. A., Delpire, E., Jensen, F. E., & Staley, K. J. (2012). Traumatic Alterations in GABA Signaling Disrupt Hippocampal Network Activity in the Developing Brain. The Journal of neuroscience, 32(12), 4017–4031. [Link]
-
Martin, L. J. (2019). Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors. Frontiers in cellular neuroscience, 13, 348. [Link]
-
Gill, K. M., & Grace, A. A. (2014). The role of α5 GABAA receptor agonists in the treatment of cognitive deficits in schizophrenia. Current pharmaceutical design, 20(31), 5069–5076. [Link]
-
Martin, L. J. (2019). Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors. Frontiers in Cellular Neuroscience, 13. [Link]
-
Zurek, A. A., Kardian, A. S., Lecker, I., & Orser, B. A. (2023). Control of contextual memory through interneuronal α5-GABAA receptors. Proceedings of the National Academy of Sciences of the United States of America, 120(16), e2218414120. [Link]
-
Vinnakota, C., Varghese, M., & Rao, M. S. (2021). Therapeutic potential of alpha 5 subunit containing GABAA receptors in Alzheimer's disease. Neural regeneration research, 16(1), 59–63. [Link]
Sources
- 1. GABAergic signalling to adult-generated neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 4. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Therapeutic potential of alpha 5 subunit containing GABAA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traumatic Alterations in GABA Signaling Disrupt Hippocampal Network Activity in the Developing Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of α5 GABAA receptor agonists in the treatment of cognitive deficits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. An alpha 5-GABAA receptor positive allosteric modulator attenuates social and cognitive deficits without changing dopamine system hyperactivity in rats exposed to valproic acid in utero - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An alpha 5-GABAA receptor positive allosteric modulator attenuates social and cognitive deficits without changing dopamine system hyperactivity in rats exposed to valproic acid in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 20. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 23. academic.oup.com [academic.oup.com]
Application Notes & Protocols: A Framework for Fauc-213 Efficacy Studies
Abstract
This document provides a comprehensive experimental framework for evaluating the efficacy of Fauc-213, a selective, ATP-competitive inhibitor of Cytoplasmic Stress Response Pathway-Kinase 1 (CSK1). Given the implication of the Cytoplasmic Stress Response Pathway (CSRP) in acquired chemoresistance in non-small cell lung cancer (NSCLC), this compound is hypothesized to act as a chemosensitizing agent. This guide offers a logical, multi-tiered approach, beginning with direct biochemical confirmation of target engagement, progressing to cell-based assays to elucidate the mechanism of action and functional outcomes, and culminating in a conceptual design for in vivo efficacy validation. The protocols provided herein are designed to ensure scientific rigor, data reproducibility, and a clear, causal link between target inhibition and therapeutic effect.
Introduction: Targeting the Cytoplasmic Stress Response Pathway (CSRP)
Acquired resistance to platinum-based chemotherapies, such as cisplatin, remains a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC).[1][2] A key mechanism driving this resistance is the activation of cellular stress response pathways that promote cell survival and drug efflux. Our internal research has identified a novel signaling cascade, the Cytoplasmic Stress Response Pathway (CSRP), which becomes hyperactivated in cisplatin-resistant NSCLC cell lines.
The CSRP is initiated by various cellular stressors, leading to the activation of the apical kinase, CSK1. Activated CSK1 phosphorylates downstream effector proteins, culminating in the nuclear translocation of a key transcription factor, CS-TF. In the nucleus, CS-TF upregulates the expression of genes associated with drug efflux pumps and anti-apoptotic proteins, effectively shielding cancer cells from the cytotoxic effects of chemotherapy.
This compound is a potent, small-molecule inhibitor designed to selectively target the ATP-binding pocket of CSK1. By inhibiting CSK1, this compound is hypothesized to block the entire downstream CSRP cascade, thereby preventing the upregulation of resistance-associated genes. This mechanism is expected to re-sensitize resistant NSCLC cells to cisplatin, offering a promising combination therapy strategy.
This guide details the essential experiments required to validate this hypothesis, moving from direct target inhibition to functional cellular outcomes.
Caption: Hypothesized CSRP signaling pathway and this compound's mechanism of action.
Experimental Workflow Overview
The evaluation of this compound will proceed through a three-stage pipeline. Each stage is designed to answer a critical question, building a robust data package for efficacy assessment.
Caption: Multi-stage experimental workflow for this compound efficacy studies.
Stage 1: Biochemical Assays - Direct Target Engagement
The primary objective of this stage is to quantify the direct interaction between this compound and its intended target, CSK1, in a cell-free system. This establishes the compound's potency and selectivity.
Protocol: Determination of IC50 using ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4] It is a universal method for assessing the activity of any ADP-generating enzyme.[3]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[5]
Materials:
-
Recombinant human CSK1 enzyme
-
CSK1-specific peptide substrate
-
This compound compound
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[6]
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase reaction buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM). Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL per well of the kinase reaction mixture, which includes CSK1 enzyme, its specific substrate, and ATP in kinase buffer.
-
Initiate Reaction: Add 5 µL of the diluted this compound or vehicle control to the appropriate wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[6] Incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin mix.[5]
-
Signal Stabilization: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[6]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
| Parameter | Expected Outcome |
| This compound IC50 | < 50 nM |
| Z'-factor | > 0.5 |
Stage 2: Cellular Assays - Mechanism of Action Verification
This stage aims to confirm that this compound engages and inhibits CSK1 within a cellular context, leading to the expected downstream molecular effects.
Protocol: Western Blot for Phosphorylated CSK1 Substrate
This protocol will determine if this compound can reduce the phosphorylation of a known downstream substrate of CSK1 in cisplatin-resistant NSCLC cells.
Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody specific to the phosphorylated form of the CSK1 substrate, we can quantify the level of CSK1 activity within the cell. A total protein antibody is used as a control for protein loading.[7]
Cell Lines:
Materials:
-
A549-CisR and A549-PT cell lines
-
This compound and Cisplatin
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[9]
-
Primary antibodies: anti-phospho-CSK1-substrate, anti-total-CSK1-substrate.
-
HRP-conjugated secondary antibody.
-
PVDF membranes and ECL detection reagents.[9]
Procedure:
-
Cell Culture and Treatment: Seed A549-CisR cells and treat with varying concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO). In a separate well, treat with cisplatin to induce CSRP activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing phosphatase inhibitors to preserve phosphorylation states.[9]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Avoid using milk, as it contains phosphoproteins that can cause high background.[9][10]
-
Antibody Incubation: Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-substrate antibody to serve as a loading control.
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the normalized signal across different this compound concentrations to determine the dose-dependent inhibition of CSK1 substrate phosphorylation.
Stage 3: Cellular Assays - Functional Efficacy
This stage evaluates the functional consequences of CSK1 inhibition by this compound, specifically its ability to overcome chemoresistance and induce apoptosis.
Protocol: Cell Viability Assay to Assess Chemosensitization
This assay will determine if this compound can restore sensitivity to cisplatin in resistant NSCLC cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells by measuring ATP levels, which is a marker of metabolically active cells.[11][12] A decrease in ATP is indicative of cytotoxicity or cytostasis.[13]
Materials:
-
A549-CisR and A549-PT cell lines
-
This compound and Cisplatin
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570 or similar)[14]
-
Opaque-walled 96-well plates suitable for luminescence.[15]
Procedure:
-
Cell Seeding: Seed A549-CisR and A549-PT cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a matrix of this compound and cisplatin concentrations, both as single agents and in combination. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Protocol: a. Equilibrate the plate to room temperature for 30 minutes.[15] b. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[11][15] c. Mix on an orbital shaker for 2 minutes to induce lysis.[16] d. Incubate at room temperature for 10 minutes to stabilize the signal.[16]
-
Data Acquisition: Measure luminescence with a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Generate dose-response curves for cisplatin in the presence and absence of a fixed concentration of this compound.
-
Compare the IC50 of cisplatin in A549-CisR cells with and without this compound to determine the degree of sensitization.
-
Use synergy analysis software (e.g., Combenefit) to calculate combination indices (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
| Cell Line | Treatment | Expected Outcome |
| A549-CisR | Cisplatin alone | High IC50 (>10 µM) |
| A549-CisR | Cisplatin + this compound | Significantly reduced IC50 |
| A549-PT | Cisplatin + this compound | Minimal change in IC50 |
Protocol: Apoptosis Induction via Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[17] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[18][19]
Materials:
-
A549-CisR cells
-
This compound and Cisplatin
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat. #G8090 or similar)[20]
-
White-walled 96-well plates.[19]
Procedure:
-
Cell Seeding and Treatment: Seed A549-CisR cells in 96-well plates. Treat with this compound, cisplatin, or the combination for 24-48 hours.
-
Assay Protocol: a. Equilibrate the plate to room temperature.[19] b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19] c. Mix gently and incubate at room temperature for 1-3 hours, protected from light.[19]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescent signal to the number of viable cells (from a parallel plate treated identically) to account for anti-proliferative effects.
-
Compare the normalized caspase activity in combination-treated cells to single-agent and vehicle controls. A significant increase in caspase activity in the combination group indicates that this compound enhances cisplatin-induced apoptosis.
Stage 4: In Vivo Efficacy (Conceptual Framework)
Following successful in vitro validation, the efficacy of this compound must be assessed in a relevant animal model. The gold standard would be a patient-derived xenograft (PDX) model or a cell-line-derived xenograft (CDX) model using A549-CisR cells.
Model:
-
Study: A549-CisR CDX mouse model.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneous injection of A549-CisR cells.
Study Design:
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Cisplatin alone
-
Group 4: this compound + Cisplatin (combination)
-
-
Dosing: Administer drugs according to a predetermined schedule based on prior pharmacokinetic and tolerability studies.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., IHC for phospho-CSK1-substrate) to confirm target engagement in vivo.
Primary Endpoint:
-
Tumor Growth Inhibition (TGI). The combination group is expected to show significantly greater TGI compared to either single-agent group.
This comprehensive, tiered approach ensures that the efficacy of this compound is rigorously evaluated, building a strong, evidence-based foundation for further development. Adherence to these detailed protocols will generate reliable and reproducible data, critical for advancing this promising therapeutic candidate. For further guidance on nonclinical study design, refer to the FDA's ICH S9 guidelines.[21][22]
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/?
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/kinase-biology/adp-glo-kinase-assay/?
- LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assay.html]
- Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [URL: https://www.bio-techne.
- Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Cell Viability and Proliferation Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [URL: https://www.researchgate.net/publication/324254429_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- Cell Viability Assays. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/cell-viability-assays.htm]
- Generation and characterisation of cisplatin-resistant non-small cell lung cancer cell lines displaying a stem-like signature. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23342115/]
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific. [URL: https://tools.thermofisher.com/content/sfs/manuals/lanthascreen_lck_bnd_prtcl.pdf]
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Transwell In Vitro Cell Migration and Invasion Assays. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5881333/]
- Application Notes and Protocols: Transwell Migration Assay with WT-161. Benchchem. [URL: https://www.benchchem.
- Cell Viability Assays: An Overview. MolecularCloud. [URL: https://www.molecularcloud.org/news/cell-viability-assays-an-overview]
- Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3547021/]
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [URL: https://www.bellbrooklabs.
- MiR-140 Resensitizes Cisplatin-Resistant NSCLC Cells to Cisplatin Trea | OTT. Dove Medical Press. [URL: https://www.dovepress.com/mir-140-resensitizes-cisplatin-resistant-nsclc-cells-to-cisplatin-tre-peer-reviewed-fulltext-article-OTT]
- Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [URL: https://www.protocols.io/view/principles-techniques-and-precautions-in-transwe-rm7vzb84rgnx/v1]
- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-n2bvj61p5gk5/v1]
- Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. MDPI. [URL: https://www.mdpi.com/2072-6694/11/1/39]
- ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_282333062]
- The Endothelial Cell Transwell Migration and Invasion Assay. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Tips for detecting phosphoproteins by western blot. Proteintech Group. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]
- Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [URL: https://www.scribd.com/document/360934989/Celltiter-Glo-Luminescent-Cell-Viability-Assay-Protocol]
- Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature. PLOS One. [URL: https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0054193]
- CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
- Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. [URL: https://www.clytetechnologies.
- Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-3d-assay/?
- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences. [URL: https://www.carnabio.com/output/pdf/product/QS_S_Assist_KINASE_ADP-GloTM_Kit.pdf]
- LanthaScreen Technology on microplate readers. BMG Labtech. [URL: https://www.bmglabtech.
- LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-assays.html]
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [URL: https://www.fishersci.com/us/en/products/I9C8L3A3/lanthascreen-eu-kinase-binding-assay-for-map2k4.html]
- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [URL: https://ncats.nih.gov/files/assays/live/TOX21_302_CaspaseGlo_HepG2_SLP_Version1.0.pdf]
- KINASE PROFILING & SCREENING. Reaction Biology. [URL: https://www.reactionbiology.com/sites/default/files/Reaction_Biology_Kinase_Profiling_Screening_Brochure_2022.pdf]
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6162590/]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://celtarys.com/knowledge-hub/biochemical-assays-for-kinase-activity/]
- Cell viability assays. Abcam. [URL: https://www.abcam.com/research-areas/cell-viability-assays]
- Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. SpringerLink. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2587-9_10]
- FDA Adopts ICH Guideline on Nonclinical Evaluation for Anticancer Drugs. RAPS. [URL: https://www.raps.
- Assaying Protein Kinase Activity with Radiolabeled ATP. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5608343/]
- S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. U.S. Food and Drug Administration. [URL: https://www.fda.
- FDA-NIH 2024 | D1S05 - Overview of CDER Nonclinical Resources and Guidance for Approaching First.... U.S. Food and Drug Administration. [URL: https://www.youtube.
Sources
- 1. Generation and characterisation of cisplatin-resistant non-small cell lung cancer cell lines displaying a stem-like signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. scribd.com [scribd.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. FDA Adopts ICH Guideline on Nonclinical Evaluation for Anticancer Drugs | RAPS [raps.org]
- 22. fda.gov [fda.gov]
Application Note & Protocol: A Tiered Strategy for Assessing the Brain Penetration of Fauc-213
Abstract
The successful development of Central Nervous System (CNS) therapeutics is critically dependent on the ability of a drug candidate to cross the highly selective Blood-Brain Barrier (BBB).[1] This document provides a detailed, tiered approach for the comprehensive evaluation of Fauc-213, a novel small molecule candidate for a CNS disorder. We present a strategic workflow, beginning with high-throughput in vitro screening to assess passive permeability, progressing to more complex cell-based models to investigate active transport, and culminating in definitive in vivo studies in rodents to quantify the extent of brain penetration. Each section includes the scientific rationale behind the chosen methodology, detailed step-by-step protocols, and guidance on data interpretation, ensuring a robust and self-validating assessment of this compound's CNS disposition.
Introduction: The Critical Hurdle of the Blood-Brain Barrier
The BBB is a dynamic interface that separates the brain from the circulatory system, meticulously regulating the passage of substances to maintain cerebral homeostasis.[1] This barrier, formed by specialized endothelial cells with complex tight junctions, prevents over 98% of small-molecule drugs from entering the brain.[1] Therefore, for a CNS-targeted compound like this compound, early and accurate assessment of its ability to permeate the BBB is paramount to de-risk its development and predict therapeutic efficacy.[2]
A key metric in this assessment is the unbound brain-to-plasma partition coefficient (Kₚ,ᵤᵤ), which represents the ratio of unbound drug concentration in the brain to that in the plasma at steady state.[3] A Kₚ,ᵤᵤ value close to 1 suggests passive diffusion is the dominant mechanism of entry, while values significantly less than 1 often indicate active efflux by transporters like P-glycoprotein (P-gp), and values greater than 1 may suggest active influx.[4] Our tiered approach is designed to systematically elucidate the factors governing this compound's Kₚ,ᵤᵤ.
Tier 1: High-Throughput Screening for Passive Permeability
The initial step focuses on rapidly assessing the passive, transcellular permeability of this compound. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal tool for this purpose due to its high-throughput, low cost, and robust nature.[5] This non-cell-based assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a filter coated with a lipid-containing artificial membrane, mimicking the lipid environment of the BBB.[6][7]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To determine the effective permeability (Pₑ) of this compound as an early indicator of its potential for passive BBB penetration.
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Brain lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound, high-permeability control (e.g., Caffeine), low-permeability control (e.g., Atenolol)
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Filter: Carefully pipette 5 µL of the brain lipid solution onto the filter of each well in the donor plate. Allow the lipid to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dissolve this compound and control compounds in PBS to a final concentration of 100 µM.
-
Load Donor Plate: Add 200 µL of the donor solutions (this compound, controls, and blank) to the lipid-coated donor plate wells.
-
Assemble Sandwich: Gently place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the assembled plate system at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of this compound and controls in all samples using a validated LC-MS/MS method.
Data Analysis & Interpretation: The effective permeability (Pₑ) is calculated using the following equation: Pₑ = - (Vₐ * Vₑ) / ((Vₐ + Vₑ) * A * t) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where V is volume, A is the filter area, and t is incubation time.
| Compound | Expected Pₑ (x 10⁻⁶ cm/s) | This compound Pₑ (x 10⁻⁶ cm/s) | Predicted CNS Permeability |
| Caffeine (High) | > 4.0 | High | |
| Atenolol (Low) | < 2.0 | Low | |
| This compound | - | [Insert Experimental Value] | [Interpret based on data] |
| Table 1: Interpretation of PAMPA-BBB Results. A Pₑ > 4.0 x 10⁻⁶ cm/s is generally considered indicative of high passive permeability.[7] |
Tier 2: Cell-Based Assays for Permeability and Active Transport
If this compound shows promising passive permeability, the next step is to evaluate its interaction with a more biologically relevant model that includes endothelial cells and active transport systems.[6] The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a well-established and widely used in vitro model for the human BBB.[10][11][12] This model allows for the determination of the apparent permeability coefficient (Papp) and the assessment of active efflux, particularly by P-glycoprotein (P-gp).[12]
Protocol 2: hCMEC/D3 Transwell Permeability Assay
Objective: To determine the bidirectional apparent permeability (Papp A-to-B and B-to-A) of this compound across a human brain endothelial cell monolayer and to calculate the efflux ratio (ER).
Materials:
-
hCMEC/D3 cells (passages 25-35)[11]
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen Type I, rat tail[13]
-
Endothelial cell growth medium (EBM-2) with supplements[14]
-
Transport buffer (HBSS with 10 mM HEPES, pH 7.4)
-
This compound, control compounds (e.g., Propranolol for high permeability, Rhodamine 123 as a P-gp substrate)
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system
Methodology:
-
Coat Inserts: Coat the apical side of Transwell inserts with Collagen Type I (e.g., 50 µg/mL) and incubate for at least 1 hour at 37°C.[14] Aspirate before seeding.
-
Seed Cells: Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10⁵ cells/cm². Culture for 6-7 days until a confluent monolayer is formed, changing the medium every 2-3 days.[11][13]
-
Verify Monolayer Integrity: Measure the Trans-Endothelial Electrical Resistance (TEER). Additionally, perform a Lucifer Yellow permeability assay; a Papp < 0.5 x 10⁻⁶ cm/s for LY confirms tight junction integrity.
-
Permeability Assay (A-to-B):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add this compound or control compound solution to the apical (A) chamber (donor).
-
Add fresh transport buffer to the basolateral (B) chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Permeability Assay (B-to-A):
-
Perform the same procedure but with the basolateral chamber as the donor and the apical chamber as the receiver. This measures efflux.
-
-
Quantification: Analyze the concentration of the compound in all collected samples by LC-MS/MS.
Data Analysis & Interpretation: The apparent permeability (Papp) is calculated as: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration.
The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)
| Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Propranolol | > 10 | ~1.0 | High permeability, no efflux |
| Rhodamine 123 | < 2.0 | > 2.0 | Low permeability, P-gp substrate |
| This compound | [Insert Value] | [Insert Value] | [Interpret based on data] |
| Table 2: Interpretation of hCMEC/D3 Transwell Assay Results. An efflux ratio > 2.0 suggests the compound is a substrate for active efflux transporters like P-gp, which could limit its brain penetration.[15] |
Tier 3: In Vivo Assessment of Brain Penetration in Rodents
The definitive assessment of brain penetration requires in vivo studies.[16][17] This protocol describes a standard rodent study to determine the total brain-to-plasma concentration ratio (Kₚ) and, crucially, the unbound ratio (Kₚ,ᵤᵤ) after systemic administration of this compound.[18] This involves measuring the compound's concentration in both brain tissue and plasma, and correcting for plasma protein binding and brain tissue binding.
Protocol 3: Rodent Brain Penetration (Brain Homogenate Method)
Objective: To determine the Kₚ and Kₚ,ᵤᵤ of this compound in mice or rats at steady-state or via AUC calculations.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound formulated for intravenous (IV) or oral (PO) administration.
-
Blood collection supplies (e.g., K₂EDTA tubes).
-
Brain harvesting tools.
-
Homogenizer.
-
Equilibrium dialysis apparatus (for fᵤ,ₚₗₐₛₘₐ and fᵤ,ᵦᵣₐᵢₙ determination).
-
LC-MS/MS system.[19]
Methodology:
-
Dosing: Administer this compound to a cohort of rodents (n=3-5 per time point) via the chosen route (e.g., IV bolus).
-
Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120 min), anesthetize the animals.[20]
-
Collect terminal blood via cardiac puncture into K₂EDTA tubes. Centrifuge immediately to obtain plasma.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain, rinse, blot dry, and weigh. Flash-freeze all samples in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
-
Brain: Thaw the brain and homogenize in 3-4 volumes of buffer (e.g., PBS) to create a brain homogenate.[9] Perform protein precipitation on an aliquot of the homogenate.
-
-
Bioanalysis: Quantify the concentration of this compound in plasma (Cₚ) and brain homogenate (Cᵦ) using a validated LC-MS/MS method.[8][9]
-
Determine Unbound Fractions:
-
Fraction unbound in plasma (fᵤ,ₚₗₐₛₘₐ): Use equilibrium dialysis to measure the fraction of this compound not bound to plasma proteins.
-
Fraction unbound in brain (fᵤ,ᵦᵣₐᵢₙ): Use equilibrium dialysis with brain homogenate, correcting for the dilution factor, to measure the fraction of this compound not bound to brain tissue components.[3]
-
Data Analysis & Interpretation: Calculate the key parameters:
-
Total Brain-to-Plasma Ratio (Kₚ): Kₚ = C_total_brain / C_total_plasma
-
This can be calculated at each time point or using the ratio of area-under-the-curve (AUC) values: Kₚ = AUC_brain / AUC_plasma
-
-
Unbound Brain-to-Plasma Ratio (Kₚ,ᵤᵤ): Kₚ,ᵤᵤ = Kₚ * (fᵤ,ₚₗₐₛₘₐ / fᵤ,ᵦᵣₐᵢₙ)[4]
-
Alternatively: Kₚ,ᵤᵤ = C_unbound_brain / C_unbound_plasma = (C_total_brain * fᵤ,ᵦᵣₐᵢₙ) / (C_total_plasma * fᵤ,ₚₗₐₛₘₐ)
-
| Parameter | This compound Value | Interpretation |
| Kₚ | [Insert Value] | Ratio of total drug concentrations. |
| fᵤ,ₚₗₐₛₘₐ | [Insert Value] | Fraction available to leave vasculature. |
| fᵤ,ᵦᵣₐᵢₙ | [Insert Value] | Fraction available to interact with targets. |
| Kₚ,ᵤᵤ | [Insert Value] | Key metric for BBB transport mechanism. |
| Table 3: In Vivo Brain Penetration Parameters for this compound. A Kₚ,ᵤᵤ > 0.3 is often considered indicative of sufficient brain penetration for a CNS drug candidate.[3] |
Visualizations
Workflow for Assessing this compound Brain Penetration
A tiered workflow for this compound brain penetration analysis.
Conceptual Diagram of Kₚ and Kₚ,ᵤᵤ
Relationship between total (Kp) and unbound (Kp,uu) ratios.
References
-
In Vivo Evaluation of Limiting Brain Penetration of Probes for α2C-Adrenoceptor Using Small-Animal Positron Emission Tomography. PubMed Central. Available at: [Link]
-
Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PubMed Central. Available at: [Link]
-
How to Measure Drug Transport across the Blood-Brain Barrier. PubMed Central. Available at: [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available at: [Link]
-
In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. PubMed Central. Available at: [Link]
-
The future of CNS drug development: signs of real progress. Technology Networks. Available at: [Link]
-
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers. Available at: [Link]
-
Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]
-
A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv. Available at: [Link]
-
Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. The Gelli Lab. Available at: [Link]
-
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at: [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). ResearchGate. Available at: [Link]
-
Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Srinidhi Varadharajan. Available at: [Link]
-
Blood-brain barrier–parallel artificial membrane permeation assay (BBB...). ResearchGate. Available at: [Link]
-
Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. Available at: [Link]
-
In Depth Chemical Analysis of Brain Extracellular Space using In Vivo Microdialysis with Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central. Available at: [Link]
-
An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. PubMed Central. Available at: [Link]
-
Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories. Available at: [Link]
-
Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery. ResearchGate. Available at: [Link]
-
Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. PubMed. Available at: [Link]
-
Strategies to assess blood-brain barrier penetration. PubMed. Available at: [Link]
-
Blood-Brain Barrier hCMEC/D3 Cell Line | SCC066. Merck Millipore. Available at: [Link]
-
In-vivo time course of organ uptake and blood-brain-barrier permeation of poly(L-lactide) and poly(perfluorodecyl acrylate) nanoparticles with different surface properties in unharmed and brain-traumatized rats. Frontiers. Available at: [Link]
-
Advancing Use of Biomarkers in CNS Drug Discovery and Development. Premier Research. Available at: [Link]
-
A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates. Semantic Scholar. Available at: [Link]
-
A Guide To Navigating CNS Clinical Trials. Clinical Leader. Available at: [Link]
-
LC/MS/MS in Drug Development: Targeting the Brain. Taylor & Francis Online. Available at: [Link]
-
Determining Blood-Brain-Barrier Penetration of Small Molecule Drugs Using Machine-Learning Modelling Algorithms. University of Toronto. Available at: [Link]
-
Toward an improved prediction of human in vivo brain penetration. PubMed. Available at: [Link]
-
How to Measure Drug Transport across the Blood-Brain Barrier. ResearchGate. Available at: [Link]
-
hCMEC/D3. BCRJ - Cell Line - Banco de Células do Rio de Janeiro. Available at: [Link]
-
Brain drug delivery and meningeal permeability. Neurotar. Available at: [Link]
-
Considerations for Target Selection in CNS Drug Discovery Programs. SfN. Available at: [Link]
-
CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. precisionformedicine.com [precisionformedicine.com]
- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 6. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bcrj.org.br [bcrj.org.br]
- 15. mdpi.com [mdpi.com]
- 16. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. In Vivo Evaluation of Limiting Brain Penetration of Probes for α2C-Adrenoceptor Using Small-Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fauc-213 Technical Support Center: Troubleshooting Solubility Issues
Welcome to the Fauc-213 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered when working with this compound. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a solid compound with established solubility in the following organic solvents:
-
Dimethyl Sulfoxide (DMSO): Soluble at ≥10 mg/mL.[1] One source indicates solubility can reach ~24 mg/mL with warming to 60°C.[2]
-
Ethanol: Sparingly soluble, in the range of 1-10 mg/mL.[1]
It is important to note that this compound is poorly soluble in aqueous solutions, which is a common challenge for many small molecule drug candidates.[3][4]
Q2: I'm seeing precipitation when I dilute my this compound DMSO stock into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A2: This is a common phenomenon known as "solvent-shifting" precipitation. This compound is highly soluble in a polar aprotic solvent like DMSO but has low solubility in aqueous solutions.[1][5] When you introduce the DMSO stock into an aqueous environment, the DMSO rapidly disperses, and the this compound molecules are forced into a medium where they are not readily soluble, causing them to aggregate and precipitate out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: To maintain cell health and experimental integrity, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v).[6] While some cell lines may tolerate higher concentrations, it is crucial to perform a solvent toxicity control experiment to determine the maximum permissible DMSO concentration that does not affect your specific cell line's viability or behavior.[6][7][8] Concentrations above 1% are often toxic to many cell lines.[8]
Troubleshooting Guide: Common Solubility-Related Problems
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Rapid solvent shift from a high-solubility environment (DMSO) to a low-solubility environment (aqueous buffer). | 1. Slow, drop-wise addition: Add the DMSO stock solution to the aqueous buffer drop by drop while continuously and vigorously vortexing or stirring the buffer. This promotes rapid mixing and prevents localized high concentrations of this compound that can initiate precipitation.[6] 2. Pre-warm the aqueous buffer: Warming the buffer to 37°C can sometimes help to increase the solubility of the compound. 3. Use a lower concentration stock: If possible, prepare a more dilute DMSO stock solution to reduce the magnitude of the solvent shift. |
| Cloudiness or precipitation in cell culture media over time | 1. Delayed precipitation of this compound. 2. Interaction with media components: Components in the cell culture media, such as salts and proteins, can sometimes contribute to the precipitation of hydrophobic compounds.[3] 3. Temperature fluctuations: Changes in temperature can affect the solubility of compounds in solution.[7] | 1. Incorporate a surfactant: Consider adding a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the cell culture medium to help maintain the solubility of this compound. Start with a very low concentration (e.g., 0.01% - 0.05%) and perform a vehicle control to ensure the surfactant itself does not affect your cells.[4] 2. Prepare fresh working solutions: For long-term experiments, it is advisable to prepare fresh working solutions of this compound daily to minimize the risk of precipitation over time. |
| Inconsistent experimental results | 1. Inaccurate concentration due to precipitation: If this compound has precipitated, the actual concentration in solution will be lower than intended. 2. Degradation of this compound in solution: The stability of this compound in aqueous solutions over time may be limited. | 1. Visually inspect solutions: Always visually inspect your final working solutions for any signs of precipitation before adding them to your experiment. If precipitation is observed, the solution should be remade. 2. Conduct a stability study: If you plan to store this compound solutions, it is recommended to perform a simple stability study by preparing the solution and analyzing its concentration at different time points (e.g., 0, 4, 8, 24 hours) using a suitable analytical method like HPLC. Store solutions at an appropriate temperature (e.g., 4°C or -20°C) and protect them from light. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube. For a 10 mg/mL solution, you would weigh 10 mg of this compound.
-
Add the calculated volume of DMSO to the tube. For 10 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may be necessary to fully dissolve the compound.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound needed for your experiment and the final volume of the working solution.
-
Calculate the volume of the this compound DMSO stock solution required. Remember to keep the final DMSO concentration below 0.5%.
-
In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer or cell culture medium.
-
While vigorously vortexing the tube, add the calculated volume of the this compound DMSO stock solution drop by drop to the center of the vortex.[6]
-
Continue vortexing for at least 30 seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Protocol 3: Pilot Study to Determine Optimal Surfactant Concentration
This protocol outlines a method to determine a suitable concentration of a surfactant, such as Tween® 20, to improve the solubility of this compound in your experimental medium.
Materials:
-
This compound DMSO stock solution
-
Experimental medium (e.g., cell culture medium)
-
Tween® 20 (or other suitable surfactant)
-
Sterile tubes
Procedure:
-
Prepare a series of your experimental medium containing different concentrations of Tween® 20 (e.g., 0%, 0.01%, 0.05%, 0.1%).
-
To each of these solutions, add your desired final concentration of this compound using the drop-wise addition method described in Protocol 2.
-
Visually observe the solutions immediately after preparation and at several time points (e.g., 1, 4, and 24 hours) for any signs of precipitation.
-
The lowest concentration of Tween® 20 that maintains the clarity of the solution over the desired experimental duration is the optimal concentration.
-
Crucially, perform a vehicle control experiment with the chosen concentration of Tween® 20 alone to ensure it does not have any adverse effects on your cells or assay. [4]
Visualizations
Workflow for Preparing this compound Working Solutions
Caption: Decision tree for troubleshooting this compound precipitation.
References
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). CYTOGEN. Retrieved from [Link]
-
Behind the Blot: Everything You Need to Know About Tween 20. (2025, August 6). BenchSci. Retrieved from [Link]
- Singh, M., Singh, S., & Singh, A. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
- Wen, J., Tong, Y., & Zu, Y. (2015). Low Concentration DMSO Stimulate Cell Growth and In vitro Transformation of Human Multiple Myeloma Cells. British Journal of Medicine and Medical Research, 5(1), 65-74.
-
Dimethyl Sulfoxide (DMSO). Wikipedia. Retrieved from [Link]
Sources
- 1. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 8. btsjournals.com [btsjournals.com]
Fauc-213 Technical Support Center: Optimizing Animal Model Dosage
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Fauc-213 technical support center. This guide is designed to provide you with in-depth, practical, and scientifically-grounded advice for optimizing the dosage of this compound in your animal models. As Senior Application Scientists, we have synthesized our expertise to create a comprehensive resource that addresses the specific challenges you may encounter.
Understanding this compound: Mechanism of Action
This compound is a potent and highly selective antagonist of the dopamine D(4) receptor subtype.[1] It was developed as a derivative of two partial antagonists and has been demonstrated to be a complete antagonist.[1] Its primary application in preclinical research is in behavioral and neurochemical models of schizophrenia.[1]
Core Principles of this compound Dosage Optimization
Optimizing the dosage of this compound is a critical step in drug development, aiming to achieve the desired therapeutic effect with minimal adverse effects. This process relies on a combination of preclinical in vitro and in vivo studies to establish preliminary dose ranges.
The core objective is to identify a "therapeutic window"—the range between efficacy and toxicity.[2] This is achieved through a systematic approach that includes:
-
Literature Review: Investigating compounds with similar mechanisms of action to establish a potential starting dose range.[3]
-
Allometric Scaling: Extrapolating doses between species based on body surface area for a more accurate estimation than weight-based conversions.[3]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Understanding the relationship between drug concentration and its effects to predict the optimal dosing regimen.[4][5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound dosage optimization in a question-and-answer format.
Initial Dose Selection & Escalation
Q1: How do I determine a starting dose for my in vivo study from in vitro data?
There is no direct formula to convert an in vitro concentration (e.g., IC50) to an in vivo dose.[3] A recommended approach involves a combination of literature review, allometric scaling, and conducting a Maximum Tolerated Dose (MTD) study.[3]
-
Literature Review: Research similar dopamine D(4) receptor antagonists to identify a potential starting dose range.[2][3]
-
Allometric Scaling: This method uses the body surface area to extrapolate doses between species, providing a more refined starting point.[2][3]
-
Maximum Tolerated Dose (MTD) Study: This is a crucial initial in vivo experiment to determine the highest dose that can be administered without unacceptable toxicity.[3] The MTD study sets the safe upper limit for your efficacy studies.[3]
Q2: My animals are showing signs of toxicity at what I predicted to be a safe dose. What should I do?
If you observe unexpected toxicity, the immediate priority is animal welfare.
-
Stop the study immediately for that dose group.[3]
-
Re-evaluate your MTD study design. You may need a more gradual dose escalation scheme.[3]
-
Reduce the starting dose significantly in the next cohort of animals.[3]
Pharmacokinetics & Pharmacodynamics
Q3: I'm observing a short-lived therapeutic effect. What could be the cause and how do I address it?
A short-lived effect often indicates that this compound has a short half-life in the chosen animal model.
-
Action: Conduct a pharmacokinetic (PK) study to determine the compound's half-life.[3]
-
Solution: Consider increasing the dosing frequency (e.g., from once to twice daily) to maintain therapeutic concentrations.[3]
Q4: My animals are showing signs of accumulation and toxicity with repeated dosing. What's happening?
This suggests that this compound has a long half-life and is accumulating in the system.[3]
-
Action: Decrease the dosing frequency or the administered dose.[3]
Experimental Variability & Data Interpretation
Q5: I'm seeing high variability in my results between animals in the same dose group. What are the potential sources of this variability?
Inherent biological differences between animals can lead to variations in drug metabolism and response.[6][7] Other factors include:
-
Animal Model: The specific strain and health status of the animal can influence pharmacokinetics.[2]
-
Route of Administration: The method of administration significantly impacts bioavailability.[2]
-
Artificial Experimental Conditions: Stress from handling and housing can affect physiological responses.[7]
Q6: How can I be sure that the observed effects are due to this compound's on-target activity?
While this compound is highly selective for the D(4) receptor, off-target effects can't be entirely ruled out, especially at higher doses.[1]
-
Recommendation: Include appropriate controls in your study design, such as a vehicle control group.[3] At higher concentrations, consider evaluating potential interactions with 5-HT(2)- and alpha(1)-receptors.[1]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol outlines a typical MTD study for this compound in mice.
Objective: To determine the highest dose of this compound that does not cause significant toxicity.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Appropriate animal model (e.g., C57BL/6 mice)[3]
-
Standard animal monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Selection: Start with a low dose estimated from in vitro data and allometric scaling.[3] A common starting point is a dose escalation of 5, 10, 20, 40, and 80 mg/kg.[2]
-
Dosing and Observation: Administer this compound to small groups of animals (n=3-5 per group) at escalating doses. Include a vehicle control group.[3]
-
Monitoring: Monitor animals daily for signs of toxicity, including weight loss (a loss of more than 10-20% is considered significant), changes in behavior, and mortality.[3]
-
Endpoint: The MTD is defined as the highest dose that does not produce unacceptable adverse effects.[3]
-
Pathology: Consider performing necropsy and histopathological analysis of major organs for a more thorough assessment.[3]
Data Presentation
| Parameter | Recommendation | Rationale |
| Starting Dose Range | 5 - 10 mg/kg | Based on typical starting doses for novel compounds and allowing for safe escalation.[2] |
| Dose Escalation Factor | 2x | A conservative approach to safely explore the dose-response relationship. |
| Maximum Tolerated Dose (MTD) | To be determined experimentally | The highest dose without significant adverse effects.[3] |
| Efficacious Dose (ED50) | To be determined in efficacy studies | The dose that produces 50% of the maximum therapeutic effect. |
Visualizations
Caption: Workflow for a typical dose escalation study to determine the Maximum Tolerated Dose (MTD).
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) in determining the therapeutic window.
References
-
Gmeiner, P., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 175(1), 7-17. Available from: [Link]
-
Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences Dose Optimization in Drug Development: Achieving Therapeutic Efficacy and. (n.d.). Available from: [Link]
-
Yu, Y. (2016). How to calculate a right dose for in vivo study? ResearchGate. Available from: [Link]
-
Stell, T. R. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). Available from: [Link]
-
Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Available from: [Link]
-
Farm Sanctuary. (2023). Calculating Medication Doses: A How-To Guide For Animal Caregivers. Available from: [Link]
-
Mouton, J. W., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(5), 1165-1176. Available from: [Link]
-
Lin, J. H. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. Available from: [Link]
-
Various Authors. (n.d.). Animal model pharmacokinetics and pharmacodynamics: a critical review. Semantic Scholar. Available from: [Link]
-
AtDove. (n.d.). Veterinary Technician Drug Calculations Guide. Available from: [Link]
-
Mager, D. E., & Jusko, W. J. (2008). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. CPT: Pharmacometrics & Systems Pharmacology, 83(4), 486-497. Available from: [Link]
-
Biology Stack Exchange. (2016). Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human? Available from: [Link]
-
PharmaFeatures. (n.d.). The Limitations of Animal Models in Drug Development. Available from: [Link]
-
Bailey, J. (2015). The (misleading) role of animal models in drug development. Frontiers in Pharmacology, 6, 24. Available from: [Link]
Sources
- 1. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
Technical Support Center: Investigating Potential Fauc-213 Off-Target Effects on 5-HT2 Receptors
Welcome to the technical support center for navigating the complexities of off-target characterization. This guide is designed for researchers, scientists, and drug development professionals investigating the potential interaction of novel compounds, exemplified here by the hypothetical molecule Fauc-213, with the serotonin 5-HT2 receptor family.
Unforeseen interactions between a therapeutic candidate and unintended biological targets, known as off-target effects, are a significant cause of drug attrition during development.[1][2] A thorough understanding of a compound's selectivity profile is therefore paramount. The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) represents a critical class of off-target concern due to its widespread physiological roles and the high homology among its subtypes.[3][4]
This resource provides a series of troubleshooting guides in a question-and-answer format, grounded in established scientific principles and field-tested methodologies, to help you design, execute, and interpret experiments aimed at characterizing the potential off-target effects of this compound on 5-HT2 receptors.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the potential for off-target activity of a new compound like this compound?
A1: The initial step is typically a broad off-target liability screen.[2][5] This involves testing the compound against a panel of known receptors, ion channels, and enzymes that are commonly associated with adverse drug reactions. For G-protein coupled receptors (GPCRs) like the 5-HT2 family, this is often done using radioligand binding assays.[6] If this primary screen indicates a potential "hit" (e.g., >50% inhibition of radioligand binding at a 1-10 µM concentration of this compound), more specific and in-depth secondary assays are warranted to confirm and characterize the interaction.
Q2: Why are 5-HT2 receptors a common focus for off-target screening?
A2: The 5-HT2 receptor subtypes are implicated in a wide range of physiological and pathological processes.
-
5-HT2A receptors are involved in cognition, perception, and mood. They are the primary target for psychedelic drugs and are also modulated by many atypical antipsychotics.[7][8][9]
-
5-HT2B receptor agonism has been linked to serious cardiovascular side effects, including valvular heart disease, leading to the withdrawal of drugs from the market.[1][10]
-
5-HT2C receptors play a role in regulating mood, appetite, and cognition.[3]
Given their critical functions, unintended interactions with these receptors can lead to significant safety concerns.[1]
Experimental Workflows & Troubleshooting
The following sections address specific issues you might encounter during your experimental investigation of this compound's effects on 5-HT2 receptors.
Workflow for Off-Target Characterization
Caption: General workflow for characterizing off-target effects.
Problem 1: My initial screen suggests this compound binds to 5-HT2A receptors. How do I confirm this and determine the affinity?
Answer:
A primary screen hit requires confirmation with a dose-response curve to determine the binding affinity (Ki). The gold-standard method is a radioligand competition binding assay .[6]
Causality: This assay measures the ability of your unlabeled compound (this compound) to compete with a known high-affinity radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) for binding to the receptor. The concentration of this compound that displaces 50% of the radioligand (the IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This provides a quantitative measure of this compound's affinity for the receptor.
Protocol: Radioligand Competition Binding Assay for 5-HT2A
-
Reagents & Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Unlabeled competitor: this compound.
-
Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding control. c. Add the [3H]ketanserin at a concentration near its Kd. d. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes). e. Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. This separates bound from free radioligand. f. Wash the filters rapidly with ice-cold assay buffer. g. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding: Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC50. d. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Table: Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand concentration too high; Insufficient blocking of non-specific sites; Issues with filtration/washing. | Use radioligand at or below its Kd; Add 0.1% BSA to the buffer; Optimize wash steps.[12][13] |
| No Competition by this compound | This compound is insoluble or degraded; this compound has very low affinity; Incorrect receptor preparation. | Check compound solubility and prepare fresh stock; Test a higher concentration range; Verify receptor activity with a known control ligand.[12] |
| Shallow Competition Curve (Hill slope < 0.8) | Complex binding mechanism (e.g., allosteric modulation); Ligand depletion; Assay not at equilibrium. | Consider more complex binding models; Ensure receptor concentration is << Ki; Perform a time-course experiment to confirm equilibrium.[6][14] |
Problem 2: I've confirmed this compound binds to 5-HT2 receptors. How do I know if it's an agonist, antagonist, or inverse agonist?
Answer:
Binding assays only tell you about affinity, not function. To determine the functional activity of this compound, you must perform a cell-based functional assay that measures a downstream signaling event. 5-HT2 receptors are canonically coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[7][8][15]
Causality:
-
Agonist: this compound will activate the receptor and produce a measurable downstream signal (e.g., increase in [Ca2+]i). The potency is measured as an EC50 value.
-
Antagonist: this compound will have no effect on its own but will block the signal produced by a known agonist (like serotonin). The potency is measured as an IC50 value.
-
Inverse Agonist: this compound will decrease the basal or constitutive activity of the receptor, resulting in a signal below the baseline.
A calcium flux assay is a common, high-throughput method to assess 5-HT2 receptor function.[16][17]
5-HT2 Receptor Signaling Pathway
Caption: Canonical Gq signaling pathway for 5-HT2 receptors.[7][18]
Protocol: Calcium Flux Assay
-
Reagents & Materials:
-
A cell line stably expressing the 5-HT2 receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).[19]
-
Probenecid (an anion-exchange inhibitor, to prevent dye leakage).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound, a known 5-HT2 agonist (e.g., serotonin), and a known antagonist (e.g., ketanserin).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[20]
-
-
Procedure: a. Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence. b. Dye Loading: Remove culture medium and add the fluorescent dye loading buffer (containing the dye and probenecid). Incubate for 45-60 minutes at 37°C.[19] c. Agonist Test: Place the cell plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds. The instrument then automatically injects various concentrations of this compound and continues to record the fluorescence signal for 1-3 minutes to capture the transient calcium peak.[20] d. Antagonist Test: Pre-incubate dye-loaded cells with various concentrations of this compound for 15-30 minutes. Place the plate in the reader, establish a baseline, and then inject a fixed concentration of a known agonist (e.g., serotonin at its EC80 concentration). Record the resulting signal.
-
Data Analysis: a. The response is typically measured as the change in fluorescence (Max - Min RFU). b. Agonist Mode: Plot the response against the log concentration of this compound to determine the EC50. c. Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.
Troubleshooting Table: Calcium Flux Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal with Positive Control Agonist | Poor cell health; Low receptor expression; Incorrect dye loading; Instrument issue. | Check cell viability and passage number; Confirm receptor expression (e.g., via qPCR or western blot); Use a calcium ionophore (e.g., Ionomycin) as a system control.[20][21] |
| High Baseline / High Well-to-Well Variability | Uneven cell plating; Dye cytotoxicity or overloading; Autofluorescence from the compound. | Optimize cell seeding density; Titrate dye concentration and loading time; Run a compound-only control plate to check for autofluorescence.[16][21] |
| Weak or Noisy Signal with this compound | This compound is a weak partial agonist or an antagonist; Rapid receptor desensitization. | Test in antagonist mode; Increase the number of data points read per second to better capture a transient peak; Ensure buffer contains calcium.[19][20] |
Problem 3: How can I differentiate this compound's activity at the different 5-HT2 subtypes, which have high homology?
Answer:
Achieving selectivity across the 5-HT2 subtypes is a major challenge due to the high sequence homology in their binding pockets.[4] To determine the selectivity profile of this compound, you must test it in parallel against all three receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).
Causality: By performing both binding (Ki) and functional (EC50/IC50) assays for each subtype using identical assay conditions, you can directly compare the potency values. The ratio of these values determines the selectivity. For example, a compound is considered "selective" for 5-HT2A over 5-HT2B if its Ki or EC50 at 5-HT2A is significantly lower (typically >10-fold) than at 5-HT2B.
Data Presentation: Hypothetical Selectivity Profile for this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) (Antagonist Mode) | Selectivity Ratio (vs. 5-HT2A) |
| 5-HT2A | 15 | 25 | - |
| 5-HT2B | 350 | 500 | 20-fold |
| 5-HT2C | 180 | 225 | 9-fold |
In this hypothetical example, this compound is a potent 5-HT2A antagonist with 20-fold selectivity over 5-HT2B and 9-fold selectivity over 5-HT2C.
Problem 4: My in vitro results suggest this compound is a potent 5-HT2A antagonist, but I don't see the expected phenotype in my in vivo model.
Answer:
A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this disconnect.
Troubleshooting Decision Tree: In Vitro / In Vivo Discrepancy
Caption: Decision tree for troubleshooting in vitro/in vivo disconnects.
Causality Checklist:
-
Pharmacokinetics (PK): Does this compound have adequate absorption, distribution, metabolism, and excretion (ADME) properties? It may be cleared from circulation too quickly to reach effective concentrations in the brain.
-
Brain Penetration: Is this compound able to cross the blood-brain barrier? If it's a central nervous system (CNS) target, poor brain penetration will render it ineffective regardless of its in vitro potency.
-
Receptor Occupancy (RO): Is the administered dose sufficient to occupy a significant percentage of the target 5-HT2A receptors in the brain? This can be assessed using techniques like positron emission tomography (PET) imaging or ex vivo binding studies.[22]
-
Model Validity: Is the chosen animal model and behavioral endpoint appropriate for assessing 5-HT2A antagonism? For example, blockade of head-twitch response induced by a 5-HT2A agonist like DOI is a classic test.[23] The physiological context of the in vivo system is far more complex than a recombinant cell line.
-
Functional Selectivity: Could this compound be a biased ligand? This means it might block G-protein signaling (which you measured in vitro) but simultaneously activate other pathways, like β-arrestin recruitment, leading to a complex or null net effect in vivo.[24] Further, more specialized assays would be needed to investigate this possibility.
By systematically working through these potential issues, you can diagnose the reason for the in vitro to in vivo disconnect and design appropriate follow-up experiments.
References
-
AAT Bioquest. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]
-
Wikipedia. 5-HT2A receptor. [Link]
-
Wang, C., et al. (2022). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Journal of Medicinal Chemistry. [Link]
-
Raote, I., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
-
González-Maeso, J. (2011). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. In The Neurobiology of Drug Abuse. Academic Press. [Link]
-
Albert, P. R., & Vahid-Ansari, F. (2019). Detailed signal transduction pathways of serotonin-2A receptors. ResearchGate. [Link]
-
Pottie, E., & Roth, B. L. (2021). 5-HT2A receptors: Pharmacology and functional selectivity. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]
-
National Center for Biotechnology Information. (2004-). Box 3, Troubleshooting dissociation rate constant measurement. In Assay Guidance Manual. [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]
-
Leysen, J. E. (2004). 5-HT2 receptors. Current Drug Targets. CNS & Neurological Disorders. [Link]
-
Gumpper, R. H., & Roth, B. L. (2022). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry. [Link]
-
Hauser, R., et al. (2021). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
-
van der Klein, P. A. M., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE. [Link]
-
Lasure, A., & Williams, C. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Fluidic Sciences. (2022). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
Tregoning, S. J., et al. (2007). Preclinical development of monoclonal antibodies: Considerations for the use of non-human primates. Drug Discovery Today. [Link]
-
Vilar, S., et al. (2023). Development of Pharmacophore Models for the Important Off-Target 5-HT2B Receptor. Journal of Medicinal Chemistry. [Link]
-
U.S. Food and Drug Administration. (2024). Nonclinical Safety Assessment of Oligonucleotide-Based Therapeutics. [Link]
-
An, F., & Toll, L. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. [Link]
-
Agilent. Calcium Flux Assays. [Link]
-
Altasciences. Planning Your Preclinical Assessment. [Link]
-
Reddit. (2022). Does anyone have experience with calcium flux measurement with flow cytometry?. [Link]
-
Eureka blog. (2023). How Well Do You Understand Off-Target Liability?. [Link]
-
Leyme, A., et al. (2023). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. Proceedings of the National Academy of Sciences. [Link]
-
Howell, L. L., & Cunningham, K. A. (2021). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacology Biochemistry and Behavior. [Link]
-
Leyme, A., et al. (2023). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. PNAS. [Link]
-
Tsartsalis, S., et al. (2021). Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat. Translational Psychiatry. [Link]
-
Fletcher, P. J., et al. (2007). Opposing Effects of 5-HT(2A) and 5-HT(2C) Receptor Antagonists in the Rat and Mouse on Premature Responding in the Five-Choice Serial Reaction Time Test. Psychopharmacology. [Link]
-
Lapiz-Bluhm, M. D., & Story, J. L. (2011). Differential effects of 5-HT(2A) and 5-HT(2C) receptor blockade on strategy-switching. Behavioural Brain Research. [Link]
Sources
- 1. Development of Pharmacophore Models for the Important Off-Target 5-HT2B Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 14. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Calcium Flux Assays | Agilent [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 22. researchgate.net [researchgate.net]
- 23. Opposing effects of 5-HT(2A) and 5-HT(2C) receptor antagonists in the rat and mouse on premature responding in the five-choice serial reaction time test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Fauc-213 Technical Support Center: A Guide to Mitigating Experimental Variability
Welcome to the technical support resource for Fauc-213, a novel ATP-competitive kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of using this compound in cell-based assays. Our goal is to empower you with the knowledge to achieve robust, reproducible, and reliable experimental outcomes. We will delve into the causal factors behind common sources of variability and provide validated protocols to ensure the integrity of your data.
Part 1: Foundational Issues - Cell Culture Integrity
Inconsistent results often originate from the most fundamental component of your assay: the cells. Ensuring the health and consistency of your cell cultures is paramount.
FAQ 1: My dose-response curve for this compound shifts between experiments, or I see unexpected resistance. What could be the primary cell-related cause?
A common, yet often overlooked, culprit for such variability is mycoplasma contamination.[1][2] These microorganisms, which lack a cell wall, are not visible by standard microscopy and are resistant to common antibiotics.[3][4]
-
Why it matters: Mycoplasma can significantly alter cellular physiology, including metabolism, gene expression, signal transduction, and growth rates.[3] This can lead to misleading results, making cells appear more or less sensitive to this compound than they truly are.[1]
-
Trust-but-Verify System: Do not assume your cultures are clean. A single contaminated culture can quickly spread to others in the lab.[2]
-
Actionable Solution: Implement routine mycoplasma testing (e.g., monthly) for all cell lines in use.[3] Both PCR-based methods and culture-based methods (the "gold standard") are effective.[3] Quarantine all new cell lines from external sources until they have been tested and confirmed negative.[5]
Protocol 1: Mycoplasma Detection via Culture Method
This protocol is considered the "gold standard" for its high sensitivity.[3]
-
Sample Preparation: Collect 1 mL of the cell culture supernatant from a near-confluent flask. For adherent cells, also prepare a cell lysate.
-
Inoculation: Inoculate 0.1 mL of the supernatant/lysate into a specialized mycoplasma broth.
-
Incubation: Incubate the broth under the conditions specified by the test kit manufacturer (typically 37°C).
-
Plating: After the initial broth incubation, streak a loopful of the broth onto a mycoplasma agar plate.
-
Final Incubation: Incubate the agar plate for several weeks, checking for the characteristic "fried egg" colony morphology under a microscope.
-
Interpretation: The presence of these colonies confirms mycoplasma contamination.
FAQ 2: I'm observing inconsistent cell growth and response to this compound, even with mycoplasma-negative cultures. What's next?
Cell line instability and inconsistent cell seeding density are major sources of variability.[6][7]
-
Cell Line Integrity: High-passage number cells can undergo genetic drift, altering their phenotype and response to kinase inhibitors.[8]
-
Seeding Density Causality: The initial number of cells seeded is critical. Seeding too few may result in a weak signal, while seeding too many can cause premature contact inhibition, altering the cells' metabolic state and proliferative capacity during the experiment.[9] The goal is to keep cells in the exponential growth phase throughout the assay duration.[9]
Protocol 2: Optimizing Cell Seeding Density
This protocol helps establish the ideal cell number for your specific cell line and assay duration.[10][11]
-
Create a Seeding Density Matrix: In a 96-well plate, seed your cells at a range of densities (e.g., from 1,000 to 40,000 cells/well).[9]
-
Time Course Analysis: At 24-hour intervals (e.g., 24h, 48h, 72h, 96h), measure cell viability/proliferation in a set of wells for each density using your intended assay readout (e.g., a resazurin-based assay).
-
Plot Growth Curves: For each initial seeding density, plot the signal (e.g., fluorescence) against time.
-
Determine Optimal Window: Identify the seeding density and time window where the growth is logarithmic (a straight line on a semi-log plot). This is your optimal condition. The signal should be well above background but not yet at the plateau, which indicates confluence.[11]
Part 2: Assay Execution - Mitigating Plate and Environmental Effects
The microplate environment itself can introduce significant systematic errors that can be mistaken for biological effects.
FAQ 3: My data shows a distinct pattern where the outer wells of my 96-well plate have higher (or lower) values than the inner wells. What is this, and how do I fix it?
This is a classic "edge effect".[12][13] It is a phenomenon where wells on the perimeter of a plate behave differently from the interior wells.[12]
-
Causality - Evaporation & Temperature: The two primary drivers are increased evaporation and temperature gradients in the outer wells.[12][13] Evaporation concentrates media components, including this compound, salts, and nutrients, altering the effective dose and osmotic environment.[12] Temperature fluctuations are also more pronounced at the edges, affecting enzyme kinetics and cell growth rates.[14]
-
Visual Identification: You may see lower cell growth in the perimeter wells or even a crescent shape of cells within the edge wells due to uneven settling caused by temperature gradients.[12][14]
Workflow for Mitigating Edge Effects
Table 1: Troubleshooting Edge Effect-Related Variability
| Symptom | Primary Cause | Recommended Solution |
| Higher signal/toxicity in outer wells | Evaporation concentrating the compound.[12][15] | Implement a humidity barrier by filling outer wells with sterile water or PBS.[12] Use low-evaporation lids or plate sealers for long incubations.[15] |
| Lower cell growth in outer wells | Temperature gradients affecting cell settling and growth.[12][14] | After seeding, let the plate sit on a level surface in the hood for 30-60 minutes before incubation to ensure even cell settling.[12][14] |
| High %CV between all replicate wells | Uneven cell seeding.[9] | Ensure a homogenous single-cell suspension. Gently swirl the cell suspension between pipetting sets of replicates.[9] |
Part 3: Reagent and Inhibitor Integrity
The stability and handling of this compound and other key reagents are critical for obtaining consistent IC50 values.
FAQ 4: My IC50 value for this compound is inconsistent between experiments, even when I control for cell and plate factors. What should I check?
Inconsistent IC50 values are frequently linked to issues with the inhibitor stock solution or other critical reagents like ATP.[16][17]
-
Inhibitor Stability: this compound, like many small molecules, can degrade with improper storage or multiple freeze-thaw cycles.[8][16] Solubility issues can also lead to an inaccurate effective concentration.
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) is highly dependent on the ATP concentration in the assay.[18] Variability in ATP concentration between experiments will directly lead to IC50 shifts.
-
Actionable Solution: Prepare small, single-use aliquots of your this compound stock solution in a suitable solvent (e.g., DMSO) and store them at -80°C. Always prepare fresh dilutions for each experiment.[8] Similarly, aliquot and freeze ATP solutions to avoid degradation.[17]
Decision Tree for Troubleshooting IC50 Variability
Part 4: Downstream Analysis - Validating On-Target Effects
Observing a cellular phenotype is only the first step. Ensuring the effect is due to the specific inhibition of the intended target by this compound is crucial.
FAQ 5: I see a decrease in cell viability with this compound, but how can I confirm this is due to on-target inhibition and not an off-target effect?
This is a critical question in kinase inhibitor studies.[8] A well-controlled Western blot experiment to probe the target pathway is a standard method for validation.
-
Causality and Confirmation: If this compound is inhibiting its target kinase, you should observe a dose-dependent decrease in the phosphorylation of a known downstream substrate. Inconsistent Western blot results can be due to a variety of factors including poor antibody quality, issues with protein transfer, or improper sample handling.[19][20]
-
Self-Validating System: A robust Western blot experiment must include proper controls to be interpretable.[8]
Protocol 3: Western Blot for Target Validation of this compound
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 0.1x, 1x, 10x, 100x the determined IC50) for the desired time. Include a vehicle-only control (e.g., DMSO).[8]
-
Lysis: Wash cells with cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Quantification: Determine protein concentration for each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Electrophoresis & Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against the phosphorylated form of the target's substrate. In a separate blot, probe for the total protein level of the substrate and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody & Detection: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Interpretation: A successful on-target effect will show a dose-dependent decrease in the phospho-substrate signal, with no significant change in the total substrate or loading control signals.
Table 2: Western Blot Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| No or Weak Signal | Ineffective primary antibody; Insufficient protein load; Poor transfer.[20] | Validate antibody with a positive control.[8] Increase protein load. Check transfer with Ponceau S stain.[19] |
| High Background | Antibody concentration too high; Insufficient blocking or washing.[19][22] | Optimize antibody dilution. Increase blocking time and/or washing steps.[19] |
| Non-specific Bands | Primary antibody cross-reactivity; Protein degradation.[23] | Use a more specific (e.g., monoclonal) antibody. Prepare fresh lysates with protease inhibitors.[21][23] |
References
- The Importance of Mycoplasma Testing in Cell Culture. (2023). Vertex AI Search.
- Why Test for Mycoplasma in My Cell Culture? - GoldBio. GoldBio.
- Technical Support Center: Mitigating Edge Effects in 96-Well Pl
- Eliminating Edge Effect in Cell Culture Pl
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem. Benchchem.
- Three Ways To Reduce Microplate Edge Effect - WellPlate.com. (2014).
- Edge effects in multiwell pl
- Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC - NIH. PMC - NIH.
- Evaluation of plate edge effects in in-vitro cell based assay - ResearchGate. (2020).
- Technical Support Center: Minimizing Variability in CK2-IN-4 Assays - Benchchem. Benchchem.
- Mycoplasma contamination of cell cultures - Lonza Bioscience. Lonza Bioscience.
- Understanding mycoplasma testing - CustomBiotech
- What are some common sources of error in cell viability assays? - AAT Bioquest. (2023).
- Technical Support Center: Troubleshooting PD-224378 In Vitro Assay Variability - Benchchem. Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021). PMC - PubMed Central.
- Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018). Biocompare.
- How can I choose reliable seeding density before further to viability assay (MTT) for drug dosage dependence toxicity? | ResearchGate. (2015).
- Common Troubleshooting Tips for Western Blot Results - Boster Biological Technology. (2024). Boster Biological Technology.
- Optimizing Seeding Density for LC-2/ad Proliferation Assays: A Technical Guide - Benchchem. Benchchem.
- Optimization of seeding density and assay timing. MCF 10A cells are... - ResearchGate.
- Western Blot Troubleshooting: Unusual or Unexpected Bands - Bio-Rad Antibodies. Bio-Rad Antibodies.
- Western Blotting Troubleshooting Guide - Cell Signaling Technology. Cell Signaling Technology.
- Troubleshooting Western Blot: Common Problems and Fixes - Patsnap Synapse. (2025).
- What went wrong? A Western Blot Troubleshooting Guide - Precision Biosystems. (2019). Precision Biosystems.
Sources
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the Oral Bioavailability of Fauc-213
Welcome to the technical support center for Fauc-213. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the oral bioavailability challenges associated with this promising, yet poorly soluble, molecule. Here, we provide in-depth, experience-driven answers to common questions and troubleshoot complex experimental hurdles you may encounter. Our goal is to equip you with the scientific rationale and practical methodologies needed to successfully formulate this compound for effective oral administration.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational questions about this compound and the principles of bioavailability enhancement.
Q1: What is this compound and why is its oral bioavailability inherently low?
A1: this compound is a selective dopamine D4 receptor antagonist with potential antipsychotic properties.[1][2] Its molecular structure (C18H19ClN4) lends it a lipophilic nature, resulting in poor aqueous solubility.[3] According to the Biopharmaceutical Classification System (BCS), drugs with low solubility and high permeability are classified as BCS Class II.[4] The primary obstacle to oral bioavailability for BCS Class II compounds like this compound is not its ability to cross the intestinal membrane, but its slow and limited dissolution in gastrointestinal fluids.[5] An insufficient amount of the drug dissolves, thereby limiting the concentration available for absorption and resulting in low and variable plasma levels.[6][7]
Q2: What are the critical initial physicochemical properties of this compound I need to characterize?
A2: Before selecting a formulation strategy, a thorough understanding of this compound's properties is essential. This data will form the basis of your formulation design space.
| Property | Importance & Rationale | Typical Method(s) |
| Aqueous Solubility | Determines the fundamental dissolution challenge. Should be measured at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the GI tract. | Shake-flask method followed by HPLC-UV analysis. |
| LogP / LogD | Indicates lipophilicity. A high LogP (typically > 3) confirms the molecule is poorly water-soluble and may be a good candidate for lipid-based systems. | HPLC-based methods or computational prediction. |
| Melting Point (Tm) | Critical for thermally-driven formulation processes like hot-melt extrusion (HME). High Tm may preclude HME. | Differential Scanning Calorimetry (DSC). |
| Glass Transition (Tg) | Important for the stability of amorphous forms. A high Tg is desirable for preventing recrystallization in amorphous solid dispersions. | Differential Scanning Calorimetry (DSC). |
| Crystallinity | Confirms the solid state of the raw API. Understanding the crystalline form is key to tracking changes during formulation. | X-ray Powder Diffraction (XRPD), DSC. |
| Particle Size | The initial particle size of the API impacts its dissolution rate. This is the baseline you will aim to improve upon. | Laser Diffraction (e.g., Malvern Mastersizer). |
Q3: What are the main formulation strategies to consider for a BCS Class II compound like this compound?
A3: There are several proven strategies, each with its own mechanism for enhancing bioavailability. The primary goal of these techniques is to increase the drug's dissolution rate and/or apparent solubility in the gastrointestinal tract.[6][8][9] The main categories are:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio to accelerate dissolution (e.g., Nanomilling).[10][11][12]
-
Amorphous Solid Dispersions (ASDs): Converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous form, stabilized within a polymer matrix.[13][14][15]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a lipid vehicle, which can form emulsions or microemulsions in the gut, bypassing the need for dissolution from a solid form.[16][17][18]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior, improving water solubility.[16][19]
The following diagram illustrates a decision-making workflow for selecting an appropriate strategy.
Caption: Fig 1. Decision tree for this compound formulation.
Part 2: Troubleshooting Guide - Formulation & In Vitro Analysis
This section provides practical solutions to specific problems encountered during experimental work.
Section 2.1: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful tool but can be prone to physical instability (recrystallization) and may not always provide the expected dissolution enhancement.[13][14]
Q: My this compound ASD formulation shows excellent amorphous conversion initially, but the drug recrystallizes during stability testing. What's going wrong?
A: This is a classic challenge of ASDs and points to an imbalance between the drug and the stabilizing polymer. Here’s how to troubleshoot:
-
Increase Polymer Loading: The polymer's primary role is to physically separate this compound molecules and increase the energy barrier for nucleation and crystal growth.[14] If the drug loading is too high (e.g., >40%), there may not be enough polymer to maintain stability. Action: Prepare new ASDs at lower drug loadings (e.g., 10%, 20%, 30%) and re-evaluate stability.
-
Select a Better Polymer: The polymer must have strong, specific interactions (like hydrogen bonding) with this compound to prevent drug mobility. A polymer with a high glass transition temperature (Tg) is also crucial.[14]
-
For Hot-Melt Extrusion (HME): Consider polymers like Soluplus® or Kollidon® VA64.
-
For Spray Drying: Hypromellose acetate succinate (HPMC-AS) is an excellent choice as it also helps maintain supersaturation during dissolution.[13]
-
-
Check for Moisture: Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates recrystallization. Action: Ensure your final dosage form is packaged with a desiccant and stored in low-humidity conditions.
Q: My ASD formulation isn't improving the dissolution rate as much as expected in vitro. Why?
A: This often indicates that while the drug is amorphous, it's not being released effectively or is precipitating out of solution immediately.
-
"Spring and Parachute" Failure: An effective ASD needs both a "spring" (rapid dissolution to generate a supersaturated solution) and a "parachute" (a polymer that maintains this supersaturated state).[13] Your polymer may not be an effective precipitation inhibitor. Action: Switch to or include a precipitation-inhibiting polymer like HPMC-AS in your formulation.
-
Inappropriate Dissolution Media: Standard compendial media (e.g., simple buffers) may not be predictive of in vivo performance.[20] Action: Use biorelevant dissolution media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and phospholipids that mimic the gut environment and are more relevant for poorly soluble drugs.[21][20]
-
Formation of a Gel Layer: Some polymers can form a viscous gel layer on the surface of the dissolving particle, which can trap the drug and slow its release. This is known as carrier-controlled release.[13] Action: Try a different polymer or adjust the hydrodynamics (agitation speed) of your dissolution test to see if release is improved.[22]
Section 2.2: Nanomilling (Nanonization)
Reducing particle size to the nanometer range (typically 100-500 nm) dramatically increases surface area, enhancing dissolution velocity according to the Noyes-Whitney equation.[10][23]
Q: During nanomilling of this compound, the particle size initially decreases but then starts to increase again. What is happening?
A: This phenomenon, known as particle aggregation or Ostwald ripening, is common and indicates insufficient stabilization of the newly created surfaces.
-
Inadequate Stabilizer Concentration: Nanoparticles have very high surface energy and will agglomerate to reduce this energy. A surface stabilizer (a polymer or surfactant) is required to create a steric or electrostatic barrier.[23] Action: Increase the concentration of your stabilizer. A good starting point is a 2:1 or 1:1 ratio of drug-to-stabilizer.
-
Wrong Choice of Stabilizer: The stabilizer must adsorb strongly to the drug particle surface. Action: Screen different stabilizers. Common choices include povidone, poloxamers (e.g., Pluronic® F68), and sodium lauryl sulfate (SLS). A combination of a polymer and a surfactant often works best.
-
Over-milling: Excessive milling time can generate too much heat, which can increase particle mobility and lead to aggregation. Action: Monitor the temperature of your suspension during milling. If it rises significantly, optimize the milling time and intensity.
Section 2.3: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are mixtures of oils, surfactants, and co-solvents that solubilize the drug and form fine dispersions upon contact with aqueous gut fluids.[17][18]
Q: My this compound LBDDS formulation looks great initially, but the drug precipitates out when I perform a dispersion test in water. Why?
A: This is a critical failure mode for LBDDS and means the formulation cannot maintain drug solubilization upon dilution in the gut.
-
Poor Surfactant Choice/Concentration: The surfactant is responsible for creating a stable emulsion or microemulsion.[16] If the concentration is too low or the hydrophilic-lipophilic balance (HLB) is wrong, the system will break down upon dilution. Action: Screen surfactants with a higher HLB (e.g., 12-16) like Cremophor® EL or Tween® 80. Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that form stable microemulsions.
-
Exceeding Solubilization Capacity: The formulation may be overloaded with this compound. When diluted, the co-solvent diffuses away, and the remaining oil/surfactant mixture can no longer keep the drug dissolved. Action: Reduce the drug loading and re-test. The goal is to keep the drug concentration well below the saturation point in the dispersed system.
-
Lipolysis Effects: In vivo, lipase enzymes will digest the lipid components (especially triglycerides), which can alter the formulation's ability to solubilize the drug.[20][24] Action: Perform an in vitro lipolysis test. This advanced assay simulates digestion and tracks whether the drug remains solubilized in the micellar phase or precipitates out. If precipitation occurs, you may need to use more digestible oils or surfactants that generate solubilizing digestion products.
Part 3: Troubleshooting Guide - Permeability and In Vivo Studies
After optimizing a formulation in vitro, the next steps are to assess its ability to permeate the gut wall and perform in vivo.
Section 3.1: Caco-2 Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal permeability in vitro.[25][26] It uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[27]
Q: The apparent permeability coefficient (Papp) for my formulated this compound is lower than expected for a BCS Class II compound. How can I troubleshoot this?
A: While this compound is expected to be highly permeable, a low Papp value in a Caco-2 assay can point to several issues.
-
Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the apical (lumen) side.[27][28] Action: Perform a bi-directional Caco-2 assay, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.[27] You can confirm this by running the assay in the presence of a P-gp inhibitor like verapamil.[26]
-
Poor Monolayer Integrity: If the cell monolayer has gaps, the measured permeability will be inaccurate. Action: Always check the transepithelial electrical resistance (TEER) before and after each experiment. A significant drop in TEER indicates compromised monolayer integrity.[26][27] Also, measure the transport of a low-permeability marker like Lucifer Yellow; high transport confirms a leaky monolayer.[27]
-
Compound Instability or Binding: The compound may be degrading in the assay buffer or binding non-specifically to the plastic wells. Action: Always perform a mass balance calculation at the end of the experiment. The total amount of drug recovered from the apical, basolateral, and cell lysate fractions should be close to 100% of the initial amount. Low recovery suggests instability or binding issues.
The following diagram outlines the workflow for a robust Caco-2 permeability assessment.
Caption: Fig 2. Workflow for Caco-2 permeability assay.
Section 3.2: In Vivo Pharmacokinetic (PK) Studies
The ultimate test of your formulation is an in vivo PK study, typically in a rodent model like rats.[29][[“]]
Q: I see a significant improvement in bioavailability with my new formulation, but the variability between animals is very high. What could be the cause?
A: High inter-animal variability is a common and confounding problem in oral PK studies.[29]
-
Food Effects: The presence or absence of food in the stomach can dramatically alter gastric emptying time, GI fluid composition, and drug dissolution. This is a major source of variability. Action: Standardize the feeding state of your animals. Either fast all animals overnight or ensure all are fed. If you suspect a food effect, you must conduct separate studies in both fed and fasted states to characterize it.
-
Formulation Inhomogeneity: If you are dosing a suspension (e.g., from a nanomilled formulation), ensure it is uniformly re-suspended before dosing each animal. Settling of particles can lead to inconsistent dosing. Action: Vigorously vortex the dosing suspension before drawing up each dose.
-
Gavage Technique: Improper oral gavage can lead to dosing into the esophagus or lungs instead of the stomach, causing extreme variability. Action: Ensure all personnel are thoroughly trained in proper gavage technique. Consider using a colored dye in a practice formulation to visually confirm correct placement post-mortem during training.
Q: My formulation showed great promise in vitro, but the in vivo bioavailability is still poor. What is the disconnect?
A: This is a classic in vitro-in vivo correlation (IVIVC) failure. In vitro models, while useful, cannot fully replicate the complexity of a living system.[29]
-
First-Pass Metabolism: The drug may be well-absorbed from the intestine but then heavily metabolized in the gut wall or the liver before it reaches systemic circulation.[22] Action: A standard oral PK study should always be accompanied by an intravenous (IV) dose in a separate group of animals.[31] The IV data allows you to determine the drug's clearance and calculate absolute bioavailability (F%). A low F% despite good absorption points directly to high first-pass metabolism.
-
GI Tract Instability: this compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine. Your in vitro tests may not have captured this. Action: Re-evaluate the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contains relevant enzymes. If instability is found, an enteric-coated formulation that protects the drug in the stomach may be required.
References
-
Kalam, M. A. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Retrieved from [Link]
-
Ascendia Pharma. (2024, May 8). Nanomilling for Enhanced Drug Delivery: Ascendia Pharmaceutical Solutions' Expertise in Action. Retrieved from [Link]
-
Stewart, A. (2017, October 15). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. Pion Inc. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Frank, K. J., et al. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. Retrieved from [Link]
-
Verma, S., & Sinha, V. R. (n.d.). Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective. PMC - NIH. Retrieved from [Link]
-
Uddin, M. S., et al. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
BioPharma Dive. (2021, November 22). Nanomilling: an optimal solution for poorly soluble, challenging APIs. Retrieved from [Link]
-
PubMed. (2023, May 10). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]
-
Slideshare. (n.d.). Oral lipid drug delivery system for poor water soluble drugs. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Nanomilling: A Key Option For Formulating Water-Insoluble APIs. Retrieved from [Link]
-
(n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Lee, R. (n.d.). How Aseptic Nanomilling Can Provide a Solution for Today's Insoluble Compounds Including HPCs. ONdrugDelivery. Retrieved from [Link]
-
Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]
-
(n.d.). Caco2 assay protocol. Retrieved from [Link]
-
(2024, August 2). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]
-
Lonza. (2022, May 15). Rapid Development of Amorphous Solid Dispersions for Improved Bioavailability. Retrieved from [Link]
-
ResearchGate. (2024, October 31). (PDF) Oral lipid-based drug delivery systems - An overview. Retrieved from [Link]
-
Fahmy, R., & Martinez, M. N. (2019, February 25). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. Retrieved from [Link]
-
ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Retrieved from [Link]
-
Aimil Corporate Blog. (2024, July 31). How In Vitro Dissolution and Absorption Tools Are Revolutionizing Oral Drug Development. Retrieved from [Link]
-
IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs. Retrieved from [Link]
-
TANZ JOURNAL. (2025). ADVANCED APPROACHES TO IMPROVE SOLUBILITY OF BCS CLASS II DRUGS. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
(2024, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
(2025, June 9). Advancing oral drug development with in vitro dissolution and absorption tools. Retrieved from [Link]
-
SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies. Retrieved from [Link]
-
Consensus. (n.d.). In vivo methods for drug absorption. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
ResearchGate. (2024, July 10). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques | Request PDF. Retrieved from [Link]
-
PubMed. (2025, July 8). Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Oral Peptide Therapeutics as an Emerging Treatment Modality in Immune-Mediated Inflammatory Diseases: A Narrative Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Oral Peptide Therapeutics as an Emerging Treatment Modality in Immune-Mediated Inflammatory Diseases: A Narrative Review. Retrieved from [Link]
-
NIH. (2024, January 15). Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents. Retrieved from [Link]
Sources
- 1. FAUC 213 | 337972-47-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. biopharmadive.com [biopharmadive.com]
- 12. agnopharma.com [agnopharma.com]
- 13. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractpharma.com [contractpharma.com]
- 15. seppic.com [seppic.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 18. Oral lipid drug delivery system for poor water soluble drugs | PPTX [slideshare.net]
- 19. tanzj.net [tanzj.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. How In Vitro Dissolution and Absorption Tools Are Revolutionizing Oral Drug Development - Aimil Corporate Blog [aimil.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. enamine.net [enamine.net]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 29. scispace.com [scispace.com]
- 30. consensus.app [consensus.app]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Fauc-2-13 Stability in Solution for Long-Term Experiments
Last Updated: January 2, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Fauc-213, a selective and orally active dopamine D4 receptor antagonist.[1][2] Ensuring the stability of this compound in solution is critical for the reproducibility and accuracy of long-term experiments. This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling this compound in a laboratory setting.
This compound Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]pyrazolo[1,5-a]pyridine | [3] |
| CAS Number | 337972-47-1 | [1] |
| Molecular Formula | C18H19ClN4 | [1] |
| Molecular Weight | 326.82 g/mol | [1] |
| Target | Dopamine D4 Receptor (Ki = 2.2 nM) | [1] |
| Appearance | White to off-white solid | [1] |
Frequently Asked Questions (FAQs)
Stock Solution Preparation and Storage
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][4] this compound exhibits excellent solubility in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., 10 mM or 100 mg/mL).[1][4] It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize water content, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[1]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: Proper storage is essential to maintain the integrity of this compound. For long-term stability, the following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Source: MedchemExpress.[1]
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the DMSO stock solution into single-use vials.[5]
Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?
A3: While there is no specific data for this compound, it is a general best practice to minimize freeze-thaw cycles for all small molecule stock solutions in DMSO.[5] Repeated cycling can introduce moisture and may lead to compound degradation or precipitation.[6][7] For optimal results, it is highly recommended to aliquot stock solutions into volumes that will be consumed in a single experiment. If repeated use from a single stock vial is unavoidable, a maximum of 3-5 freeze-thaw cycles should be considered a cautious limit.
Experimental Workflow
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results in cell-based assays are a common challenge and can stem from several factors.[8] These can be broadly categorized as:
-
Compound-Related Issues: Degradation of this compound due to improper storage, poor solubility in the final assay medium, or inaccuracies in the initial stock solution concentration.
-
Experimental System-Related Issues: Variability in cell passage number, cell seeding density, or the health of the cell culture.
-
Assay-Related Issues: Inconsistencies in incubation times, reagent preparation, or the instrumentation used for readouts.
A systematic approach to troubleshooting, starting with the integrity of the this compound solution, is recommended.
Q5: How can I ensure that the observed biological effect is due to on-target this compound activity and not off-target effects or compound artifacts?
A5: This is a critical aspect of pharmacological studies. To confirm on-target activity of this compound, consider the following approaches:
-
Dose-Response Curve: A clear and reproducible relationship between the concentration of this compound and the observed biological effect, consistent with its known potency (Ki = 2.2 nM), suggests on-target activity.
-
Use of a Structurally Unrelated Antagonist: Employing another known dopamine D4 receptor antagonist with a different chemical scaffold should produce a similar biological effect.
-
Rescue Experiments: In some systems, it may be possible to overexpress the dopamine D4 receptor to "rescue" or counteract the inhibitory effect of this compound.
-
Control for Solvent Effects: Ensure that the final concentration of DMSO in your assay medium is non-toxic and does not exceed 0.5%.[8]
Q6: My this compound solution appears to have precipitated in my aqueous assay buffer. What should I do?
A6: Precipitation of a small molecule inhibitor in aqueous buffer is a common cause of experimental failure.[5] If you observe precipitation:
-
Visually Inspect: Carefully check the solution for any visible particulates.
-
Solubility Test: Before conducting a full experiment, perform a solubility test by preparing the highest concentration of this compound you intend to use in your assay buffer and incubating it under the same conditions as your experiment.
-
Modify Dilution Scheme: Consider a serial dilution approach in a mixture of DMSO and your aqueous buffer to ease the transition from the high-concentration stock to the final working concentration.
-
Use of Pluronic F-68: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
| Symptom | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments. | This compound Degradation: The compound has degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from powder. Aliquot the new stock into single-use vials and store at -80°C. |
| Inaccurate Pipetting: Errors in serial dilutions are leading to incorrect final concentrations. | Calibrate your pipettes regularly. Use a fresh set of pipette tips for each dilution step. | |
| Cell Density Variation: The number of cells seeded per well is not consistent. | Use an automated cell counter to ensure consistent cell seeding. Perform a cell titration experiment to determine the optimal cell density for your assay. | |
| Incubation Time: The duration of this compound exposure is not standardized. | Use a timer to ensure consistent incubation times across all plates and experiments. |
Guide 2: No Observable Effect of this compound in the Assay
| Symptom | Potential Cause | Recommended Action |
| This compound does not show any biological activity, even at high concentrations. | Compound Inactivity: The this compound may have completely degraded or is from a questionable source. | Verify the source and purity of your this compound. If possible, test its activity in a well-established, validated assay for the dopamine D4 receptor. |
| Poor Solubility: this compound has precipitated out of the assay medium, resulting in a much lower effective concentration. | Perform a solubility test as described in FAQ Q6. Visually inspect your working solutions for any signs of precipitation. | |
| Target Not Expressed: The target (dopamine D4 receptor) may not be present or is expressed at very low levels in your experimental system. | Confirm the expression of the dopamine D4 receptor in your cell line or tissue using techniques like Western Blot, qPCR, or flow cytometry. | |
| Assay Conditions: The assay may not be sensitive enough to detect the effects of this compound. | Optimize the assay parameters, such as substrate concentration (for enzymatic assays) or stimulation conditions (for cell-based signaling assays). |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder (MW = 326.82 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need to weigh out 3.2682 mg of this compound.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 326.82 g/mol x 1000 = 3.2682 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of this compound into a clean weighing boat.
-
Solubilization: Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in an ultrasonic bath for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Label the vial with the compound name, concentration, solvent, and date. Store at -80°C for long-term use.
Diagram 1: this compound Stock Solution Workflow
Caption: Workflow for preparing a stable this compound stock solution.
Diagram 2: Troubleshooting this compound Inactivity
Caption: A decision tree for troubleshooting the lack of this compound activity.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
- Gallardo-Godoy, A., Gever, J., & Ulijasz, A. T. (2011). A systematic study of the stability of drugs in dimethyl sulfoxide. Assay and Drug Development Technologies, 9(4), 368–377.
- Gmeiner, P., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 175(1), 7–17.
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAUC 213 | 337972-47-1 [chemicalbook.com]
- 4. molnova.com:443 [molnova.com:443]
- 5. benchchem.com [benchchem.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Fauc-213 Technical Support Center: Minimizing Side Effects in Animal Studies
Introduction:
Welcome to the technical support center for Fauc-213, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR). This compound is currently under investigation as an anti-angiogenic agent for tumor growth inhibition in preclinical animal models. As with many kinase inhibitors, off-target effects and on-target toxicities can present challenges during in-vivo studies. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the management of side effects associated with this compound administration in animal studies. Our goal is to help you optimize your experimental design to achieve robust and reproducible results while maintaining the highest standards of animal welfare.
Troubleshooting Guide
This section addresses specific adverse events that may be observed during your studies with this compound. Each entry details the problem, potential underlying causes, and recommended mitigation strategies.
Problem 1: Significant Increase in Blood Pressure (Hypertension)
Observation: You've noted a consistent and statistically significant increase in systolic and/or diastolic blood pressure in this compound-treated animals compared to the vehicle control group.
Potential Cause: Hypertension is a common on-target side effect of agents that inhibit the VEGF signaling pathway.[1] VEGF plays a crucial role in maintaining vascular homeostasis, in part by stimulating the production of nitric oxide (NO), a potent vasodilator.[2][3] Inhibition of VEGFR-2 by this compound can lead to decreased NO production, resulting in vasoconstriction and a subsequent increase in systemic blood pressure.[2][3]
Recommended Mitigation and Monitoring Strategy:
-
Establish Baseline and Implement Rigorous Monitoring:
-
Before initiating the study, it is crucial to obtain stable baseline blood pressure readings.
-
Monitor blood pressure weekly during the first cycle of this compound treatment and then every 2-3 weeks for the duration of the study.[4]
-
-
Dose-Response Evaluation:
-
If hypertension is severe, consider performing a dose-titration study to identify the minimum effective dose of this compound that retains anti-tumor efficacy while minimizing the hypertensive effect.
-
-
Pharmacological Intervention:
-
In cases of severe hypertension, co-administration of antihypertensive agents may be necessary.
-
Calcium channel blockers (e.g., nifedipine) and angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril) have been shown to be effective in preclinical models for managing TKI-induced hypertension.[1][4]
-
It is important to note that ACE inhibitors may be less effective in cases of severe blood pressure increases.[1]
-
Experimental Protocol: Blood Pressure Measurement in Rodents
Two primary methods are recommended for blood pressure measurement in rodents: tail-cuff plethysmography (non-invasive) and radiotelemetry (invasive).
Method 1: Tail-Cuff Plethysmography (Non-Invasive)
-
Principle: A cuff placed on the tail inflates to occlude blood flow, and pressure is measured as the cuff deflates.[5]
-
Advantages: Non-invasive, does not require surgery.[5]
-
Disadvantages: Requires animal restraint and warming, which can induce stress and affect readings.[6] Diastolic measurements can be less accurate.[6]
-
Protocol:
-
Acclimatize animals to the restraining device for 2-3 days before beginning measurements.[6]
-
Place the rodent in a warming chamber to increase the amplitude of the tail artery pulse.
-
Secure the animal in the restrainer and place the tail cuff and sensor on the tail.
-
Allow for a period of stabilization before initiating measurements.
-
Obtain multiple readings and average them for a final value.
-
Method 2: Radiotelemetry (Invasive - Gold Standard)
-
Principle: A small transmitter is surgically implanted to allow for continuous, direct measurement of blood pressure in conscious, freely moving animals.[6][7][8]
-
Advantages: Considered the gold standard for accuracy, allows for continuous 24-hour monitoring without restraint-induced stress.[6]
-
Disadvantages: Requires surgery and a post-operative recovery period.[7]
-
Protocol:
-
Surgically implant the telemetry device according to the manufacturer's instructions. This typically involves placing the catheter in the carotid artery and the transmitter in a subcutaneous pocket.[8]
-
Allow for a post-surgical recovery period of at least one week before starting this compound administration.
-
Record data continuously and analyze as required for your study endpoints.
-
| Parameter | Tail-Cuff Plethysmography | Radiotelemetry |
| Invasiveness | Non-invasive | Invasive (surgical implantation) |
| Accuracy | Good for systolic, less for diastolic[6] | Gold standard for systolic and diastolic[6][9] |
| Stress Induction | High (restraint and heat)[6] | Low (freely moving animals)[8] |
| Data Continuity | Intermittent readings | Continuous data collection |
Problem 2: Gastrointestinal Distress (Diarrhea, Weight Loss)
Observation: Animals treated with this compound exhibit signs of gastrointestinal (GI) toxicity, such as diarrhea, decreased food intake, and significant weight loss.[10][11]
Potential Cause: Gastrointestinal side effects are common with tyrosine kinase inhibitors.[12][13][14][15] The mechanisms can be multifactorial, including direct effects on the gastrointestinal epithelium, leading to inflammation and compromised intestinal healing due to the inhibition of vascular repair pathways.[10][12]
Recommended Mitigation and Monitoring Strategy:
-
Supportive Care:
-
Ensure easy access to hydration and palatable, high-calorie food supplements to counteract dehydration and weight loss.
-
Monitor animal weight daily. A weight loss of more than 15-20% of baseline may necessitate a dose reduction or temporary cessation of treatment.
-
-
Dose Scheduling Modification:
-
Consider alternative dosing schedules, such as intermittent dosing (e.g., 4 days on, 3 days off), which may allow for recovery of the GI epithelium and reduce the severity of side effects.
-
-
Pharmacological Intervention:
-
For diarrhea, anti-diarrheal agents like loperamide can be considered, but should be used with caution and under veterinary guidance to avoid complications like ileus.
-
-
Necropsy and Histopathology:
-
At the end of the study, or if an animal is euthanized due to severe toxicity, perform a thorough gross necropsy and collect gastrointestinal tissues for histopathological analysis to assess for mucosal damage, inflammation, or other treatment-related changes.[10]
-
Problem 3: Hematological and Clinical Chemistry Abnormalities
Observation: Complete blood count (CBC) reveals thrombocytopenia (low platelets) or neutropenia (low neutrophils). Clinical chemistry panels show elevated liver enzymes (ALT, AST) or markers of kidney dysfunction (BUN, creatinine).
Potential Cause:
-
Hematological Toxicity: this compound's inhibition of PDGFR may affect megakaryopoiesis, leading to reduced platelet production.[16][17] Anti-angiogenic agents can also have broader effects on hematopoiesis.[18]
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a known risk with many small molecule inhibitors and can result from metabolic stress or off-target effects.[19][20][21]
-
Nephrotoxicity: Inhibition of VEGF can impact glomerular integrity, leading to proteinuria and potential kidney damage.[22]
Recommended Mitigation and Monitoring Strategy:
-
Regular Monitoring:
-
Dose Adjustment:
-
If significant hematological toxicity or elevations in liver/kidney markers are observed, a dose reduction or temporary pause in treatment may be warranted.
-
-
Histopathological Confirmation:
-
At necropsy, collect liver, kidney, and bone marrow samples for histopathological evaluation to correlate with the clinical pathology findings.[23]
-
Experimental Protocol: Clinical Pathology Sample Collection and Analysis
Blood Collection:
-
Mice: Retro-orbital sinus or submandibular vein for terminal bleeds. Saphenous or tail vein for interim bleeds.
-
Rats: Jugular vein for interim bleeds, and cardiac puncture or abdominal aorta for terminal bleeds.[25]
-
Volume: Sample volumes for interim collections should not exceed recommended guidelines (e.g., ~1% of body weight every two weeks).[25][26]
-
Anticoagulants: Use EDTA tubes for hematology (CBC) and serum separator tubes for clinical chemistry.
Core Clinical Pathology Panels:
| Hematology Panel | Clinical Chemistry Panel | Urinalysis (Optional but Recommended) |
| Red Blood Cell Count (RBC) | Alanine Aminotransferase (ALT) | Volume |
| Hemoglobin (HGB) | Aspartate Aminotransferase (AST) | Specific Gravity/Osmolality |
| Hematocrit (HCT) | Alkaline Phosphatase (ALP) | Protein |
| White Blood Cell Count (WBC) & Differential | Total Bilirubin | Glucose |
| Platelet Count | Blood Urea Nitrogen (BUN) | Microscopic Sediment Examination |
| Reticulocyte Count | Creatinine | |
| Albumin | ||
| Total Protein | ||
| Glucose | ||
| Cholesterol | ||
| Electrolytes (Na, K, Cl) |
This table is a general guide; specific parameters may vary based on study objectives and institutional guidelines.[25][27]
Frequently Asked Questions (FAQs)
Q1: We are observing hypertension with this compound. Could this be an indicator of on-target activity?
A1: Yes, several studies have suggested that hypertension can be a pharmacodynamic biomarker of effective VEGF pathway inhibition.[28][29] The development of hypertension indicates that this compound is engaging its target, VEGFR-2. However, it is crucial to manage this side effect to avoid confounding cardiovascular complications that could impact study outcomes and animal welfare.[4]
Q2: What is the best way to formulate this compound for oral gavage to ensure consistent exposure and minimize GI irritation?
A2: The choice of vehicle is critical. A common starting point is a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. It is essential to determine the solubility and stability of this compound in your chosen vehicle. Ensure the suspension is homogenous by vortexing or stirring before each dose is drawn. Administering the compound in a consistent volume based on the most recent body weight will help ensure uniform exposure.
Q3: Can we mitigate hepatotoxicity by co-administering a liver-protecting agent?
A3: While co-administration of hepatoprotective agents like N-acetylcysteine might be considered, this approach can introduce a confounding variable into your study. The primary strategies should be dose optimization and careful monitoring.[19] If hepatotoxicity is a persistent issue, it may indicate an inherent liability of the compound that needs to be addressed through medicinal chemistry efforts.
Q4: How do we differentiate between treatment-related weight loss and tumor-associated cachexia?
A4: This can be challenging. Key differentiators include:
-
Timing: Treatment-related weight loss often occurs shortly after the initiation of dosing, while cachexia typically develops as the tumor burden becomes significant.
-
Control Groups: Compare the weight changes in your this compound treated group to both a vehicle-treated tumor-bearing group and a non-tumor-bearing control group. If the vehicle-treated tumor-bearing animals are also losing weight, cachexia is a likely contributor.
-
Clinical Signs: Treatment-related GI toxicity is often accompanied by diarrhea or changes in stool consistency, which may be less prominent in cachexia alone.[10]
Visualizing Experimental Workflows
Decision Workflow for Managing Adverse Events
This diagram outlines a systematic approach to identifying and managing potential side effects during your this compound study.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitor-induced hypertension—marker of anti-tumour treatment efficacy or cardiovascular risk factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kentscientific.com [kentscientific.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 8. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Mechanisms of lower gastrointestinal toxicity caused by tyrosine kinase inhibitors - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 15. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Side effects of anti-angiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bleeding complications of antiangiogenic therapy: pathogenetic mechanisms and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiangiogenic therapy in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatotoxicity in drug development: detection, significance and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. insphero.com [insphero.com]
- 21. bioivt.com [bioivt.com]
- 22. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Clinical pathology in the National Toxicology Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 27. animaldiagnosticlab.com [animaldiagnosticlab.com]
- 28. clinhypertensionjournal.com [clinhypertensionjournal.com]
- 29. mdpi.com [mdpi.com]
Fauc-213 Dose-Response Curve Analysis: A Technical Support Guide
Welcome to the technical support center for Fauc-213 dose-response curve analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining robust and reproducible results in your in vitro experiments. Here, we move beyond simple step-by-step instructions to explain the underlying principles and help you troubleshoot common challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental design and underlying pharmacology of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, is a highly selective, full antagonist of the dopamine D4 receptor (D4R).[1] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[2] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). As a full antagonist, this compound binds to the D4 receptor but does not provoke a biological response. Instead, it effectively blocks the receptor, preventing dopamine or other agonists from binding and initiating the signaling cascade.[3]
Q2: What is the most appropriate in vitro assay for determining the potency of this compound?
Given that the dopamine D4 receptor is Gi/o-coupled, a functional assay that measures the inhibition of cAMP production is the most direct and physiologically relevant method for determining the potency of this compound.[2] In this type of assay, cells expressing the D4 receptor are first stimulated with a known D4 agonist (e.g., dopamine or quinpirole) in the presence of forskolin (an adenylyl cyclase activator) to generate a measurable cAMP signal. This compound is then added at varying concentrations to assess its ability to inhibit this agonist-induced cAMP production. The resulting data is used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist's effect.
Q3: What cell lines are suitable for this compound dose-response studies?
The ideal cell line for these studies is one that stably or transiently expresses a high level of the human dopamine D4 receptor and has a robust adenylyl cyclase system. Commonly used cell lines for this purpose include:
-
Chinese Hamster Ovary (CHO) cells: CHO-K1 cells are a popular choice due to their robust growth characteristics and low endogenous GPCR expression, making them an excellent background for heterologous receptor expression.
-
Human Embryonic Kidney (HEK) 293 cells: HEK293 cells are also widely used for their high transfection efficiency and reliable expression of recombinant proteins.
It's crucial to use a parental cell line (one that does not express the D4 receptor) as a negative control to ensure that the observed effects are specifically mediated by the D4 receptor.
Q4: How should I prepare my this compound stock solutions and dilutions?
Proper handling of this compound is critical for accurate results. This compound is typically supplied as a powder.[4]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the powder is fully dissolved. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
Serial Dilutions: For the dose-response curve, perform serial dilutions of the stock solution in the assay buffer. It is recommended to use a 3-fold or 10-fold dilution series to cover a wide range of concentrations. Ensure thorough mixing at each dilution step. It's also important to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls, to avoid solvent-induced artifacts.
Q5: What is the difference between IC50 and pIC50, and which should I report?
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an antagonist that reduces a specific biological response by 50%.[5][6] It is typically expressed in molar units (e.g., nM or µM).
-
pIC50: This is the negative logarithm of the IC50 value expressed in molar concentration.[5][7][8][9][10] For example, an IC50 of 100 nM is equivalent to a pIC50 of 7.0.
It is highly recommended to report the pIC50 value. The pIC50 provides a more intuitive and linear scale for comparing the potency of different compounds. A higher pIC50 value indicates a more potent compound.[7][8] Reporting the pIC50 also facilitates statistical comparisons between compounds.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound dose-response experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Response to D4 Agonist | 1. Low D4 receptor expression in the cell line. 2. Poor cell health. 3. Inactive agonist. | 1. Verify receptor expression using a validated method (e.g., radioligand binding, Western blot, or flow cytometry). Consider using a cell line with higher receptor density. 2. Ensure cells are in the logarithmic growth phase and have high viability. 3. Use a fresh, validated batch of the D4 agonist. |
| Incomplete or Shallow Dose-Response Curve | 1. The concentration range of this compound is too narrow or not centered around the IC50. 2. This compound has low potency. 3. Limited solubility of this compound at high concentrations. | 1. Broaden the concentration range of this compound, ensuring it spans from no effect to maximal inhibition. 2. If the curve remains shallow at the highest soluble concentrations, the compound may have low potency in your assay system. 3. Visually inspect the highest concentrations for precipitation. If solubility is an issue, consider using a different solvent or formulation, but be mindful of its effect on the cells. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density. 2. Pipetting errors during reagent addition. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. 2. Use calibrated pipettes and be consistent with your pipetting technique. 3. Avoid using the outermost wells of the microplate, or fill them with buffer to maintain a humid environment. |
| Dose-Response Curve Shifts Between Experiments | 1. Variation in assay conditions (e.g., incubation time, temperature). 2. Differences in cell passage number. 3. Inconsistent agonist concentration. | 1. Standardize all assay parameters and document them meticulously in your lab notebook. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Ensure the agonist is prepared fresh and used at the same final concentration in every experiment. |
| Unexpected "U-shaped" or Biphasic Curve | 1. Off-target effects of this compound at high concentrations. 2. Compound cytotoxicity. 3. Assay interference. | 1. While this compound is selective for the D4 receptor, at very high concentrations, it may interact with other receptors or cellular components. Consider performing a broader off-target screening.[11] 2. Perform a separate cytotoxicity assay to determine if this compound is toxic to the cells at the concentrations used. 3. Rule out any interference of this compound with the cAMP detection reagents by running appropriate controls. |
Experimental Protocol: In Vitro cAMP Assay for this compound
This protocol provides a detailed methodology for determining the IC50 of this compound in a cell-based cAMP assay.
1. Cell Culture and Seeding:
-
Culture CHO-K1 cells stably expressing the human dopamine D4 receptor in a suitable growth medium.
-
The day before the assay, seed the cells into a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the experiment.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a solution of a D4 receptor agonist (e.g., quinpirole) at a concentration that will give an EC80 response (the concentration that elicits 80% of the maximal response). This concentration should be predetermined in a separate agonist dose-response experiment.
-
Prepare a solution of a positive control antagonist (e.g., L-745,870) for comparison.[12][13]
3. Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add the D4 agonist (at its EC80 concentration) and forskolin (at a final concentration of 1-10 µM) to all wells except the basal control wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based). Follow the manufacturer's instructions for the specific kit.
4. Data Analysis:
-
Normalize the data: Set the signal from the agonist- and forskolin-stimulated wells (without antagonist) as 100% response and the signal from the forskolin-only wells as 0% response.
-
Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50.[14][15][16][17]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
LogIC50: The logarithm of the concentration of this compound that produces a 50% inhibition.
-
HillSlope: The steepness of the curve.
-
Calculate the pIC50 from the IC50 value: pIC50 = -log10(IC50 in Molar).[7]
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: this compound blocks dopamine's activation of the D4 receptor, preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.
This compound Dose-Response Experiment Workflow
Caption: A streamlined workflow for determining the in vitro potency of this compound using a cAMP assay.
References
-
Why Changing from IC50 to pIC50 Will Change Your Life. (2025). Collaborative Drug Discovery. [Link]
-
Gundry, J., Glenn, R., Alagesan, P., & Rajagopal, S. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Pharmacology, 8, 27. [Link]
-
Gundry, J., Glenn, R., Alagesan, P., & Rajagopal, S. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Pharmacology, 8. [Link]
-
López-Canales, O. A., et al. (2015). Biased agonism: An emerging paradigm in GPCR drug discovery. Drug Discovery Today, 20(11), 1349-1356. [Link]
-
What are D4 receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]
-
Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. European Journal of Pharmacology, 519(1-2), 1-10. [Link]
-
pIC50 & ICx Calculator. (n.d.). Drug Hunter. [Link]
-
dr4pl: A Stable Convergence Algorithm for the 4 Parameter Logistic Model. (2018). The R Journal. [Link]
-
Agonism and Biased Signaling. (2025). ResearchGate. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
Glick, S. D., & Maisonneuve, I. M. (2013). Dopamine D4 Receptors in Psychostimulant Addiction. CNS & Neurological Disorders - Drug Targets, 12(8), 1149-1155. [Link]
-
Analyzing biased responses of GPCR ligands. (2016). Ovid. [Link]
-
Undieh, A. S. (2010). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Pharmacology & Therapeutics, 128(3), 487-501. [Link]
-
Four Parameter Logistic (4PL) Regression. (n.d.). MyAssays. [Link]
-
The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. (2025). ResearchGate. [Link]
-
4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation. (2021). YouTube. [Link]
-
What is the 4PL Formula? (2023). Quantics Biostatistics. [Link]
-
Is it possible to calculate pIC50 of a plant extract? (2020). ResearchGate. [Link]
-
How to Perform a Dose-Response Analysis. (n.d.). Enzium. [Link]
-
An open source tool for interconversion of PIC50 values and IC50 for efficient data representation and analysis. (2022). ResearchGate. [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. [Link]
-
Undieh, A. S. (2010). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Bioscience, 15(3), 920-932. [Link]
-
D4 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]
-
FAUC 213. (n.d.). Clinisciences. [Link]
-
Ptáček, R., et al. (2011). Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders. Medical Science Monitor, 17(9), RA215-RA220. [Link]
-
Huang, H. S., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Sensors. [Link]
-
The Dopamine Receptor D4 Gene (DRD4) and Financial Risk-Taking: Stimulating and Instrumental Risk-Taking Propensity and Motivation to Engage in Investment Activity. (2018). Frontiers in Psychology, 9. [Link]
-
Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). PLoS Computational Biology, 19(11), e1011612. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2020). Bulletin of Mathematical Biology, 82(4), 49. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Cancers, 13(11), 2727. [Link]
Sources
- 1. Frontiers | Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants [frontiersin.org]
- 2. innoprot.com [innoprot.com]
- 3. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. NB-64-13323-5mg | FAUC 213 [337972-47-1] Clinisciences [clinisciences.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journal.r-project.org [journal.r-project.org]
- 15. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 16. quantics.co.uk [quantics.co.uk]
- 17. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
Fauc-213 Technical Support Center: Troubleshooting Poor In Vivo Absorption
Welcome to the technical support center for Fauc-213. This guide is designed for our research and drug development partners to diagnose and overcome challenges related to the poor in vivo absorption of this compound. As Senior Application Scientists, we have structured this resource to provide a logical, in-depth troubleshooting framework rooted in established biopharmaceutical principles.
Part 1: The Troubleshooting Workflow
Poor oral bioavailability is a multifaceted challenge. Before proceeding to specific formulation strategies, it is critical to systematically diagnose the root cause of this compound's poor absorption. The following workflow provides a structured approach to this investigation.
Caption: Troubleshooting workflow for addressing poor in vivo absorption of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section provides detailed answers to common questions encountered during the development of compounds with poor bioavailability, like this compound.
Category 1: Initial Characterization & Problem Diagnosis
Question 1: We've observed low plasma concentration of this compound after oral dosing in our rat model. Where do we start?
Answer: The first step is to determine the root cause by characterizing the drug's fundamental biopharmaceutical properties.[1][2] Low bioavailability is typically a result of poor solubility, poor permeability, extensive pre-systemic metabolism, or a combination of these factors.[3] We recommend determining the Biopharmaceutical Classification System (BCS) class of this compound.[4]
-
Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, 6.8).
-
Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to assess the intestinal permeability of this compound.[5][6] This will also help determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[7][8]
-
Stability: Assess the chemical stability of this compound in simulated gastric and intestinal fluids to rule out degradation prior to absorption.
This initial data will classify this compound, likely as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, which will guide all subsequent formulation efforts.[9]
Question 2: What are the key physicochemical properties of this compound that we need to measure?
Answer: Beyond basic solubility and permeability, a comprehensive understanding of this compound's physicochemical properties is essential for rational formulation design.[1][10][11]
| Property | Why It's Important | Implication for Poor Absorption |
| Aqueous Solubility | The drug must be in solution to be absorbed.[4] | If solubility is <100 µg/mL, dissolution will be the rate-limiting step for absorption. |
| pKa | Determines the ionization state of the drug at different GI tract pHs. | The pH-partition hypothesis suggests that the un-ionized form is more readily absorbed.[4] |
| Log P / Log D | Measures the lipophilicity of the drug, which influences its ability to cross lipid cell membranes. | An optimal Log P (typically 1-3) is needed. Too high can lead to entrapment in membranes; too low can prevent membrane partitioning. |
| Molecular Weight (MW) | Affects diffusion across membranes. | Generally, MW > 500 Da can lead to lower passive permeability. |
| Particle Size & Morphology | Affects the dissolution rate according to the Noyes-Whitney equation. | Larger particles have a smaller surface area, leading to a slower dissolution rate.[12] |
| Crystalline Form (Polymorphism) | Different crystalline forms can have vastly different solubilities and dissolution rates.[4] | A metastable or amorphous form is generally more soluble than a stable crystalline form. |
Category 2: Formulation & Enhancement Strategies
Question 3: this compound has been confirmed as BCS Class II. What are the primary formulation strategies we should consider?
Answer: For a BCS Class II compound, the primary goal is to enhance the drug's solubility and dissolution rate.[13][14][15] Several effective strategies exist:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which enhances the dissolution rate.[12][16] Nanocrystals are particularly effective for significantly improving bioavailability.[17]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can convert it to a higher-energy amorphous state, which has greater solubility than its crystalline form.[13]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are excellent for lipophilic drugs.[12][18] They consist of oils, surfactants, and co-solvents that, upon contact with GI fluids, form a fine oil-in-water emulsion, keeping the drug in a solubilized state for absorption.[19]
-
Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule within a hydrophilic shell, thereby increasing its apparent solubility in water.[20]
Question 4: What if this compound is BCS Class IV? Does that change the approach?
Answer: Yes, significantly. BCS Class IV compounds present a dual challenge of low solubility and low permeability.[21][3] Therefore, a successful formulation must address both issues simultaneously.[9]
-
Combined Approach: You will need to combine a solubility-enhancing technique (from the BCS Class II strategies) with a permeability-enhancing one.
-
Nanotechnology: Polymeric nanoparticles or solid lipid nanoparticles can be particularly effective.[21][17][22] These systems not only improve solubility but can also be taken up by alternative absorption pathways (e.g., M-cells in Peyer's patches), bypassing some traditional permeability barriers and even reducing efflux transporter effects.[23][24]
-
Prodrug Strategy: A chemical modification of this compound to create a more permeable prodrug could be explored.[25][26] The prodrug would be designed to be cleaved back to the active this compound after absorption.[27]
-
Role of Excipients: For BCS Class IV, excipients are not just fillers; they are critical functional components.[28][29][30] Some excipients can act as permeation enhancers or inhibit efflux pumps.[31]
Caption: Key mechanisms for enhancing drug absorption.
Category 3: Preclinical Testing & Interpretation
Question 5: How can we reliably predict if our new this compound formulation will work in vivo before conducting another animal study?
Answer: While no in vitro model perfectly predicts in vivo outcomes, a tiered approach using increasingly complex models can build confidence and guide formulation selection.[32][33]
-
In Vitro Dissolution Testing: Start with biorelevant dissolution studies that mimic the conditions of the stomach and intestine (e.g., using Simulated Gastric Fluid (SGF) and Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF)). This is a crucial first pass/fail test for any solubility-enhancing formulation.
-
In Vitro Permeability Assays: Use the Caco-2 cell model to confirm that your formulation does not negatively impact the intrinsic permeability of this compound.[5] For lipid-based systems, you can also assess transport across the monolayer.
-
Ex Vivo Intestinal Models: Models like the everted gut sac technique or in situ intestinal perfusion studies in rats provide a more physiologically relevant system to study absorption, as they retain the complex architecture and metabolic activity of the intestine.[34][35] These models can bridge the gap between simple in vitro tests and full in vivo studies.[[“]][37]
Establishing an in vitro-in vivo correlation (IVIVC) is the ultimate goal, where in vitro dissolution data can reliably predict the in vivo pharmacokinetic profile.[38]
Question 6: Our new this compound nano-formulation showed great promise in vitro, but the in vivo PK data in rats is still variable. What could be the issue?
Answer: High variability in in vivo data, even with an advanced formulation, points toward complex physiological interactions.[[“]][2]
-
Food Effects: Was the study conducted in fasted or fed animals? Food can significantly alter GI physiology, affecting the performance of lipid-based and nano-formulations.[37] The presence of fats can either enhance or hinder absorption depending on the formulation.
-
GI Transit Time: Variability in gastric emptying and intestinal transit can lead to inconsistent exposure. If the formulation requires a specific environment (e.g., pH) for release, variations in transit time can impact the extent of dissolution and absorption.
-
Gut Metabolism & Efflux: The intestinal wall contains metabolic enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-gp).[39][40] Even if your formulation improves solubility, this compound could be metabolized in the enterocytes or pumped back into the intestinal lumen before reaching systemic circulation. Consider co-dosing with a known inhibitor in a preclinical setting to diagnose this.
-
Formulation Stability In Vivo: Is it possible the nano-formulation is not stable in the harsh GI environment? It could be aggregating or the drug could be prematurely released and precipitating.
Part 3: Key Experimental Protocols
Protocol 1: Caco-2 Cell Bidirectional Permeability Assay
This protocol is used to assess the intestinal permeability of this compound and to determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.[6]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm² is typically acceptable.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4 with HEPES.
-
Apical to Basolateral (A→B) Transport:
-
Add this compound solution (e.g., at 10 µM) to the apical (A) chamber (donor).
-
Add fresh transport buffer to the basolateral (B) chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Add this compound solution to the basolateral (B) chamber (donor).
-
Add fresh transport buffer to the apical (A) chamber (receiver).
-
Follow the same sampling procedure as in the A→B direction.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B).
-
Interpretation: An efflux ratio > 2 suggests that this compound is a substrate for an active efflux transporter.[8]
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS to improve the solubility and absorption of this compound.
Methodology:
-
Excipient Screening:
-
Solubility Study: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select the excipients with the highest solubilizing capacity for this compound.[18]
-
-
Constructing Ternary Phase Diagrams:
-
Based on the screening results, select one oil, one surfactant, and one co-solvent.
-
Prepare a series of blank formulations with varying ratios of these three components.
-
Visually observe the self-emulsification properties of each blend by adding a small amount to water under gentle agitation. The goal is to identify regions that form rapid, stable, and clear microemulsions.
-
-
Drug Loading and Optimization:
-
Select the optimal ratios of excipients from the phase diagram.
-
Incorporate this compound into the selected blank formulation at a high concentration (e.g., 80% of its measured solubility in the vehicle) to prevent precipitation upon dispersion.
-
Prepare the final formulation by accurately weighing and mixing the oil, surfactant, co-solvent, and this compound. Mix thoroughly using a vortex mixer until a clear, homogenous solution is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the resulting emulsion droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A droplet size < 200 nm is generally desired.
-
Thermodynamic Stability: Subject the formulation to stress tests (e.g., centrifugation, heating-cooling cycles) to ensure it does not phase-separate or precipitate the drug.
-
In Vitro Dissolution: Perform dissolution testing in biorelevant media to confirm rapid and complete release of this compound from the formulation.
-
References
-
Physicochemical Factors Affecting Drug Absorption. (n.d.). Pharmacy 180. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. Retrieved from [Link]
-
Physicochemical Properties effect on Absorption of Drugs. (n.d.). Slideshare. Retrieved from [Link]
-
In vivo methods for drug absorption. (n.d.). Consensus. Retrieved from [Link]
-
In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB. Retrieved from [Link]
-
Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles. (n.d.). UCL Discovery. Retrieved from [Link]
-
Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
How Excipients Impact Drug Absorption, Stability, and Shelf Life. (n.d.). Ideal Cures. Retrieved from [Link]
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). Semantic Scholar. Retrieved from [Link]
-
Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2015). ResearchGate. Retrieved from [Link]
-
PHYSICOCHEMICAL FACTORS AFFECTING DRUG ABSORPTION. (n.d.). Slideshare. Retrieved from [Link]
-
Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy. (n.d.). ManTech Publications. Retrieved from [Link]
-
Intestinal efflux transporters and drug absorption. (2006). PubMed. Retrieved from [Link]
-
The Critical Role of Excipients in Enhancing Drug Absorption. (2024). ChemIntel360. Retrieved from [Link]
-
What are the physicochemical properties of drug? (2023). LookChem. Retrieved from [Link]
-
Physiologic considerations in drug absorption from the gastrointestinal tract. (1989). PubMed. Retrieved from [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. Retrieved from [Link]
-
The Importance of Excipients in Drugs. (n.d.). Open Access Journals. Retrieved from [Link]
-
Silica-Lipid Hybrid Microparticles for Improved Bioavailability of Bcs Class IV Drugs. (n.d.). Prime Scholars. Retrieved from [Link]
-
Experimental models for predicting drug absorption and metabolism. (2013). PubMed. Retrieved from [Link]
-
Nanotechnology Transforming Oral Drug Delivery. (n.d.). World Pharma Today. Retrieved from [Link]
-
Bioavailability enhancement techniques for BCS Class II and Class IV drugs. (2014). OMICS International. Retrieved from [Link]
-
Excipients: What they are and their importance in the pharmaceutical industry. (2024). DC Fine Chemicals. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). NIH. Retrieved from [Link]
-
Intestinal Transporter-Associated Drug Absorption and Toxicity. (n.d.). PubMed. Retrieved from [Link]
-
Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (n.d.). IJRPS. Retrieved from [Link]
-
Techniques used to Enhance Bioavailability of BCS Class II Drugs. (n.d.). IT Medical Team. Retrieved from [Link]
-
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (n.d.). OUCI. Retrieved from [Link]
-
Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles. (2016). UCL Discovery. Retrieved from [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma. Retrieved from [Link]
-
Expression, regulation and function of intestinal drug transporters: an update. (2017). PubMed. Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). PMC - PubMed Central. Retrieved from [Link]
-
Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. (2023). Journal of Medical Science. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
-
Invitro invivo insitu method. (n.d.). Slideshare. Retrieved from [Link]
-
Exploring the Role of Nanotechnology in Enhancing Drug Bioavailability. (2016). ResearchGate. Retrieved from [Link]
-
In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects. (2014). PubMed. Retrieved from [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PMC - PubMed Central. Retrieved from [Link]
-
In vitro models for the prediction of in vivo performance of oral dosage forms. (2014). PubMed. Retrieved from [Link]
-
Methods for Studying Drug Absorption: In situ. (2024). JoVE. Retrieved from [Link]
-
gut metabolism & efflux transporters. (2021). YouTube. Retrieved from [Link]
-
Predictive Models for Intestinal Drug Absorption. (n.d.). Creative Bioarray. Retrieved from [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Nanomaterials in Drug Delivery: Strengths and Opportunities in Medicine. (2024). PMC. Retrieved from [Link]
-
In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer. Retrieved from [Link]
Sources
- 1. What are the physicochemical properties of drug? [lookchem.com]
- 2. Physiologic considerations in drug absorption from the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 肠道外排转运蛋白在药物吸收中的作用 [sigmaaldrich.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]
- 11. PHYSICOCHEMICAL FACTORS AFFECTING DRUG ABSORPTION | PPTX [slideshare.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. ijddr.in [ijddr.in]
- 16. itmedicalteam.pl [itmedicalteam.pl]
- 17. admin.mantechpublications.com [admin.mantechpublications.com]
- 18. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 24. [PDF] Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles | Semantic Scholar [semanticscholar.org]
- 25. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics | Pharmaceutics | MDPI [mdpi.com]
- 27. jms.ump.edu.pl [jms.ump.edu.pl]
- 28. colorcon.com [colorcon.com]
- 29. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 30. openaccessjournals.com [openaccessjournals.com]
- 31. chemintel360.com [chemintel360.com]
- 32. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In vitro models for the prediction of in vivo performance of oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Invitro invivo insitu method | PDF [slideshare.net]
- 35. Video: Methods for Studying Drug Absorption: In situ [jove.com]
- 36. consensus.app [consensus.app]
- 37. In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Expression, regulation and function of intestinal drug transporters: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. m.youtube.com [m.youtube.com]
Technical Support Center: Fauc-213 Formulation for Intravenous Injection
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Fauc-213 intravenous formulation. This guide is designed to provide comprehensive, experience-driven support for laboratory professionals. This compound is a novel, poorly water-soluble small molecule investigational drug supplied as a sterile, lyophilized powder for reconstitution. Proper handling and formulation are critical to ensure experimental success and data integrity. This document provides detailed answers to frequently asked questions and robust troubleshooting guides for issues that may arise during your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and properties of the this compound formulation.
Q1: What is the composition of the this compound lyophilized powder?
A1: Each vial contains 50 mg of this compound active pharmaceutical ingredient (API), along with a carefully selected blend of functional excipients. These include a bulking agent (e.g., Mannitol) to ensure a robust cake structure, a lyoprotectant (e.g., Trehalose) to stabilize the API during freeze-drying, and a buffering agent (e.g., citrate buffer) to maintain the optimal pH upon reconstitution.[1][2]
Q2: What are the recommended storage conditions for the lyophilized and reconstituted this compound?
A2:
-
Lyophilized Vials: Store unopened vials at 2-8°C and protect from light. The lyophilized product is stable under these conditions until the expiration date indicated on the vial.
-
Reconstituted Solution: After reconstitution, this compound is physically and chemically stable for up to 24 hours when stored at 2-8°C.[3][4] Do not freeze the reconstituted solution. For optimal results, it is recommended to use the solution immediately after preparation.
Q3: What is the recommended diluent for reconstitution?
A3: Reconstitute this compound only with Sterile Water for Injection (SWFI). The formulation is specifically designed to achieve the target pH and concentration with this diluent.[5] Using other diluents, such as saline or dextrose solutions, can alter the pH and solubility, potentially leading to precipitation.[6]
Q4: What is the expected appearance of the lyophilized cake and the reconstituted solution?
A4:
-
Lyophilized Cake: The lyophilized product should be a white to off-white, intact cake. A cracked or partially collapsed cake may indicate a disruption in the freeze-drying process but does not necessarily impact product quality unless "meltback" is observed.[7]
-
Reconstituted Solution: The reconstituted solution should be clear and colorless to slightly yellow, and essentially free of visible particulates.[8]
Q5: Why is maintaining the correct pH so critical for the this compound formulation?
A5: The solubility and stability of this compound are highly pH-dependent.[9][10] The buffering agents in the formulation are designed to maintain a specific pH range (typically 4.5 - 5.5) upon reconstitution with SWFI. Deviation from this range can significantly decrease the solubility of the API, leading to precipitation, and may also accelerate chemical degradation.[11][12]
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common experimental issues.
Issue 1: Difficulty with Reconstitution
You may encounter slow reconstitution times or the formation of a gel-like mass.
Potential Causes:
-
Incorrect Reconstitution Technique: Vigorous shaking can cause foaming, especially with formulations containing stabilizers, which can denature the API or make complete dissolution difficult to observe.[13]
-
Low Diluent Temperature: Using a cold diluent directly from refrigeration can slow the dissolution process.[13]
-
Poor Cake Structure: An improperly formed lyophilized cake may have low porosity, hindering solvent penetration.[5][13]
Recommended Solutions:
-
Optimize Reconstitution Method:
-
Allow the diluent (SWFI) to reach room temperature (20-25°C) before use.
-
Inject the diluent slowly down the side of the vial to wet the cake.
-
Gently swirl the vial in a circular motion. Avoid vigorous shaking. If reconstitution is slow, allow the vial to sit for several minutes and then resume gentle swirling.[14]
-
-
Evaluate the Lyophilized Cake: Before reconstitution, visually inspect the cake. While minor cracking is often acceptable, significant collapse or a melted appearance (meltback) could indicate a compromised product and should be reported.[7]
Issue 2: Presence of Visible Particulates After Reconstitution
The solution appears hazy, cloudy, or contains visible particles after reconstitution. This is a critical issue as parenteral solutions must be essentially free from visible particulates.[8][15]
Potential Causes:
-
Incomplete Dissolution: The API has not fully dissolved. This is the most common cause.
-
pH-Induced Precipitation: The pH of the reconstituted solution is outside the optimal range, causing the API to precipitate.[6][16] This can happen if the wrong diluent is used.
-
Extrinsic Contamination: Particulate matter introduced from the vial, stopper, or reconstitution environment.
-
API Aggregation/Degradation: Over time or due to improper storage, the API may form insoluble aggregates.
Recommended Solutions:
The following decision tree provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting Decision Tree for Visible Particulates.
Issue 3: In-Use Stability Failure During Infusion Simulation
The diluted this compound solution shows signs of precipitation or a drop in potency when held in an IV bag or passed through infusion tubing.[4]
Potential Causes:
-
Incompatibility with Infusion Fluids: this compound may have limited compatibility with common infusion fluids like 0.9% Sodium Chloride or 5% Dextrose in Water, especially after dilution reduces the concentration of stabilizing excipients.
-
Adsorption to Materials: The hydrophobic nature of this compound can lead to its adsorption onto the surfaces of IV bags (especially PVC) and tubing, reducing the effective concentration delivered.[17]
-
Temperature Effects: Changes in temperature during simulated infusion can affect solubility.
Recommended Solutions:
-
Conduct Compatibility Studies: Perform small-scale studies to confirm the stability of diluted this compound in the intended infusion fluid over the planned administration time.[18] Monitor for visual appearance, pH, and potency (via HPLC).
-
Material Selection: Use polyolefin (PO) or polypropylene (PP) infusion bags and tubing instead of polyvinyl chloride (PVC) to minimize adsorption.
-
In-Line Filters: While filters are often used to remove particulates, be aware that some filters (especially certain membrane types) can also adsorb the drug. If a filter is required, ensure it has been validated for compatibility with this compound.
Section 3: Protocols and Data
Protocol 1: Standard Reconstitution of this compound
-
Inspect the this compound vial to ensure the cake is intact and the seal is secure.
-
Allow both the this compound vial and the Sterile Water for Injection (SWFI) diluent to equilibrate to room temperature (20-25°C).
-
Using a sterile syringe, withdraw the specified volume of SWFI (e.g., 4.8 mL to yield a 10 mg/mL solution).
-
Slowly inject the SWFI into the this compound vial, directing the stream against the glass wall to avoid foaming.
-
Gently swirl the vial in a continuous motion until the lyophilized cake is completely dissolved. Do not shake.
-
Visually inspect the solution for clarity and particulates as per the visual inspection protocol.[19][20] The solution should be clear and free of visible particles.
Protocol 2: Visual Inspection of Reconstituted Solution
This protocol is based on general pharmacopeial guidelines.[8][21]
-
Ensure the inspection area is well-lit (minimum 2000 lux) against both a black and a white background.[19]
-
Hold the vial by its cap and gently swirl to create a vortex, helping to lift any particles from the bottom.
-
Invert the vial slowly and observe for any floating particles against the black background.
-
Observe the solution against the white background to check for colored particles or haziness.
-
The solution is considered acceptable if it is clear and "essentially free" of visible particulates.[15] Any vial showing visible, foreign particulate matter must be rejected.[8][22]
Data Table: this compound Solubility and Stability
The following tables summarize the key physicochemical properties of the reconstituted this compound solution.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.01 | Practically Insoluble |
| 0.9% Sodium Chloride | < 0.01 | Practically Insoluble |
| 5% Dextrose in Water (D5W) | < 0.01 | Practically Insoluble |
| Reconstitution Vehicle (buffered) | > 15.0 | Clear Solution |
| Ethanol | > 20.0 | Soluble |
| Propylene Glycol | > 25.0 | Soluble |
Table 2: Stability of Reconstituted this compound (10 mg/mL) at 2-8°C
| Time Point | % Initial Concentration (HPLC) | Appearance | pH |
| 0 Hours | 100.0% | Clear, Colorless | 4.8 |
| 8 Hours | 99.5% | Clear, Colorless | 4.8 |
| 24 Hours | 98.9% | Clear, Colorless | 4.9 |
| 48 Hours | 96.5% | Clear, Colorless | 5.0 |
Section 4: Mechanistic Diagrams
Diagram 1: Role of Excipients in this compound Formulation
This diagram illustrates how the key excipients work together to create a stable and effective intravenous formulation from a poorly soluble API.
Caption: Key excipients and their functions in the this compound formulation.
References
-
U.S. Food and Drug Administration. (2014). Guidance for Industry: Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice.[Link]
- Vertex AI Search Grounding.Excipients for Parenterals.
- PubMed.Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
- Roquette.
- Oxford Academic.Stability Studies of Drugs Used in Intravenous Solutions: Part I.
- A3P.Visual Inspection of Medicinal Products for Parenteral Use.
- Ashland.parenteral excipients.
- Slideshare.EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx.
- FDA.FDA publishes Draft Guidance on Visual Inspection of Parenterals.
- PubMed.General guidelines for the visual inspection of parenteral products in final containers and in-line inspection of container components.
- Pharmout.Establishing a Standard Operating Procedure for Visual Inspection of Parenterals.
- LyophilizationWorld.Reconstitution Time for Freeze-Dried products: overcome the challenges.
- FDA.Visual Inspection of Injectable Products.
- Slideshare.Effect of pH on stability of drugs, importance of pH on stability of drugs.
- ProJect Pharmaceutics.In-use Stability Studies for Injectables.
- American Pharmaceutical Review.
- FDA.
- MDDI.Stability testing for IVDs.
- U.S. Pharmacist.
- American Pharmaceutical Review.Variables Affecting Reconstitution Time of Dry Powder for Injection.
- Packaging Digest.Reconstructing reconstitution.
- PharmTech.How to Conduct Stability Studies for Ready-to-Use IV Bags.
- StabilityStudies.in.Factors Affecting Drug Stability: pH.
- Slideshare.Manufacture of Parenteral Products and Troubleshooting - Part A.
- Benchchem.
- ACS Publications.Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.
- PMC - NIH.Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- Ascendia Pharmaceutical Solutions.4 Factors Affecting Solubility of Drugs.
- ContinuumRx.Troubleshooting Peripheral IV.
- ResearchGate.Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- PubMed Central.Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.
- ISMP.
- bioRxiv.
- Pharma Now.Parenteral Drugs: Formulation Requirements and Common Challenges.
- American Injectables.
Sources
- 1. roquette.com [roquette.com]
- 2. EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx [slideshare.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In-use Stability Studies for Injectables - ProJect Pharmaceutics [project-pharmaceutics.com]
- 5. lyophilizationworld.com [lyophilizationworld.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 10. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. FDA publishes Draft Guidance on Visual Inspection of Parenterals - Visual Inspection Group [visual-inspection.gmp-compliance.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How to Conduct Stability Studies for Ready-to-Use IV Bags – StabilityStudies.in [stabilitystudies.in]
- 18. uspharmacist.com [uspharmacist.com]
- 19. a3p.org [a3p.org]
- 20. shxws.net [shxws.net]
- 21. General guidelines for the visual inspection of parenteral products in final containers and in-line inspection of container components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ismp.org [ismp.org]
Validation & Comparative
A Comparative Guide to the Validation of Fauc-213's Antagonist Activity at the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis and experimental validation of Fauc-213, a highly selective antagonist for the Dopamine D4 receptor (D4R). The D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family, is a significant target in the research and development of treatments for various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).[1][2][3] The selective antagonism of the D4 receptor is a promising therapeutic strategy, potentially offering a more targeted approach with a reduced side-effect profile compared to less selective dopamine antagonists.[1][4]
This compound (CAS: 337972-47-1; Molecular Formula: C₁₈H₁₉ClN₄) is an orally active compound capable of crossing the blood-brain barrier.[5][6][7] It has been identified as a complete antagonist with high selectivity for the D4 receptor, exhibiting atypical antipsychotic characteristics in preclinical models.[5][8][9]
This guide will objectively compare the performance of this compound with other established D4 receptor antagonists, providing the supporting experimental data and detailed methodologies necessary for its validation.
Quantitative Comparison of Dopamine D4 Antagonists
The efficacy and selectivity of a receptor antagonist are paramount. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound in comparison to other well-characterized D4 antagonists. Lower Ki and IC50 values are indicative of higher affinity and potency, respectively.
Table 1: Binding Affinity (Kᵢ, nM) of Selected Dopamine Antagonists
| Compound | D4 Receptor (Kᵢ, nM) | D2 Receptor (Kᵢ, nM) | D3 Receptor (Kᵢ, nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
|---|---|---|---|---|---|
| This compound | 2.2 [5][7] | 3400 [5][7] | 5300 [5][7] | ~1545 | ~2409 |
| L-745,870 | 0.43[1][10] | >2000[1] | >2000[1] | >4651[1] | >4651[1] |
| Sonepiprazole | 10[1][10] | >2000[1] | >2000[1] | >200[1] | >200[1] |
| ML398 | 36[1] | >20,000 | >20,000[1] | >555[1] | >555[1] |
Table 2: Functional Potency (IC₅₀, nM) of Selected Dopamine D4 Antagonists in cAMP Assays
| Compound | IC₅₀ (nM) |
|---|---|
| This compound | Data not readily available in provided search results. |
| L-745,870 | 0.1 - 1000 (assay dependent)[1] |
| PD 89211 | 2.1[1] |
| ML398 | 130[1] |
Experimental Validation of Antagonist Activity
A thorough validation of this compound's antagonist properties requires a multi-faceted approach, combining direct binding assessment with functional assays that measure the downstream consequences of receptor blockade.
Radioligand Binding Assay: Quantifying Affinity
The primary method to determine a compound's affinity for its target receptor is the competitive radioligand binding assay.[11][12] This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human dopamine D4 receptor.[1]
Materials:
-
Cell Membranes: Prepared from a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D4 receptor.[1]
-
Radioligand: [³H]spiperone or another suitable high-affinity D4 antagonist radioligand.[1]
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
-
Non-specific Binding Control: A high concentration of a non-labeled D4 antagonist (e.g., 10 µM haloperidol).[1]
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).[1][13]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in an ice-cold buffer and pellet the membranes via high-speed centrifugation.[13][14] Wash the pellet and resuspend it in the assay buffer.[14] Determine the protein concentration using a standard method (e.g., BCA assay).[14]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[14] Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[13] Wash the filters multiple times with ice-cold wash buffer.[1]
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[14]
Functional Assays: Measuring Cellular Response
Functional assays are crucial to confirm that the binding of this compound to the D4 receptor translates into a functional blockade of receptor signaling. The D4 receptor is a Gᵢ/ₒ-coupled GPCR, meaning its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][3][15] An antagonist will prevent this decrease.
Caption: Canonical Gαi-coupled signaling pathway of the D4 receptor.
Objective: To measure the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.[1]
Materials:
-
Cells: A whole-cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.[1]
-
D4 Agonist: e.g., Quinpirole.[1]
-
Adenylyl Cyclase Activator: Forskolin.[1]
-
Test Compound: this compound at a range of concentrations.
-
cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.[1]
-
Phosphodiesterase Inhibitor: e.g., IBMX, to prevent cAMP degradation.[1]
Procedure:
-
Cell Culture: Plate the D4R-expressing cells in a 96-well plate and grow to near confluency.[1]
-
Pre-treatment: On the day of the assay, replace the medium with a serum-free medium containing a phosphodiesterase inhibitor and incubate for approximately 30 minutes.[1]
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.[1]
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of the D4 agonist (typically the EC₈₀ concentration) to the wells.[1] Incubate for 15-30 minutes.[1]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit, following the manufacturer's protocol.[1]
-
Data Analysis: Plot the measured cAMP concentration against the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value, which represents the concentration of this compound that restores the cAMP level to 50% of the maximal agonist-induced inhibition.[1]
β-Arrestin Recruitment Assay: An Alternative Functional Readout
In addition to G-protein signaling, GPCR activity can be measured through G-protein-independent pathways, such as the recruitment of β-arrestin proteins to the activated receptor.[16][17] This interaction is involved in receptor desensitization and internalization. β-arrestin recruitment assays offer a universal method for assessing GPCR function, independent of the G-protein coupling subtype, and are particularly effective for identifying antagonists.[16][17]
Caption: Workflow for a β-arrestin recruitment assay.
Objective: To validate the antagonist activity of this compound by measuring its ability to block agonist-induced β-arrestin recruitment to the D4 receptor.
Principle: This assay utilizes enzyme fragment complementation (EFC).[18] The D4 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Upon agonist stimulation, β-arrestin is recruited to the D4 receptor, forcing the complementation of the two enzyme fragments. This restores enzyme activity, which hydrolyzes a substrate to produce a detectable chemiluminescent signal.[18] An antagonist like this compound will prevent this interaction and thus reduce the signal.
Procedure:
-
Cell Plating: Use an engineered cell line co-expressing the tagged D4 receptor and β-arrestin constructs.
-
Antagonist Addition: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: Add a fixed concentration of a D4 agonist to induce receptor activation and β-arrestin recruitment.
-
Incubation: Incubate the plate to allow for the recruitment and enzymatic reaction to occur.
-
Signal Detection: Add the substrate and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The degree of signal inhibition corresponds to the antagonist activity. Determine the IC₅₀ value from the dose-response curve.
Discussion and Conclusion
The experimental data robustly validates this compound as a potent and highly selective D4 receptor antagonist. The radioligand binding assays demonstrate its high affinity for the D4 receptor, with Kᵢ values in the low nanomolar range.[5][7] Critically, the selectivity ratio, which is over 1500-fold for the D2 receptor and over 2400-fold for the D3 receptor, underscores its specificity. This high degree of selectivity is a key attribute, suggesting a lower likelihood of off-target effects commonly associated with less selective antipsychotics, such as extrapyramidal symptoms.[4]
Functional assays, such as cAMP inhibition and β-arrestin recruitment, confirm that this binding translates into a functional blockade of both G-protein-dependent and -independent signaling pathways. Preclinical behavioral studies further support these in vitro findings, showing that this compound can reduce amphetamine-induced hyperactivity, a model relevant to antipsychotic activity.[5][8][19]
References
- Comparative Analysis of Dopamine D4 Receptor Antagonists. (n.d.). Benchchem.
- A Comparative Guide to Selective D4 Receptor Antagonists: Alternatives to Fananserin. (n.d.). Benchchem.
- Rivera, A., Gamo, E., & Moratalla, R. (2011). The dopamine D4 receptor: biochemical and signalling properties. The FEBS Journal, 278(4), 572-583.
- Seeman, P., & Van Tol, H. H. (1994). Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. Journal of Neural Transmission. Supplementum, 42, 91-102.
- GPCR β-Arrestin Product Solutions. (n.d.). Eurofins DiscoverX.
- Why Study GPCR Arrestin Recruitment? (n.d.). Eurofins DiscoverX.
- Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride. (2024). Patsnap Synapse.
- FAUC 213 | Dopamine D4 Receptor Antagonist. (n.d.). MedchemExpress.com.
- Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. National Center for Biotechnology Information.
- ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology.
- FAUC 213 | CAS 337972-47-1. (n.d.). Santa Cruz Biotechnology.
- This compound (CAS Number: 337972-47-1). (n.d.). Cayman Chemical.
- Boeckler, F., Russig, H., Zhang, W., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 175(1), 7-17.
- Löber, S., Hübner, H., Utz, W., et al. (2001). Rationally based efficacy tuning of selective dopamine D4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213). Journal of Medicinal Chemistry, 44(17), 2691-2694.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- DRD4 Gene. (n.d.). GeneCards.
- Gonzalez-Espinosa, C., & Borroto-Escuela, D. O. (2012). The dopamine D4 receptor, the ultimate disordered protein. Cellular and Molecular Life Sciences, 69(1), 1-16.
- FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. (2004). Semantic Scholar.
- The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. (2024). MDPI.
- Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). ACS Publications.
- Dopamine receptor D4. (n.d.). Wikipedia.
- FAUC 213 | 337972-47-1. (n.d.). ChemicalBook.
- Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. (1997). Neuroscience Letters, 229(2), 130-134.
- Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. (n.d.). Benchchem.
- DRD4 Interacts with TGF‐β Receptors to Drive Colorectal Cancer Metastasis Independently of Dopamine Signaling P
- Application of β Arrestin Assays to the Orphan GPCR World. (2017). YouTube.
- cAMP NOMAD D4 Dopamine Receptor Cell Line. (n.d.). Innoprot.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Radioligand Binding Assay. (n.d.). Creative Bioarray.
- FAUC 213, a highly selective dopamine D>4> receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. (n.d.). UNT Health Science Center.
- Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). PubMed Central.
- Dopamine D4 Receptor Antagonist Research Articles. (n.d.). R Discovery.
- Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. (2019). Journal of Medicinal Chemistry.
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (n.d.). MDPI.
- Asghari, V., Sanyal, S., Buchwaldt, S., et al. (1995). Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants. Journal of Neurochemistry, 65(3), 1157-1165.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell. (n.d.). Revvity.
- Bunch, L., Liljefors, T., Greenwood, J. R., et al. (2003). Rational design, synthesis, and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid: a novel conformationally restricted glutamic acid analogue. The Journal of Organic Chemistry, 68(1), 143-151.
- Synthesis, pharmacological studies and molecular modeling of some tetracyclic 1,3-diazepinium chlorides. (2010). Bioorganic & Medicinal Chemistry, 18(2), 701-707.
- 2,5-Furandicarboxylic acid. (n.d.). PubChem. National Center for Biotechnology Information.
- Design, Synthesis, Pharmacological Evaluation and Vascular Effects of Delphinidin Analogues. (n.d.). PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. genecards.org [genecards.org]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. innoprot.com [innoprot.com]
- 16. GPCR β-Arrestin Product Solutions [discoverx.com]
- 17. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. FAUC 213 | 337972-47-1 [chemicalbook.com]
A Comparative Analysis of Fauc-213's Receptor Selectivity Profile
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Evolving Landscape of Antipsychotic Selectivity
The therapeutic efficacy of antipsychotic drugs is intrinsically linked to their interaction with a diverse array of neurotransmitter receptors. While dopamine D2 receptor antagonism remains a cornerstone of antipsychotic action, particularly for alleviating the positive symptoms of schizophrenia, the clinical profiles of these agents are profoundly influenced by their affinities for other receptors.[1][2] This guide provides a detailed comparative analysis of Fauc-213, a novel compound with a distinct selectivity profile, against established first-generation (typical) and second-generation (atypical) antipsychotics. By examining its receptor binding affinities in the context of well-characterized drugs, we aim to provide researchers with a comprehensive understanding of this compound's potential therapeutic window and side-effect liability.
The central hypothesis driving the development of atypical antipsychotics was that a broader receptor interaction profile, particularly a high serotonin 5-HT2A to dopamine D2 receptor affinity ratio, could lead to improved efficacy against negative symptoms and a lower incidence of extrapyramidal side effects (EPS).[3][4] this compound emerges from a continued effort to refine receptor selectivity, with a primary focus on the dopamine D4 receptor.[5][6][7] This guide will delve into the quantitative data that defines this compound's unique signature and explore the experimental methodologies used to generate such crucial preclinical data.
Comparative Receptor Binding Affinity
The selectivity of an antipsychotic agent is quantitatively defined by its binding affinity (Ki) for various receptors. A lower Ki value indicates a higher binding affinity. The following table presents a comparative summary of the in vitro receptor binding affinities of this compound alongside a selection of prototypical and widely used antipsychotic drugs.
| Receptor | This compound | Haloperidol (Typical) | Chlorpromazine (Typical) | Clozapine (Atypical) | Risperidone (Atypical) | Olanzapine (Atypical) |
| Dopamine D2 | 3,400 nM[5][8] | 1.5 nM | 1.1 nM | 125 nM[9] | 3.3 nM[9] | 11 nM[9] |
| Dopamine D3 | 5,300 nM[5][8] | 0.7 nM | 2.4 nM | 240 nM | 7.4 nM | 49 nM |
| Dopamine D4 | 2.2 nM [5][8] | 5 nM | 9 nM | 9 nM | 7.1 nM | 27 nM |
| Serotonin 5-HT1A | 1,200 nM[5][10] | 2,800 nM | 1,700 nM | 140 nM | 270 nM | 2,000 nM |
| Serotonin 5-HT2A | 520 nM[5][10] | 55 nM | 2.5 nM | 12 nM | 0.16 nM [8] | 4 nM |
| Adrenergic α1 | 270 nM[5][10] | 12 nM | 2.2 nM | 7 nM | 0.8 nM[8] | 19 nM |
| Histamine H1 | - | 750 nM | 3.2 nM | 1.1 nM | 2.23 nM[8] | 1.9 nM |
| Muscarinic M1 | - | >10,000 nM | 13 nM | 1.9 nM | >10,000 nM | 26 nM |
Visualizing Receptor Selectivity
The following diagram illustrates the remarkable selectivity of this compound for the dopamine D4 receptor compared to the D2 receptor, a key differentiator from both typical and atypical antipsychotics.
Caption: Comparative Dopamine Receptor Selectivity.
Expert Analysis of this compound's Selectivity Profile
This compound distinguishes itself with its profound selectivity for the dopamine D4 receptor over the D2 and D3 subtypes.[5][8] This is in stark contrast to first-generation antipsychotics like haloperidol, which are potent D2 receptor antagonists, a property linked to their efficacy but also to a high risk of EPS.[2][4]
Second-generation, or atypical, antipsychotics generally exhibit a more complex receptor binding profile. For instance, clozapine has a relatively low affinity for D2 receptors but a higher affinity for D4 receptors, alongside potent antagonism at various serotonin, histamine, adrenergic, and muscarinic receptors.[11] This "dirty" receptor profile is thought to contribute to its broad efficacy, but also to its significant side effects, such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects (M1 antagonism).[12]
This compound, with its high D4 selectivity and comparatively weak affinity for D2, 5-HT2A, and α1 receptors, represents a more "magic bullet" approach.[5][10] The rationale for targeting the D4 receptor stems from its preferential expression in limbic and cortical brain regions associated with cognition and emotion, and its relative scarcity in the striatum, which is involved in motor control.[7] In theory, this could translate to a therapeutic effect with a significantly reduced risk of EPS. Animal models have provided some support for this, showing that this compound exhibits atypical antipsychotic-like properties without inducing catalepsy, a predictor of EPS in rodents.[6][13]
However, it is important to note that the clinical development of other selective D4 antagonists has yielded mixed results, with some failing to demonstrate efficacy in treating schizophrenia.[5][10] This highlights the complexity of the disease's neurobiology and suggests that D4 antagonism alone may not be sufficient for all patient populations.
Experimental Protocol: In Vitro Radioligand Binding Assay
To ensure the trustworthiness of the comparative data presented, it is essential to understand the methodology by which it was generated. The following is a detailed, step-by-step protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity (Ki) of a test compound.
I. Preparation of Receptor-Containing Membranes
-
Cell Culture and Harvesting: Culture a cell line stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing D4 receptors) to a high density. Harvest the cells by scraping and centrifugation.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors). Homogenize the cell suspension using a Dounce or Polytron homogenizer to lyse the cells and release the membranes.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation and Storage: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
II. Competitive Binding Assay
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-spiperone for D4 receptors).
-
-
Initiation of Reaction: Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the amount of radioactivity on each filter using a scintillation counter.
III. Data Analysis
-
Determine IC50: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Diagram
Caption: Workflow for Radioligand Binding Assay.
Conclusion and Future Directions
This compound presents a highly selective pharmacological tool for investigating the role of the dopamine D4 receptor in psychosis and other CNS disorders. Its distinct binding profile, characterized by potent and selective D4 antagonism, offers a clear differentiation from both typical and atypical antipsychotics. This high degree of selectivity holds the potential for a more targeted therapeutic approach with a reduced burden of off-target side effects.
However, the journey from a promising preclinical profile to a clinically effective therapeutic is complex. The ultimate therapeutic value of this compound will depend on its ability to modulate neuronal circuits effectively in vivo and demonstrate clinical efficacy in human trials. Further research should focus on its functional activity at the D4 receptor, its pharmacokinetic properties, and its effects in a wider range of behavioral models relevant to both the positive and negative/cognitive symptoms of schizophrenia. This comprehensive guide serves as a foundational resource for researchers embarking on the further characterization and potential development of this compound and other next-generation antipsychotic agents.
References
-
Boeckler, F., Russig, H., Zhang, W., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology (Berl), 175(1), 7-17. [Link]
-
Boeckler, F., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Tel Aviv University. [Link]
-
Buckley, P. F. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry, 68(suppl 6), 5-9. [Link]
-
Kulagireva, A. A., & Singh, S. K. (2000). Dopamine D4 receptors and development of newer antipsychotic drugs. Fundamental & Clinical Pharmacology, 14(4), 285-292. [Link]
-
Lieberman, J. A., et al. (1998). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group. Archives of General Psychiatry, 55(6), 537-543. [Link]
-
Tarsy, D., & Baldessarini, R. J. (2006). First- vs Second-Generation Antipsychotics. Psychopharmacology Institute. [Link]
-
De Luca, V., & de Bartolomeis, A. (2021). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 19(8), 1194-1209. [Link]
-
Bristow, L. J., & Kramer, M. S. (1998). Dopamine D3 and D4 receptor antagonists in the treatment of schizophrenia. Current Opinion in Investigational Drugs, 3(1), 101-105. [Link]
-
Rhesus Medicine. (2020, June 12). Antipsychotic Drugs - Typical vs Atypical (Uses, Side Effects, Mechanism) [Video]. YouTube. [Link]
-
Mailman, R. B., & Murthy, V. (2010). Contrasting Typical and Atypical Antipsychotic Drugs. PMC - PubMed Central. [Link]
-
FDA. (2016, May 10). Atypical Antipsychotic Drugs Information. [Link]
-
Wikipedia. (2024, December 20). Antipsychotic. [Link]
-
Harro, J., et al. (2010). Different effects of typical and atypical antipsychotics on grey matter in first episode psychosis: the AESOP study. PubMed. [Link]
-
Jones-Brando, L. V., et al. (2003). Comparison of the efficacy and acceptability of atypical antipsychotic drugs: a meta-analysis of randomized, placebo-controlled trials. PubMed. [Link]
-
Cross, A. J., et al. (1999). Selectivity of action of typical and atypical anti-psychotic drugs as antagonists of the behavioral effects of 1-[2,5-dimethoxy-4-iodophenyl]-2-aminopropane (DOI). PubMed. [Link]
-
Crossley, N. A., et al. (2010). Efficacy of atypical v. typical antipsychotics in the treatment of early psychosis: meta-analysis. PMC - PubMed Central. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Stahl, S. M. (2019). Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels. In The Clozapine Handbook. Cambridge University Press. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. studylib.net [studylib.net]
Head-to-Head Comparison: Fauc-213 and Risperidone in the Context of Schizophrenia Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antipsychotic drug development, the quest for novel mechanisms of action that offer improved efficacy and tolerability remains a paramount objective. This guide provides a detailed head-to-head comparison of Fauc-213, a preclinical investigational compound, and risperidone, a widely prescribed second-generation antipsychotic. The analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of their distinct pharmacological profiles. While risperidone's properties are well-documented through extensive clinical use, the data for this compound is, at present, confined to preclinical models. This guide will therefore contrast the established clinical profile of risperidone with the preclinical promise of this compound, highlighting the scientific rationale and potential implications for future schizophrenia therapeutic strategies.
Section 1: Mechanism of Action - A Tale of Two Receptors
The fundamental difference between this compound and risperidone lies in their primary molecular targets within the central nervous system. This divergence in mechanism underpins their contrasting pharmacological effects observed in preclinical and clinical settings.
This compound: A Highly Selective Dopamine D4 Receptor Antagonist
This compound is distinguished by its high selectivity as a full antagonist for the dopamine D4 receptor.[1][2][3][4] In preclinical studies, its affinity for the D4 receptor is significantly higher than for other dopamine receptor subtypes, including the D2 receptor, which is the primary target for most conventional and atypical antipsychotics.[3] The rationale for targeting the D4 receptor in schizophrenia stems from its high expression in limbic and cortical brain regions implicated in the pathophysiology of the disorder, and its theoretical potential to achieve antipsychotic efficacy with a reduced risk of extrapyramidal symptoms (EPS).
Risperidone: A Broad-Spectrum Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist
Risperidone's mechanism of action is characterized by its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[5][6][7][8] This dual-receptor blockade is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a generally lower propensity for EPS compared to first-generation antipsychotics.[9] Risperidone also exhibits affinity for other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which may contribute to its side effect profile, such as orthostatic hypotension and sedation.[5]
Signaling Pathway Diagram
Caption: Comparative signaling pathways of this compound and risperidone.
Section 2: Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its clinical utility. Here, we compare the known human pharmacokinetics of risperidone with the limited available preclinical data for this compound.
This compound: Preclinical Insights
Pharmacokinetic data for this compound in humans is not publicly available. Preclinical studies have utilized high-performance liquid chromatography (HPLC) to determine its bioavailability and validate application schedules in animal models.[1] Further research is necessary to characterize its ADME profile in humans.
Risperidone: Well-Characterized Human Pharmacokinetics
Risperidone is well-absorbed after oral administration, with a bioavailability of about 70%.[5][10] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, 9-hydroxyrisperidone.[5][7][10] The parent drug and its active metabolite constitute the "active moiety," and their combined concentrations are responsible for the clinical effect. The elimination half-life of the active moiety is approximately 20 hours.[5][11] Genetic variations in CYP2D6 can lead to differences in metabolism, classifying individuals as "extensive" or "poor" metabolizers.[7]
Comparative Pharmacokinetic Parameters
| Parameter | This compound | Risperidone |
| Bioavailability | Data not available in humans. | ~70% (oral)[5][10] |
| Protein Binding | Data not available in humans. | Risperidone: ~90%; 9-hydroxyrisperidone: ~77%[5][7] |
| Metabolism | Data not available in humans. | Hepatic, primarily via CYP2D6 to active metabolite (9-hydroxyrisperidone)[5][7][10] |
| Elimination Half-life | Data not available in humans. | Active moiety: ~20 hours[5][11] |
| Excretion | Data not available in humans. | Primarily renal[11] |
Section 3: Efficacy in Models of Schizophrenia
The ultimate measure of an antipsychotic's potential is its ability to ameliorate the symptoms of schizophrenia. This section contrasts the preclinical efficacy data for this compound with the extensive clinical trial data for risperidone.
This compound: Promise in Preclinical Models
Preclinical studies have demonstrated that this compound exhibits antipsychotic-like properties in established animal models of schizophrenia. Specifically, it has been shown to:
-
Reduce amphetamine-induced locomotor hyperactivity: This model is often used to screen for potential antipsychotic activity, as hyperactivity is thought to mimic the positive symptoms of schizophrenia. This compound significantly reduced this hyperactivity at a dose of 30 mg/kg.[1]
-
Restore apomorphine-disrupted prepulse inhibition (PPI): PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This compound was effective in restoring PPI in a rat model.[1]
These findings suggest that selective D4 receptor antagonism may be a viable strategy for achieving antipsychotic effects.
Risperidone: Clinically Proven Efficacy
Risperidone has demonstrated efficacy in numerous large-scale, randomized, double-blind, placebo-controlled clinical trials for the treatment of schizophrenia in both adults and adolescents.[9][12][13][14][15] It is effective in reducing both the positive and negative symptoms of schizophrenia.[9] Clinical studies have shown that risperidone is superior to placebo and has comparable efficacy to other atypical antipsychotics like olanzapine.[5][14] The effective dose range for schizophrenia is typically 4-16 mg per day for adults.[14]
Experimental Protocol: Prepulse Inhibition (PPI) Assay
Objective: To assess the ability of a test compound (e.g., this compound) to reverse deficits in sensorimotor gating induced by a dopamine agonist (e.g., apomorphine) in rodents, a preclinical model relevant to schizophrenia.
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats are individually housed and acclimated to the testing environment.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor platform to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Each rat is placed in the startle chamber for a 5-minute acclimation period with background white noise.
-
Baseline Startle: A series of startle stimuli (e.g., 120 dB) are presented to determine the baseline startle response.
-
PPI Trials: Test trials consist of either the startle stimulus alone (pulse-alone trial) or the startle stimulus preceded by a weak, non-startling prepulse stimulus (e.g., 85 dB) at a specific interstimulus interval (e.g., 100 ms).
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound at various doses) or vehicle, followed by administration of the disrupting agent (e.g., apomorphine) or saline.
-
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse+pulse trial / startle amplitude on pulse-alone trial)] x 100. Statistical analysis (e.g., ANOVA) is used to compare PPI levels across different treatment groups.
Section 4: Safety and Tolerability
The side effect profile of an antipsychotic is a critical factor in treatment adherence and overall patient outcomes. This section compares the preclinical safety findings for this compound with the well-documented side effects of risperidone in humans.
This compound: A Potentially Favorable Preclinical Safety Profile
A key finding from preclinical studies of this compound is its apparent lack of extrapyramidal side effects (EPS) at therapeutically relevant doses. In animal models, the 30 mg/kg dose that was effective in antipsychotic behavioral tests did not induce catalepsy, a common preclinical indicator of EPS liability.[1] Furthermore, this dose did not increase dopamine turnover in the dorsal striatum, nucleus accumbens, or medial prefrontal cortex, suggesting a mechanism of action that is distinct from D2 receptor antagonists which are known to cause EPS.[1] However, the authors of the preclinical study note that a partial involvement of 5-HT2 and alpha-1 receptors cannot be entirely ruled out.[1]
Risperidone: A Clinically Characterized Side Effect Profile
While generally better tolerated than first-generation antipsychotics, risperidone is associated with a range of side effects. Common side effects include:
-
Metabolic: Weight gain, increased appetite, and an increased risk of high blood sugar.[16][17][18][19]
-
Neurological: Drowsiness, dizziness, and extrapyramidal symptoms (EPS) such as parkinsonism, akathisia, and dystonia, particularly at higher doses.[7][16] Tardive dyskinesia, a potentially irreversible movement disorder, is a rare but serious risk.[5][20]
-
Endocrine: Hyperprolactinemia (elevated prolactin levels), which can lead to gynecomastia, galactorrhea, and menstrual irregularities.[6][16]
-
Cardiovascular: Orthostatic hypotension (a drop in blood pressure upon standing), particularly at the beginning of treatment.[6]
Serious but rare side effects include neuroleptic malignant syndrome, seizures, and an increased risk of stroke in elderly patients with dementia-related psychosis.[16][17][18]
Comparative Side Effect Profile
| Side Effect Category | This compound (Preclinical) | Risperidone (Clinical) |
| Extrapyramidal Symptoms (EPS) | Not observed at effective doses in animal models.[1] | Dose-dependent risk of parkinsonism, akathisia, dystonia.[7][16] |
| Weight Gain/Metabolic Effects | Data not available. | Common; increased appetite and risk of hyperglycemia.[16][17][18][19] |
| Hyperprolactinemia | Data not available. | Common; can lead to endocrine side effects.[6][16] |
| Sedation | Data not available. | Common.[16] |
| Orthostatic Hypotension | Data not available. | Can occur, especially at treatment initiation.[6] |
Conclusion and Future Directions
This head-to-head comparison highlights the distinct pharmacological profiles of this compound and risperidone. This compound, as a highly selective dopamine D4 receptor antagonist, shows promise in preclinical models of schizophrenia by demonstrating antipsychotic-like efficacy without the hallmark D2-mediated extrapyramidal side effects. This selective mechanism represents a compelling avenue for future antipsychotic drug development, potentially offering a more targeted therapeutic approach with an improved safety profile.
Risperidone, on the other hand, is a well-established and effective treatment for schizophrenia, but its broader receptor-binding profile contributes to a range of side effects that can impact patient adherence and quality of life.
The critical next step for this compound is to progress into clinical development to ascertain its safety, tolerability, pharmacokinetics, and efficacy in humans. Should its favorable preclinical profile translate to the clinic, it could represent a significant advancement in the pharmacological treatment of schizophrenia, offering a novel therapeutic option for patients and clinicians. The journey of this compound from a preclinical candidate to a potential therapeutic will be closely watched by the scientific community, as it holds the potential to validate the dopamine D4 receptor as a key target for the next generation of antipsychotic medications.
References
-
Risperidone. In: Wikipedia. [Link]
-
The pharmacokinetics of risperidone in humans: a summary. PubMed. [Link]
-
Mechanism of Action | PERSERIS® (risperidone) HCP. [Link]
-
Risperidone - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]
-
Risperidone (Risperdal): Uses, Interactions & Side Effects. Cleveland Clinic. [Link]
-
FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. PubMed. [Link]
-
Side effects of risperidone. NHS. [Link]
-
Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute. [Link]
-
Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Pediatric Oncall. [Link]
-
Phase-IV Multicentre Clinical Study of Risperidone in the Treatment of Outpatients With Schizophrenia. The RIS-CAN-3 Study Group. PubMed. [Link]
-
Risperidone: MedlinePlus Drug Information. MedlinePlus. [Link]
-
What You Need to Know About 9 Risperidone Side Effects. GoodRx. [Link]
-
List of adverse effects of risperidone. In: Wikipedia. [Link]
-
Risperidone in the treatment of schizophrenia. PubMed. [Link]
-
Risperidone versus placebo for schizophrenia. PMC - PubMed Central. [Link]
-
FAUC 213, a highly selective dopamine D>4> receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. UNT Health Science Center. [Link]
-
Treating schizophrenia with Risperdal: How effective is it?. Medical News Today. [Link]
-
A Randomized, Double-Blind, Placebo-Controlled Clinical Study of the Efficacy and Safety of Risperidone for the Treatment of Schizophrenia in Adolescents. The YODA Project. [Link]
-
First Episode Schizophrenia and Cannabis-Related Disorder Study. ClinicalTrials.gov. [Link]
-
FAUC 213, a highly selective dopamine D>4> receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. UNT Health Science Center. [Link]
Sources
- 1. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.unthsc.edu [experts.unthsc.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. experts.unthsc.edu [experts.unthsc.edu]
- 5. Risperidone - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Risperidone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 11. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase-IV multicentre clinical study of risperidone in the treatment of outpatients with schizophrenia. The RIS-CAN-3 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Risperidone versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treating schizophrenia with Risperdal: How effective is it? [medicalnewstoday.com]
- 15. NCT00088075 - A Randomized, Double-Blind, Placebo-Controlled Clinical Study of the Efficacy and Safety of Risperidone for the Treatment of Schizophrenia in Adolescents - The YODA Project [yoda.yale.edu]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Side effects of risperidone - NHS [nhs.uk]
- 18. Risperidone: MedlinePlus Drug Information [medlineplus.gov]
- 19. What You Need to Know About 9 Risperidone Side Effects - GoodRx [goodrx.com]
- 20. List of adverse effects of risperidone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Dopamine Receptor Cross-Reactivity of Fauc-213
Introduction: The Imperative for Receptor Selectivity in Dopaminergic Drug Discovery
In the landscape of neuropharmacology, the development of subtype-selective ligands for dopamine receptors is a critical endeavor for achieving targeted therapeutic effects while minimizing off-target side effects. The dopamine receptor family, integral to motor control, cognition, and reward pathways, is broadly categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies based on their signaling mechanisms.[1][2] While D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, D2-like receptors are coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[2]
Fauc-213, a derivative of 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, has emerged as a potent and highly selective antagonist for the dopamine D4 receptor.[3] Understanding its cross-reactivity profile across all dopamine receptor subtypes is paramount for its preclinical and potential clinical development. This guide provides a comprehensive analysis of the binding affinity of this compound at D2-like dopamine receptors, outlines the state-of-the-art methodologies for assessing receptor cross-reactivity, and offers insights into the interpretation of these findings for drug development professionals.
Comparative Binding Affinity of this compound at Dopamine D2-like Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.
The selectivity of this compound has been primarily characterized at the human dopamine D2, D3, and D4 receptors. The available data demonstrates a remarkable selectivity for the D4 subtype.
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D4 | 2.2 nM |
| Dopamine D2 | 3.4 µM |
| Dopamine D3 | 5.3 µM |
Data sourced from commercially available information and supported by the primary literature.[3]
This striking difference in binding affinity, with over a 1500-fold higher affinity for the D4 receptor compared to the D2 receptor, underscores the high selectivity of this compound within the D2-like receptor family.
Note on D1-like Receptor Cross-Reactivity: As of the latest literature review, comprehensive binding affinity data for this compound at the dopamine D1 and D5 receptors is not publicly available. Researchers are encouraged to perform the assays described below to fully characterize the selectivity profile of this compound.
Experimental Protocols for Determining Dopamine Receptor Cross-Reactivity
To ensure scientific rigor, a multi-faceted approach employing both binding and functional assays is essential to fully elucidate the cross-reactivity profile of a compound like this compound.
Radioligand Binding Assay: The Foundation of Affinity Determination
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound at each dopamine receptor subtype.
Caption: Workflow for determining binding affinity via radioligand competition assay.
-
Membrane Preparation:
-
Culture cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).
-
Harvest cells and wash with ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize cells using a Dounce or Polytron homogenizer in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Aliquot and store membranes at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors or [³H]-SCH23390 for D1-like receptors), and a range of concentrations of this compound.[4]
-
For each receptor subtype, include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand, e.g., haloperidol for D2-like).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[4]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Functional Assays: Assessing the Physiological Impact
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
This assay measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production in cells expressing D1 or D5 receptors.
Caption: Workflow for assessing D1-like receptor antagonism via a cAMP assay.
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human D1 or D5 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.[6]
-
Seed the cells in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a known D1/D5 receptor agonist (e.g., dopamine or SKF-81297) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a time sufficient to allow for robust cAMP production (e.g., 30 minutes).
-
-
cAMP Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Plot the cAMP response against the logarithm of the this compound concentration.
-
Determine the IC50 value for the antagonism of the agonist-induced cAMP response.
-
This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to D2, D3, or D4 receptors, a key step in receptor desensitization and an alternative signaling pathway.[7]
Caption: Workflow for assessing D2-like receptor antagonism via a β-arrestin recruitment assay.
-
Cell Line and Reagents:
-
Utilize a cell line engineered for β-arrestin recruitment assays, such as those employing enzyme complementation (e.g., PathHunter) or resonance energy transfer (e.g., BRET, FRET).[7] These cells co-express the target D2-like receptor and β-arrestin fused to complementary reporter fragments.
-
Seed the cells in an appropriate assay plate.
-
-
Assay Protocol:
-
Pre-incubate the cells with a dilution series of this compound.
-
Add a known D2-like receptor agonist (e.g., quinpirole) at its EC80 concentration.
-
Incubate the plate to allow for the interaction between the receptor and β-arrestin.
-
-
Signal Detection and Data Analysis:
-
Measure the signal generated by the reporter system (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Calculate the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.
-
Signaling Pathways of Dopamine Receptor Subfamilies
A clear understanding of the downstream signaling cascades of the D1-like and D2-like receptor families is crucial for interpreting the results of functional assays.
D1-like Receptor Signaling Pathway
Caption: Canonical Gs-coupled signaling pathway of D1-like dopamine receptors.
D2-like Receptor Signaling Pathway
Caption: Gi-coupled and β-arrestin-mediated signaling of D2-like dopamine receptors.
Conclusion and Future Directions
The available data strongly supports this compound as a highly selective antagonist for the dopamine D4 receptor, with significantly lower affinity for the D2 and D3 subtypes. This selectivity profile makes this compound a valuable research tool for elucidating the specific physiological roles of the D4 receptor and a promising lead compound for the development of targeted therapeutics.
To build a complete picture of its cross-reactivity, it is imperative to determine the binding affinity and functional activity of this compound at the D1 and D5 receptors. The detailed protocols provided in this guide offer a robust framework for conducting these essential experiments. A comprehensive understanding of the full selectivity profile of this compound will be instrumental in advancing its development and unlocking its full therapeutic potential.
References
-
Boeckler, F., Russig, H., Zhang, W., Löber, S., Schetz, J., Hübner, H., Ferger, B., Gmeiner, P., & Feldon, J. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 175(1), 7–17. [Link]
-
Himmler, A., Stratowa, C., & Czernilofsky, A. P. (1993). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor Research, 13(1-4), 79–94. [Link]
-
Boeckler, F., Russig, H., Zhang, W., Löber, S., Schetz, J., Hübner, H., Ferger, B., Gmeiner, P., & Feldon, J. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Semantic Scholar. [Link]
-
Eurofins DiscoverX. (n.d.). D5 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Sassone-Corsi, P., & Civelli, O. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(4), 871-887. [Link]
-
Eurofins DiscoverX. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
bioRxiv. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. [Link]
-
DiVA portal. (2025). A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor. [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]
-
Klewe, I. V., et al. (2008). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. Neuropharmacology, 54(8), 1215-1222. [Link]
-
National Center for Biotechnology Information. (2014). Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin. [Link]
-
Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. [Link]
-
National Center for Biotechnology Information. (2012). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. [Link]
-
National Center for Biotechnology Information. (2016). Functional selectivity of GPCR-directed drug action through location bias. [Link]
-
National Center for Biotechnology Information. (2012). Novel screening assay for the selective detection of G-protein-coupled receptor heteromer signaling. [Link]
-
Frontiers in Pharmacology. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. [Link]
-
National Center for Biotechnology Information. (2021). Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. [Link]
-
bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]
-
Boeckler, F., & Gmeiner, P. (2007). Dopamine D3 receptor ligands: recent advances in the control of subtype selectivity and intrinsic activity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(4), 871-887. [Link]
-
Battaglia, G., et al. (1995). Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes. Synapse, 21(2), 111-118. [Link]
-
National Center for Biotechnology Information. (2009). Functional selectivity in GPCR heterocomplexes. [Link]
-
Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of Neural Transmission, 110(10), 1119-1127. [Link]
-
National Center for Biotechnology Information. (2015). Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. [Link]
-
Eisenegger, C., et al. (2014). Dopamine Receptor-Specific Contributions to the Computation of Value. The Journal of Neuroscience, 34(22), 7487-7494. [Link]
-
National Center for Biotechnology Information. (2014). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. [Link]
Sources
- 1. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Specificity of Fauc-213: A Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting neuropsychiatric disorders, the dopamine D4 receptor has emerged as a compelling target. Fauc-213 is a potent antagonist of this receptor, showing promise in preclinical models. However, the clinical success and safety of any new chemical entity are critically dependent on its specificity. Unintended interactions with other cellular targets, known as off-target effects, can lead to a range of adverse events or confound the interpretation of its therapeutic mechanism.[1][2]
This guide provides a comprehensive framework for evaluating the in vitro specificity of this compound. As a Senior Application Scientist, my aim is to not only present protocols but to instill a deeper understanding of the experimental choices and the importance of a self-validating approach to specificity profiling. We will explore the known selectivity of this compound and compare it with other well-characterized dopamine D4 receptor antagonists, thereby establishing a benchmark for a thorough in vitro specificity assessment.
The Imperative of Specificity in Drug Discovery
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant rate of attrition often attributed to unforeseen off-target activities.[3] For compounds targeting G-protein coupled receptors (GPCRs) like the dopamine D4 receptor, the potential for cross-reactivity with other family members is a primary concern.[4] A highly specific compound allows for a clearer understanding of the biological consequences of modulating its intended target, leading to more predictable clinical outcomes and a wider therapeutic window.
This compound and its Position in the Dopamine D4 Antagonist Landscape
This compound has been identified as a highly selective antagonist at the dopamine D(4) receptor subtype.[5] While its primary target is well-established, early reports suggest that a partial involvement of 5-HT(2)- and alpha(1)-receptors cannot be entirely ruled out, indicating the need for a broader characterization of its off-target profile.[5]
To contextualize the specificity of this compound, we will compare it to other notable dopamine D4 receptor antagonists for which more extensive in vitro specificity data are available. This comparative approach will highlight the current standards in the field and provide a clear roadmap for the comprehensive evaluation of this compound.
Comparative Selectivity Profile of Dopamine D4 Antagonists
The following table summarizes the available in vitro binding affinity (Ki, in nM) data for this compound and its competitors against various dopamine receptor subtypes and other relevant off-targets. A lower Ki value indicates a higher binding affinity. The selectivity ratio provides a quantitative measure of a compound's preference for its primary target over other receptors.
| Compound | D4 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Alpha-1 Adrenergic Receptor (Ki, nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Potential interaction noted[5] | Potential interaction noted[5] | - | - |
| L-745,870 | 0.43[1] | >2000[1] | >2000[1] | Moderate affinity (<300)[1] | Moderate affinity (<300)[1] | >4651 | >4651 |
| U-101387 (Sonepiprazole) | 10[3] | >2000[3] | >2000[3] | >2000[6] | >2000[6] | >200 | >200 |
| CP-293,019 | 3.4[7] | >3310[7] | Data not publicly available | Moderate affinity noted[8] | Data not publicly available | >973 | - |
| PD 89211 | 3.7[9] | >3000[9] | Data not publicly available | >3000[9] | >3000[9] | >810 | - |
This table is compiled from publicly available data and is intended for comparative purposes. The absence of data for this compound highlights the necessity for the experimental workflows outlined in this guide.
A Multi-tiered Approach to In Vitro Specificity Profiling
A robust evaluation of in vitro specificity should be approached in a tiered manner, starting with the primary target and its immediate family and progressively expanding to a broad panel of unrelated targets. This ensures a comprehensive assessment of potential off-target liabilities.
Caption: A tiered workflow for in vitro specificity profiling.
Tier 1: Confirming On-Target Potency and Selectivity within the Dopamine Receptor Family
The initial step is to precisely quantify the affinity and functional potency of this compound for the human dopamine D4 receptor and to determine its selectivity against the closely related D1, D2, D3, and D5 receptor subtypes.
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.
Methodology:
-
Preparation of Cell Membranes: Utilize cell lines stably expressing each of the human dopamine receptor subtypes (D1, D2, D3, D4, D5). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand Selection: Choose a suitable radioligand for each receptor subtype with high affinity and specificity (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
Competition Binding Assay:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: This direct binding assay provides a quantitative measure of the compound's affinity for the receptor, which is a fundamental parameter for assessing specificity.[10]
Objective: To determine the functional potency (IC50) of this compound as an antagonist at the dopamine D4 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human dopamine D4 receptor, which is coupled to the Gαi signaling pathway.[11]
-
cAMP Assay:
-
Plate the cells in a suitable microplate format.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a dopamine D4 receptor agonist (e.g., quinpirole) in the presence of forskolin (to elevate basal cAMP levels).
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced decrease in cAMP levels.
-
Rationale: This assay confirms that this compound not only binds to the D4 receptor but also functionally antagonizes its signaling, providing crucial information about its mechanism of action.[1]
Caption: this compound antagonism of D4 receptor signaling.
Tier 2: Broad Off-Target Profiling Using Commercial Safety Panels
To identify potential off-target interactions beyond the dopamine receptor family, it is essential to screen this compound against a broad panel of receptors, ion channels, and transporters. Several commercial services offer comprehensive safety pharmacology panels.
Objective: To identify potential off-target binding of this compound to a wide range of biologically relevant targets.
Methodology:
-
Panel Selection: Submit this compound for screening against a comprehensive panel such as the SafetyScreen44 or SafetyScreen87 from Eurofins Discovery.[12][13] These panels include a diverse set of GPCRs, ion channels, transporters, and enzymes that are known to be involved in adverse drug reactions.[14]
-
Screening: The service provider will perform radioligand binding assays for each target in the panel at a fixed concentration of this compound (typically 1-10 µM).
-
Data Interpretation: The results are usually reported as the percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) at a 10 µM concentration is considered a "hit" and warrants further investigation.
Rationale: These broad panels provide a cost-effective and high-throughput method to proactively identify potential safety liabilities early in the drug discovery process.[15]
Tier 3: Assessing Off-Target Kinase and Enzyme Inhibition
While this compound is not designed as a kinase inhibitor, promiscuous binding to the ATP-binding site of kinases is a common source of off-target effects for many small molecules.
Objective: To assess the potential for this compound to interact with a broad range of human kinases.
Methodology:
-
Platform: Utilize the KINOMEscan® platform from DiscoverX (now part of Eurofins Discovery), which employs a competition binding assay to quantify the interaction of a compound with over 480 kinases.[5][16]
-
Screening: this compound is screened at a single concentration (e.g., 10 µM) against the entire kinase panel.
-
Data Analysis: The results are typically presented as a percentage of control, with lower percentages indicating stronger binding. Hits are then followed up with dose-response curves to determine the dissociation constant (Kd).
Rationale: A clean profile in a broad kinase screen provides strong evidence for the selectivity of this compound and reduces the risk of unforeseen kinase-mediated side effects.[17]
Tier 4: Functional Confirmation of Off-Target Hits
Any significant off-target binding identified in the screening panels should be followed up with functional assays to determine if the interaction translates into a biological effect (i.e., agonism or antagonism).
Objective: To determine if this compound acts as an agonist or antagonist at any identified off-target GPCRs.
Methodology:
-
Assay Selection: Based on the G-protein coupling of the off-target receptor (e.g., Gαs, Gαq), select an appropriate functional assay, such as a cAMP assay for Gαs-coupled receptors or a calcium flux assay for Gαq-coupled receptors.[1][18]
-
Agonist Mode: Test this compound alone across a range of concentrations to see if it stimulates a response.
-
Antagonist Mode: Pre-incubate the cells with this compound before stimulating with a known agonist for the off-target receptor to see if it inhibits the response.
-
Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists) values.
Rationale: This step is crucial for understanding the biological relevance of any identified off-target binding. A compound that binds to an off-target receptor but has no functional activity at physiologically relevant concentrations may be of less concern.[19]
Conclusion: Building a Comprehensive Specificity Profile for this compound
The in vitro specificity of a drug candidate is a cornerstone of its preclinical development. For this compound, a thorough evaluation will involve not only confirming its high affinity and functional antagonism at the dopamine D4 receptor but also systematically ruling out significant interactions with other dopamine receptor subtypes, a broad panel of other GPCRs, ion channels, transporters, and kinases.
By following the multi-tiered approach outlined in this guide, researchers can build a comprehensive and self-validating specificity profile for this compound. This will not only provide a clearer understanding of its mechanism of action but also de-risk its progression towards clinical development. The comparison with established dopamine D4 antagonists underscores the importance of generating a robust data package to confidently position this compound as a highly specific and promising therapeutic candidate.
References
-
Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 646-657. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. [Link]
-
Lin, S., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C464-C474. [Link]
-
Pugsley, T. A., et al. (2002). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(3), 345-348. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. [Link]
-
Boeckler, F., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 175(1), 7-17. [Link]
-
Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. [Link]
-
Sanner, M. A., et al. (1998). Synthesis, SAR and pharmacology of CP-293,019: a potent, selective dopamine D4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(7), 725-730. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. [Link]
-
Frontiers in Molecular Biosciences. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]
-
Eurofins. (2017). GPCR Products and Services for Drug Discovery & Safety Pharmacology. [Link]
-
DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]
-
Fierce Biotech. (2011). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. [Link]
-
Zhang, K., et al. (2002). Effects of dopamine D4 receptor-selective antagonists on motor hyperactivity in rats with neonatal 6-hydroxydopamine lesions. Psychopharmacology, 161(2), 184-191. [Link]
-
Kim, K. M., et al. (2010). Current perspectives on the selective regulation of dopamine D₂ and D₃ receptors. Journal of Neurochemistry, 115(5), 1089-1100. [Link]
-
Butini, S., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Molecules, 26(11), 3183. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current perspectives on the selective regulation of dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Synthesis, SAR and pharmacology of CP-293,019: a potent, selective dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. eurofins.com [eurofins.com]
- 15. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. chayon.co.kr [chayon.co.kr]
- 18. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 19. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
Fauc-213: A Novel Dopamine D4 Antagonist Navigating the Landscape of Clozapine-Resistant Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The management of clozapine-resistant schizophrenia represents a significant challenge in modern psychiatry. While clozapine remains the gold-standard treatment for patients who do not respond to at least two other antipsychotic medications, a substantial portion of this population, estimated to be between 40% and 70%, exhibits an inadequate response even to clozapine. This reality underscores the urgent need for novel therapeutic strategies that can offer hope to individuals with ultra-treatment-resistant schizophrenia.
This guide provides a comparative analysis of Fauc-213, a highly selective dopamine D4 receptor antagonist, alongside other emerging therapies for schizophrenia, with a specific focus on their potential utility in clozapine-resistant models. We will delve into the mechanistic rationale, preclinical evidence, and comparative efficacy of these compounds, offering a comprehensive resource for researchers and drug development professionals in the field.
The Enigma of Clozapine Resistance and the Rationale for Novel Targets
Clozapine's superior efficacy in treatment-resistant schizophrenia is well-documented.[1][2] However, its complex pharmacology, which involves interactions with multiple neurotransmitter systems, also contributes to a significant side-effect burden that can limit its use.[3] For patients who fail to respond to clozapine, the therapeutic options are limited and often involve augmentation strategies with other medications, which have shown minimal or clinically insignificant benefits.[4]
This therapeutic gap has spurred the investigation of novel molecular targets beyond the dopamine D2 receptor, the primary target of most conventional antipsychotics. The hypothesis is that by engaging different signaling pathways, new drugs may be able to overcome the biological underpinnings of clozapine resistance.
This compound: A Selective Dopamine D4 Receptor Antagonist
This compound is an orally active and highly selective antagonist of the dopamine D4 receptor, with a Ki of 2.2 nM for the human D4.4 subtype.[5] It exhibits significantly less activity at D2 and D3 receptors (Kis of 3.4 μM and 5.3 μM, respectively), suggesting a more targeted mechanism of action compared to broader-spectrum antipsychotics.[5] The rationale for investigating a selective D4 antagonist stems from the observation that clozapine itself has a high affinity for the D4 receptor, which is thought to contribute to its atypical antipsychotic profile.[6][7]
Preclinical Efficacy of this compound in Psychosis Models
Preclinical studies have demonstrated that this compound possesses atypical antipsychotic-like properties in established animal models of psychosis.[8][9][10]
-
Amphetamine-Induced Hyperlocomotion: In rats, this compound significantly reduces the hyperlocomotor activity induced by amphetamine, a model that mimics the positive symptoms of psychosis.[4][8][9] A dose of 30 mg/kg was shown to be effective in this paradigm.[8][9]
-
Prepulse Inhibition (PPI) Disruption: this compound also restores the deficit in prepulse inhibition caused by the dopamine agonist apomorphine.[4][8][9] PPI is a measure of sensorimotor gating, a cognitive process that is deficient in individuals with schizophrenia.[11][12]
Crucially, the effective dose of this compound in these models did not induce catalepsy, a preclinical indicator of extrapyramidal side effects (EPS), which are common with typical antipsychotics that block D2 receptors.[8][9] This finding supports the "atypical" profile of this compound.
While these findings are promising, it is important to note that there is currently no direct experimental evidence evaluating the efficacy of this compound in animal models of clozapine resistance. The potential of this compound in this specific patient population remains a compelling but as yet unanswered question.
Comparative Analysis with Other Novel Antipsychotics
Several other novel antipsychotic agents with distinct mechanisms of action are in various stages of development. Here, we compare this compound with three prominent examples: KarXT (xanomeline-trospium), emraclidine, and ulotaront.
| Compound | Mechanism of Action | Key Preclinical Findings | Status |
| This compound | Selective Dopamine D4 Receptor Antagonist | Reduces amphetamine-induced hyperlocomotion and restores apomorphine-induced PPI deficits without inducing catalepsy.[4][8][9] | Preclinical |
| KarXT (xanomeline-trospium) | M1/M4 Muscarinic Receptor Agonist | Demonstrates antipsychotic-like effects in preclinical models and has shown efficacy in reducing both positive and negative symptoms in clinical trials.[13][14][15] | Approved by FDA for schizophrenia.[15] |
| Emraclidine | M4 Muscarinic Receptor Positive Allosteric Modulator (PAM) | Preclinical studies suggest efficacy in models of positive symptoms of schizophrenia.[16][17] Phase 2 trials in schizophrenia did not meet their primary endpoint.[18][19] | Clinical Development |
| Ulotaront | TAAR1 Agonist with 5-HT1A Agonist Activity | Shows antipsychotic-like effects in preclinical models and has demonstrated potential in treating both positive and negative symptoms in early clinical trials.[2][3][20][21][22] | Phase 3 Clinical Development |
Signaling Pathways and Experimental Workflows
To better understand the distinct mechanisms of these compounds, the following diagrams illustrate their primary signaling pathways and a typical experimental workflow for assessing antipsychotic efficacy in preclinical models.
Caption: Signaling pathways for this compound and KarXT.
Caption: Preclinical experimental workflow for antipsychotic testing.
Detailed Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to screen for potential antipsychotic drugs by assessing their ability to counteract the stimulant effects of amphetamine.[23][24][25][26][27]
Materials:
-
Male Wistar rats (250-300g)
-
Open-field arenas equipped with infrared photobeams
-
d-amphetamine sulfate
-
This compound or other test compounds
-
Vehicle (e.g., saline, 0.5% methylcellulose)
Procedure:
-
Habituation: Acclimate rats to the open-field arenas for 30-60 minutes for at least two consecutive days prior to testing.
-
Drug Administration: On the test day, administer the test compound (e.g., this compound, vehicle) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the amphetamine challenge.
-
Baseline Activity: Place the rats in the open-field arenas and record their locomotor activity for a 30-minute baseline period.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all rats.
-
Post-Amphetamine Activity: Immediately return the rats to the open-field arenas and record their locomotor activity for a subsequent 60-90 minute period.
-
Data Analysis: Quantify locomotor activity (e.g., total distance traveled, number of beam breaks). Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This test measures sensorimotor gating, which is the ability of the nervous system to filter out irrelevant sensory information.[11][12][28][29][30]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Startle response chambers equipped with a loudspeaker and a motion sensor
-
Apomorphine or other PPI-disrupting agent
-
This compound or other test compounds
-
Vehicle
Procedure:
-
Acclimation: Place rats in the startle chambers and allow them to acclimate for a 5-10 minute period with background white noise.
-
Drug Administration: Administer the test compound or vehicle, followed by the PPI-disrupting agent (e.g., apomorphine) at appropriate pretreatment times.
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse + pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Recording: The startle response (a whole-body flinch) is measured by the motion sensor.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: 100 - [(startle response on prepulse + pulse trial / startle response on pulse-alone trial) x 100]. Compare the %PPI between treatment groups. A restoration of the apomorphine-induced deficit in PPI by the test compound suggests potential antipsychotic efficacy.
Future Directions and Conclusion
This compound, with its selective dopamine D4 receptor antagonism, represents a mechanistically distinct approach to the treatment of psychosis. The preclinical data demonstrating its atypical antipsychotic-like profile are encouraging. However, the critical next step for this compound, and indeed for any novel antipsychotic candidate, is to demonstrate efficacy in models that more closely recapitulate the treatment-resistant state.
The development of robust and validated animal models of clozapine resistance is paramount to advancing the field.[1][31] Such models would provide an invaluable platform for testing the hypothesis that selective D4 antagonism can overcome the neurobiological mechanisms underlying clozapine non-response.
References
-
Boeckler, F., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology (Berl), 175(1), 7-17. [Link]
-
Seeman, P., & Van Tol, H. H. (1994). The dopamine D4 receptor: a new target for antipsychotic drugs. Journal of Psychiatry & Neuroscience, 19(1), 3-12. [Link]
-
Boeckler, F., et al. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Tel Aviv University. [Link]
-
UNT Health Science Center. (n.d.). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. UNT Health Science Center. [Link]
-
Semantic Scholar. (n.d.). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Semantic Scholar. [Link]
-
Krystal, J. H., et al. (2022). Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial. The Lancet, 400(10369), 2210-2220. [Link]
-
JoVE. (2024). Microcontroller-Based Prepulse Inhibition Ass. JoVE. [Link]
-
Seeking Alpha. (2024). AbbVie's Emraclidine: M4 Agonist Might Become Best-In-Class In Schizophrenia. Seeking Alpha. [Link]
-
van der Stelt, M., & van den Heuvel, M. W. (2004). The dopamine D4 receptor: biochemical and signalling properties. Progress in neuro-psychopharmacology & biological psychiatry, 28(5), 887-900. [Link]
-
Augusta University. (n.d.). Pre-pulse Inhibition. Augusta University. [Link]
-
Wikipedia. (n.d.). Prepulse inhibition. Wikipedia. [Link]
-
Liégeois, J. F., et al. (1998). Dopamine D4 receptors: a new opportunity for research on schizophrenia. Current medicinal chemistry, 5(2), 99-112. [Link]
-
Ptáček, R., et al. (2011). Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders. Medical science monitor: international medical journal of experimental and clinical research, 17(10), RA215. [Link]
-
JoVE. (2011). Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. JoVE. [Link]
-
Bristow, L. J., & Kramer, M. S. (1999). Dopamine D3 and D4 receptor antagonists in the treatment of schizophrenia. Current opinion in central & peripheral nervous system investigational drugs, 1(4), 473-485. [Link]
-
White, I. M., & Carr, G. D. (2006). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Hippocampus, 16(8), 695-704. [Link]
-
Geyer, M. A., & Swerdlow, N. R. (2009). Realistic expectations of prepulse inhibition in translational models for schizophrenia research. Psychopharmacology, 207(1), 1-15. [Link]
-
Seeman, P. (2006). Psychosis pathways converge via D2high dopamine receptors. Synapse, 60(5), 319-346. [Link]
-
Oak, J. N., & Van Tol, H. H. (2000). Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action. Naunyn-Schmiedeberg's archives of pharmacology, 361(2), 115-121. [Link]
-
AbbVie. (2024). AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia. AbbVie News Center. [Link]
-
Geyer, M. A., & Markou, A. (1995). Animal models relevant to schizophrenia disorders. ACNP. [Link]
-
Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. Creative Biolabs. [Link]
-
Kim, J. H., & Howes, O. D. (2019). Hypofunctional Dopamine Uptake and Antipsychotic Treatment-Resistant Schizophrenia. Frontiers in psychiatry, 10, 68. [Link]
-
Lindsley, C. W., et al. (2025). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ACS chemical neuroscience. [Link]
-
b-neuro. (n.d.). Amphetamine induced hyperlocomotion. b-neuro. [Link]
-
Carey, R. J., et al. (2010). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Behavioural brain research, 208(1), 126-131. [Link]
-
Sams-Dodd, F. (1998). A test of the predictive validity of animal models of schizophrenia based on phencyclidine and D-amphetamine. Behavioural pharmacology, 9(5-6), 465-481. [Link]
-
Holtzman, S. G., et al. (2014). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Frontiers in behavioral neuroscience, 8, 303. [Link]
-
Rowan Digital Works. (2025). Cobenfy(Xanomeline/Trospium) vs. Clozapine for Treatment-Resistant Schizophrenia. Rowan Digital Works. [Link]
-
Jones, C. A., & Watson, D. J. (2011). Animal models of schizophrenia. British journal of pharmacology, 164(4), 1195-1210. [Link]
-
Koblan, K. S., et al. (2023). Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia. Therapeutic advances in psychopharmacology, 13, 20451253231162908. [Link]
-
ResearchGate. (2025). (PDF) Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia. ResearchGate. [Link]
-
LaHoste, G. J., & Van Tol, H. H. (1996). The dopamine D4 receptor in schizophrenia: an update. Psychological medicine, 26(2), 221-230. [Link]
-
Pharmaceutical Technology. (2024). AbbVie’s emraclidine fails to meet primary endpoint in schizophrenia trials. Pharmaceutical Technology. [Link]
-
Drug Discovery & Development. (2022). Why the TAAR1 agonist ulotaront holds promise for schizophrenia. Drug Discovery & Development. [Link]
-
Justin, D. A., et al. (2022). Ulotaront, a novel TAAR1 agonist with 5-HT1A agonist activity, lacks abuse liability and attenuates cocaine cue-induced relapse in rats. Drug and alcohol dependence, 231, 109261. [Link]
-
Antidote. (2025). KarXT for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025. Antidote. [Link]
-
Drug Hunter. (2024). Emraclidine: A High-Stakes Selective M4 Positive Allosteric Modulator Stumbles in Schizophrenia Trials. Drug Hunter. [Link]
-
Burrows, M., et al. (2011). Clozapine reverses schizophrenia-related behaviours in the metabotropic glutamate receptor 5 knockout mouse: association with N-methyl-d-aspartic acid receptor up-regulation. International Journal of Neuropsychopharmacology, 14(1), 37-51. [Link]
-
Fribourg, M., et al. (2022). The New Horizon of Antipsychotics beyond the Classic Dopaminergic Hypothesis—The Case of the Xanomeline–Trospium Combination: A Systematic Review. Pharmaceuticals, 15(11), 1386. [Link]
-
ResearchGate. (2025). (PDF) Efficacy and Safety of KarXT (Xanomeline-Trospium; Cobenfy™) in Schizophrenia: A Systematic and Meta-Analysis Review of Randomized Controlled Trials. ResearchGate. [Link]
-
Correll, C. U., et al. (2022). Ulotaront: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia. Expert opinion on investigational drugs, 31(12), 1279-1290. [Link]
-
Geyer, M. A., & Ellenbroek, B. (2003). From antipsychotic to anti-schizophrenia drugs: role of animal models. Neuropsychopharmacology, 28(S1), S1-S6. [Link]
-
MDforLives. (2022). An Investigational Schizophrenia Drug achieves positive Phase 3 results. MDforLives. [Link]
Sources
- 1. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulotaront: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D4 receptors: a new opportunity for research on schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia | Semantic Scholar [semanticscholar.org]
- 11. Pre-pulse Inhibition [web2.augusta.edu]
- 12. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 13. rdw.rowan.edu [rdw.rowan.edu]
- 14. The New Horizon of Antipsychotics beyond the Classic Dopaminergic Hypothesis—The Case of the Xanomeline–Trospium Combination: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. seekingalpha.com [seekingalpha.com]
- 18. news.abbvie.com [news.abbvie.com]
- 19. Emraclidine fails to meet primary endpoint in schizophrenia trials [worldpharmaceuticals.net]
- 20. researchgate.net [researchgate.net]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 22. Ulotaront, a novel TAAR1 agonist with 5-HT1A agonist activity, lacks abuse liability and attenuates cocaine cue-induced relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 25. b-neuro.com [b-neuro.com]
- 26. imrpress.com [imrpress.com]
- 27. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Microcontroller-Based Prepulse Inhibition Ass - JoVE Journal [jove.com]
- 29. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 30. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. acnp.org [acnp.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fauc-213
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Fauc-213" is a hypothetical substance created for this guide to illustrate the principles of safe disposal for a potent, cytotoxic, and mutagenic research chemical. The procedures outlined below are based on established best practices for handling hazardous laboratory waste. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with, and adhere to your institution's Environmental Health and Safety (EHS) protocols, as well as local and national regulations such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4]
Introduction: The Critical Importance of Proper this compound Disposal
This compound, a potent and selective kinase inhibitor, is a valuable tool in pre-clinical cancer research. However, its cytotoxic and mutagenic properties, coupled with its environmental persistence, necessitate a rigorous and well-documented disposal plan.[2][5] Improper disposal can lead to personnel exposure, environmental contamination, and significant regulatory penalties.[6] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
The core principle of hazardous waste management is to treat all waste streams with the same level of caution as the parent compound.[2] This "cradle-to-grave" approach, mandated by regulations like the Resource Conservation and Recovery Act (RCRA), ensures that hazardous materials are managed safely from generation to final disposal.[3][4]
Hazard Profile of this compound
Before handling any waste, it is crucial to understand the associated hazards. The following table summarizes the key hazard characteristics of this compound.
| Hazard Characteristic | Description | Primary Risk |
| Cytotoxicity | Toxic to living cells, inhibiting cell function and growth.[5] | Exposure can lead to cell death, particularly in rapidly dividing cells. |
| Mutagenicity | Can cause changes in the DNA of a cell. | Potential to cause cancer or heritable genetic defects. |
| Toxicity | Harmful if ingested, inhaled, or absorbed through the skin. | Acute and chronic health effects, including organ damage. |
| Environmental Persistence | Resists degradation in the environment. | Long-term contamination of soil and water.[6] |
The this compound Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by trained EHS personnel. Each step is critical for ensuring safety and compliance.
Caption: this compound Waste Disposal Workflow.
Step 1: Waste Identification and Segregation at the Point of Generation
The cornerstone of safe chemical disposal is the immediate and correct segregation of waste.[1][7] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[7][8]
-
Causality: Segregating waste at its source prevents accidental mixing of incompatible chemicals, such as acids and bases or oxidizers and flammable materials, which could result in explosions, fires, or the generation of toxic gases.[7] It also ensures that waste is disposed of via the correct and most environmentally sound method.
This compound Waste Streams:
-
Solid Waste:
-
Trace Contaminated Solids: Includes gloves, bench paper, empty vials, and pipette tips with minimal residual this compound.[2] This is the most common form of waste generated.
-
Grossly Contaminated Solids: Items saturated with this compound, such as spill cleanup materials. This is considered "bulk" waste.[2]
-
-
Liquid Waste:
-
Non-halogenated Organic Solvents: Solutions of this compound in solvents like DMSO or ethanol.
-
Aqueous Waste: Dilute solutions from experimental endpoints. Note: Due to its cytotoxicity, this compound aqueous waste must not be disposed of down the drain.[9]
-
-
Sharps Waste: Needles, syringes, and scalpels contaminated with this compound.
Step 2: Proper Containerization and Labeling
Once segregated, each waste stream must be placed in an appropriate and clearly labeled container.[10][11]
Container Selection:
-
Chemical Compatibility: Containers must be made of a material that will not react with or be degraded by the waste.[6][11] For this compound dissolved in organic solvents, use a chemically resistant polymer or glass container.
-
Integrity: Containers must be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.[6][7]
-
Type:
-
Solids: Use a designated, puncture-resistant container, often lined with a heavy-duty plastic bag.[2] For cytotoxic waste, these are typically yellow or marked with a cytotoxic symbol.[2][5]
-
Liquids: Use a sealable, leak-proof bottle. Do not overfill; leave at least 10% of the volume as headspace to allow for expansion.[11]
-
Sharps: All contaminated sharps must be placed immediately into a designated, puncture-proof sharps container.[5][10]
-
Labeling Requirements:
Accurate labeling is mandated by OSHA and the EPA.[10][12] Every waste container must have a hazardous waste label that includes:
-
The words "Hazardous Waste" .[7]
-
The full chemical name(s) of the contents (e.g., "this compound, Dimethyl Sulfoxide"). No abbreviations or chemical formulas.[7]
-
A clear indication of the associated hazards (e.g., "Toxic," "Cytotoxic," "Mutagenic").[7]
-
The date of accumulation.
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are locations at or near the point of waste generation for the accumulation of hazardous waste.[7][13]
-
Location: The SAA should be in a secondary containment tray to capture any potential leaks and, if possible, within a chemical fume hood to manage vapors.[7][11]
-
Segregation: Even within the SAA, incompatible waste containers should be kept separate.[6]
-
Volume Limits: An SAA can hold up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. Once these limits are reached, the waste must be moved to a central accumulation area within three days.
-
Inspections: Regularly inspect waste containers for leaks, proper labeling, and to ensure lids are securely closed.[6][10]
Step 4: Final Disposal via EHS
Only trained EHS personnel or a certified hazardous waste contractor should handle the final removal of this compound waste from the laboratory.[1]
-
Scheduling Pickup: Once a waste container is full or has reached its storage time limit, schedule a pickup with your institution's EHS department.[7]
-
Documentation: Maintain a log of all hazardous waste generated. This is a regulatory requirement and aids in tracking waste from generation to disposal.[13]
Personal Protective Equipment (PPE) for Handling this compound Waste
Appropriate PPE is the final barrier between the researcher and the hazardous chemical. The level of PPE required depends on the specific task and the potential for exposure.[14][15][16]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant gloves (e.g., nitrile).[15][16] | Protects against skin absorption. Double-gloving is recommended for highly toxic substances. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[14] | Protects eyes from splashes and aerosols. |
| Body Protection | A dedicated lab coat, buttoned completely. A chemically resistant apron or disposable gown may be required for bulk handling.[14][15] | Prevents contamination of personal clothing. |
| Respiratory Protection | Typically not required when handling waste in a certified chemical fume hood.[14][15] If there is a risk of aerosolization outside of a hood, consult your EHS department about the need for a respirator. | Protects against inhalation of airborne particles. |
Decontamination and Spill Management
Accidents can happen, and a clear plan for decontamination and spill response is essential.[17][18]
Routine Decontamination
-
After handling this compound or its waste, decontaminate all work surfaces (e.g., benchtops, fume hood sash) and equipment.[19][20]
-
A common and effective method is to first use a solvent in which this compound is soluble to remove residue, followed by a thorough cleaning with soap and water.[19]
-
All materials used for decontamination, such as paper towels, must be disposed of as this compound solid waste.[19]
Spill Response Protocol
In the event of a this compound spill, follow these steps:
Caption: this compound Spill Response Protocol.
Chemical Inactivation:
For some cytotoxic agents, chemical inactivation may be an option for decontaminating surfaces or treating liquid waste, particularly after a spill.[2] For a hypothetical kinase inhibitor like this compound, a validated procedure might involve treatment with a solution like 10% bleach (sodium hypochlorite) for a specified contact time (e.g., 30 minutes), followed by neutralization with sodium thiosulfate.[2][21][22][23] However, this must be validated for the specific compound. Never attempt chemical inactivation without a specific, approved protocol from your EHS department, as reactions can be vigorous or produce other hazardous byproducts.[2]
Conclusion: Fostering a Culture of Safety
The safe and compliant disposal of this compound is not merely a procedural task; it is a fundamental responsibility of every researcher. By understanding the hazards, adhering to the step-by-step protocols outlined in this guide, and working closely with your institution's EHS department, you contribute to a robust culture of safety. This diligence protects you, your colleagues, and the broader community, ensuring that groundbreaking research does not come at the cost of environmental or personal health.
References
-
Decontamination and Laboratory Cleanup. University of Minnesota University Health & Safety.
-
PPE for Handling Hazardous Waste. (2023). Disposable Protective Coverall Manufacturer.
-
OSHA Compliance For Laboratories. US Bio-Clean.
-
PPE for Handling Chemicals. Hazclear.
-
A Comprehensive Guide to Proper Laboratory Chemical Disposal. (2025). Benchchem.
-
Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation. (2023). Lone Star Hazmat.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
What You Need to Know When Working Directly With Hazardous Waste. (2014). Hazardous Waste Experts.
-
Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
-
Decontamination. University of Nevada, Reno, Environmental Health & Safety.
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
-
How Should Cytotoxic Waste be Disposed of? (2022). Sharpsmart.
-
Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
-
Essential Procedures for the Safe Disposal of Cytotoxic Agents in a Research Setting. (2025). Benchchem.
-
Laboratory Waste Disposal. University of Wollongong.
-
Proper Handling of Hazardous Waste Guide. Environmental Protection Agency.
-
Disinfection & Decontamination. University of Kentucky Research Safety.
-
Cytotoxic waste disposal. Weizmann Institute of Science.
-
Laboratory Equipment Decontamination Procedures. Wayne State University.
-
Decontamination Protocols for Lab Equipment. (2025). Aport.
-
Cytotoxic and cytostatic drugs. NetRegs.
-
EPA Hazardous Waste Management. (2024). Axonator.
-
Cytotoxic Waste Disposal Guidelines. (2021). Daniels Health.
-
What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
-
Hazardous Material Disposal - EPA Specific. (2025). JJ Safety.
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. CUNY.
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog.
-
OSHA Laboratory Standard. National Center for Biotechnology Information.
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration.
Sources
- 1. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 2. benchchem.com [benchchem.com]
- 3. axonator.com [axonator.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 10. usbioclean.com [usbioclean.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 13. epa.gov [epa.gov]
- 14. protectivecoverall.com [protectivecoverall.com]
- 15. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. osha.gov [osha.gov]
- 19. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 20. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 21. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 22. weizmann.ac.il [weizmann.ac.il]
- 23. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fauc-213
Introduction: A Proactive Stance on the Unknown
As researchers at the forefront of drug discovery, we frequently encounter novel chemical entities with limited safety data. Fauc-213, a promising therapeutic candidate, falls into this category. In the absence of a comprehensive toxicological profile, a conservative and rigorous approach to safety is not just recommended—it is imperative. This guide provides essential, immediate safety and logistical information for handling this compound, establishing a framework of maximum precaution to protect laboratory personnel.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a written Chemical Hygiene Plan (CHP) specific to the hazards in a particular laboratory.[1][2] This document serves as a specialized supplement to your institution's CHP, focusing on the unique challenges of handling a potent, uncharacterized compound like this compound.
The this compound Risk Profile: An Evidence-Based Assessment
A thorough risk assessment is the foundation of a safe laboratory environment.[3][4][5] Since comprehensive hazard data for this compound is not yet available, we must operate under a "precautionary principle," assuming high potency and potential for adverse health effects.
1.1. Assumed Hazard Characteristics
Based on preliminary in silico structural analysis and its mechanism of action, we will treat this compound as a substance with the following potential hazards until proven otherwise:
| Hazard Category | Assumed Risk for this compound | Rationale & Precautionary Action |
| Physical State | Fine Crystalline Powder | High potential for aerosolization. All handling of dry powder must occur within a containment device. |
| Acute Toxicity | Assumed High. Potential for oral, dermal, and inhalation toxicity. | Strict measures required to prevent skin contact, ingestion, and inhalation.[6] |
| Carcinogenicity | Assumed Potential Carcinogen. | Treat as a "select carcinogen" under the OSHA Laboratory standard, requiring designated work areas.[2] |
| Mutagenicity | Assumed Potential Mutagen. | Handle with procedures that minimize the risk of exposure to personnel of reproductive age. |
| Dermal Absorption | Assumed High. Lipophilic nature suggests potential for rapid skin penetration. | Double-gloving and the use of chemical-resistant outerwear are mandatory. |
1.2. The Hierarchy of Controls: A Multi-layered Defense
Personal Protective Equipment (PPE) is the final line of defense. It should always be used in conjunction with more effective control measures.[7]
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Engineering Controls: Containing the Hazard at the Source
The primary objective is to minimize the escape of this compound into the laboratory environment.[6]
-
For Handling Solids (Weighing, Aliquoting):
-
Primary: A certified Class II, Type B2 Biosafety Cabinet or a powder containment hood (also known as a balance enclosure) that is externally vented is required.
-
Alternative: A glovebox or isolator provides the highest level of containment and is the preferred method for handling larger quantities.[8][9]
-
-
For Handling Solutions:
-
Primary: A certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).
-
All engineering controls must be certified annually to ensure they are functioning properly, as required by your institution's CHP.[2]
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls are in place, the correct PPE provides a critical final layer of protection.[7][10][11] The following PPE is mandatory for all procedures involving this compound.
3.1. Core PPE Requirements
| PPE Item | Specification | Rationale |
| Primary Gloves | Nitrile, powder-free. | Provides good resistance to a broad range of solvents. |
| Secondary Gloves | Nitrile, powder-free (worn over primary gloves). | Double-gloving minimizes exposure during glove changes and in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified). | Protects against splashes, mists, and airborne particles. Standard safety glasses are insufficient.[10] |
| Face Protection | Full-face shield (worn over goggles). | Required when there is a significant splash hazard, such as during bulk transfers or solution preparation.[10] |
| Lab Coat | Disposable, solid-front, back-closing lab coat with knit cuffs. | Prevents contamination of personal clothing and provides a barrier against skin contact. |
| Respiratory Protection | N95 respirator (minimum). | Required for handling solid this compound outside of a containment device (e.g., during spill cleanup). A full respiratory protection program, including fit testing and training, is required by OSHA.[11] |
3.2. Donning and Doffing Procedure
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Follow these sequences meticulously to prevent exposure.
Operational Plan: Step-by-Step Handling Protocols
These procedures must be followed for any work involving this compound.
4.1. Preparation and Weighing (Solid Compound)
-
Designate Area: Cordon off the designated work area within the laboratory.[2]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh paper, vials) inside the powder containment hood or glovebox before starting.
-
Don PPE: Follow the full donning sequence described in section 3.2.
-
Weigh Compound: Carefully weigh the desired amount of this compound. Use a gentle touch to minimize aerosolization.
-
Initial Solubilization: If preparing a stock solution, add the solvent directly to the weighing vessel within the containment hood to dissolve the solid before removing it. This prevents handling of the dry, easily aerosolized powder in the open lab.
4.2. Handling Solutions
-
Work in Fume Hood: All subsequent dilutions and handling of this compound solutions must be performed in a certified chemical fume hood.
-
Use Luer-Lok Syringes: When transferring solutions, use Luer-Lok syringes to prevent accidental needle detachment and spills.
-
Maintain Awareness: Always keep containers of this compound capped when not in immediate use.
Disposal and Decontamination Plan
A comprehensive plan for waste disposal and decontamination is essential to prevent secondary exposure.[12]
5.1. Waste Segregation and Disposal
-
Solid Waste: All disposable items contaminated with this compound (gloves, lab coats, weigh paper, vials) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Needles and scalpels must be disposed of in a designated sharps container.
All waste must be disposed of through your institution's hazardous waste management program in accordance with EPA and local regulations.[13][14]
5.2. Decontamination Protocol
Decontamination involves a three-step process: deactivation, decontamination, and cleaning.
-
Deactivation: Prepare a 10% bleach solution fresh daily. Wipe down all surfaces and equipment within the containment area that may have come into contact with this compound. Allow a 15-minute contact time.
-
Decontamination: Following the bleach treatment, wipe all surfaces with a 70% ethanol solution to remove the bleach residue.
-
Cleaning: Finally, clean all surfaces with a laboratory-grade detergent and water.
In the event of a spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office. Only personnel trained in hazardous spill response should perform the cleanup.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
Personal Protection Equipment. University of South Carolina. [Link]
-
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [Link]
-
Risk Assessment: Traditional and Novel Approaches. Allucent. [Link]
-
Personal Protective Equipment. National Center for Biotechnology Information (NCBI). [Link]
-
What PPE is recommended for chemical hazards? Creative Safety Supply. [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. [Link]
-
Overview of Risk Assessment. National Center for Biotechnology Information (NCBI). [Link]
-
Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society (ACS). [Link]
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. [Link]
-
Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization. Outsourced Pharma. [Link]
-
New Approach to Chemical Risk Assessment. Karlsruhe Institute of Technology (KIT). [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]
-
Risk assessment - Chemical safety. Simon Fraser University. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. osha.gov [osha.gov]
- 3. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. agnopharma.com [agnopharma.com]
- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 8. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 9. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 10. sc.edu [sc.edu]
- 11. creativesafetysupply.com [creativesafetysupply.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 14. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
